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  • Product: Methyl furan-2-carbimidate
  • CAS: 51282-48-5

Core Science & Biosynthesis

Foundational

"synthesis of Methyl furan-2-carbimidate"

An In-depth Technical Guide to the Synthesis of Methyl furan-2-carbimidate Abstract This technical guide provides a comprehensive overview of the synthesis of Methyl furan-2-carbimidate, a valuable intermediate in synthe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl furan-2-carbimidate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl furan-2-carbimidate, a valuable intermediate in synthetic organic chemistry. The furan scaffold is a privileged structure in medicinal chemistry, and its functionalization is of paramount importance to drug development professionals.[1][2] This document details the prevalent synthetic methodology, focusing on the Pinner reaction, and provides in-depth mechanistic insights, a step-by-step experimental protocol, and a discussion on the critical process parameters that govern reaction outcomes. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries seeking a practical and scientifically grounded resource for the preparation of furan-based imidates.

Introduction and Strategic Importance

Methyl furan-2-carbimidate, an imino ether, is a reactive intermediate derived from the furan heterocycle. While not typically an end-product, its strategic importance lies in its versatile reactivity. The carbimidate (or imidate) functional group, R-C(=NR')OR'', serves as a gateway to several other crucial functionalities.[3] Specifically, the Pinner salt intermediate (the hydrochloride salt of the imidate) can be readily converted into esters, amidines, and orthoesters, making it a pivotal node in synthetic pathways.[4] The incorporation of the furan ring, a common motif in pharmacologically active compounds, further elevates the utility of this specific imidate in the synthesis of novel therapeutic agents.[2][5]

This guide focuses on the most established and reliable method for its synthesis: the Pinner reaction. This acid-catalyzed reaction of a nitrile with an alcohol provides a direct and efficient route to the corresponding imidate salt.[4][6]

Precursor Synthesis: Furan-2-carbonitrile

A robust synthesis of the target imidate begins with a reliable supply of the precursor, furan-2-carbonitrile (also known as 2-furonitrile or 2-cyanofuran).[7][8] This heterocyclic nitrile is a colorless liquid that serves as the electrophilic component in the Pinner reaction.[8]

Two common laboratory-scale routes to furan-2-carbonitrile start from furfural, a readily available bio-based chemical.[5]

Method A: Dehydration of Furfural Aldoxime

This two-step process involves the initial conversion of furfural to furan-2-carbaldehyde oxime, followed by dehydration.

  • Oxime Formation: Furfural is condensed with hydroxylamine hydrochloride.[7]

  • Dehydration: The resulting oxime is dehydrated using agents like acetic anhydride or thionyl chloride to yield furan-2-carbonitrile.[7]

Method B: Industrial Ammoxidation

On an industrial scale, the most common method is the vapor-phase ammoxidation of furfural. This process involves reacting furfural with ammonia and oxygen over a heterogeneous catalyst, such as bismuth molybdate, at high temperatures (440–480 °C) to directly produce furan-2-carbonitrile.[8]

For the purpose of this guide, we will assume the availability of high-purity furan-2-carbonitrile as the starting material for the imidate synthesis.

Core Synthesis: The Pinner Reaction

The Pinner reaction, first described by Adolf Pinner in 1877, is the cornerstone of imidate synthesis.[4][9] It involves the acid-catalyzed addition of an alcohol to a nitrile. In our case, this is the reaction of furan-2-carbonitrile with methanol, catalyzed by anhydrous hydrogen chloride (HCl).[6]

Reaction Mechanism

Understanding the mechanism is critical to controlling the reaction and preventing the formation of undesired byproducts. The process can be broken down into several key steps.[9][10]

  • Nitrile Protonation: The reaction is initiated by the protonation of the nitrile's nitrogen atom by the strong acid catalyst (HCl). This step dramatically increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack.[9]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of the methanol molecule attacks the activated nitrile carbon. This forms a protonated intermediate.[10]

  • Deprotonation/Tautomerization: A proton transfer event occurs, leading to the formation of the neutral imidate.

  • Pinner Salt Formation: In the highly acidic environment, the basic nitrogen atom of the imidate is protonated to form the final, stable product: Methyl furan-2-carbimidate hydrochloride, commonly known as a Pinner salt.[3][11] This salt is often a crystalline solid that can be isolated by filtration.[9]

Pinner_Mechanism Pinner Reaction Mechanism for Methyl furan-2-carbimidate cluster_reactants Reactants cluster_intermediates Key Steps cluster_product Product Nitrile Furan-2-carbonitrile Protonation Protonated Nitrile (Activated Electrophile) Nitrile->Protonation 1. Protonation Methanol Methanol Attack Protonated Imidate Intermediate Methanol->Attack 2. Nucleophilic Attack Catalyst HCl (catalyst) Catalyst->Protonation 1. Protonation Protonation->Attack 2. Nucleophilic Attack PinnerSalt Methyl furan-2-carbimidate Hydrochloride (Pinner Salt) Attack->PinnerSalt 3. Proton Transfer

Caption: Pinner reaction mechanism for Methyl furan-2-carbimidate.

Causality of Experimental Choices

The success of the Pinner reaction hinges on rigorous control of the reaction conditions. The choice of each parameter is deliberate and designed to favor the formation of the desired Pinner salt while suppressing side reactions.

Reaction_Logic Logic of Pinner Reaction Conditions Start Furan-2-carbonitrile + Methanol + HCl Anhydrous Anhydrous Conditions Start->Anhydrous LowTemp Low Temperature (e.g., 0 °C) Anhydrous->LowTemp Yes Ester Side Product: Methyl furan-2-carboxylate (Hydrolysis) Anhydrous->Ester No (Water Present) PinnerSalt Desired Product: Methyl furan-2-carbimidate HCl LowTemp->PinnerSalt Yes Amide Side Product: Furan-2-carboxamide (Thermal Decomposition) LowTemp->Amide No (High Temp)

Caption: Logical relationships in the Pinner reaction.

Table 1: Critical Parameters and Their Scientific Rationale

ParameterConditionRationale
Moisture Strictly AnhydrousThe Pinner salt intermediate is highly susceptible to hydrolysis. Any trace of water will rapidly convert the product to the corresponding ester (Methyl furan-2-carboxylate), significantly reducing the yield.[10][12]
Catalyst Anhydrous HCl (gas)Gaseous HCl provides the necessary acidic environment without introducing water. It effectively protonates the nitrile, activating it for the reaction.[9][11]
Temperature Low (0 °C to -10 °C)The imidate hydrochloride salt is thermodynamically unstable at higher temperatures. Elevated temperatures can promote rearrangement and decomposition to the corresponding amide (furan-2-carboxamide) and methyl chloride.[4][12]
Solvent Anhydrous, inertAn inert solvent such as diethyl ether, dioxane, or chloroform is often used to facilitate stirring and control the reaction exotherm.[11][13] In some cases, excess anhydrous methanol can serve as both reactant and solvent.[13]

Experimental Protocol

This protocol describes a representative laboratory-scale synthesis of Methyl furan-2-carbimidate hydrochloride. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
  • Reagents: Furan-2-carbonitrile (>98%), Anhydrous Methanol, Anhydrous Diethyl Ether, Hydrogen Chloride (gas cylinder).

  • Equipment: Three-neck round-bottom flask, magnetic stirrer, gas inlet tube, drying tube (filled with CaCl₂), low-temperature bath (ice-salt or cryocooler), glass fritted funnel, nitrogen or argon line for inert atmosphere.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a drying tube outlet. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

  • Charging Reagents: To the flask, add furan-2-carbonitrile (1.0 eq) and anhydrous methanol (1.1 eq). Dilute the mixture with anhydrous diethyl ether (approx. 2-3 mL per mmol of nitrile).

  • Cooling: Cool the stirred reaction mixture to a temperature between -5 °C and 0 °C using an ice-salt bath.

  • HCl Addition: Slowly bubble dry hydrogen chloride gas through the vigorously stirred solution. The reaction is exothermic; monitor the temperature and adjust the HCl flow rate to maintain it below 5 °C.

  • Reaction and Precipitation: Continue the HCl addition. The product, Methyl furan-2-carbimidate hydrochloride, will typically begin to precipitate as a white crystalline solid. After the solution is saturated with HCl and precipitation is substantial, stop the gas flow.

  • Crystallization: Seal the flask and allow it to stand at low temperature (e.g., in a refrigerator at 4 °C) for 12-24 hours to ensure complete crystallization.[13]

  • Isolation: Isolate the precipitated Pinner salt by vacuum filtration using a glass fritted funnel. It is crucial to perform this step quickly to minimize exposure to atmospheric moisture.

  • Washing: Wash the collected solid with two small portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product under a high vacuum to remove residual solvent. Store the final product in a desiccator under an inert atmosphere, as it remains moisture-sensitive.

Characterization and Validation

The identity and purity of the synthesized Methyl furan-2-carbimidate hydrochloride should be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: Look for the characteristic C=N stretch of the protonated iminium group, typically in the range of 1650-1690 cm⁻¹. The disappearance of the nitrile (C≡N) stretch from the starting material (around 2230 cm⁻¹) is also a key indicator.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the furan ring protons, a singlet for the O-methyl group, and broad signals for the N-H protons.

    • ¹³C NMR: The most indicative signal is the iminium carbon (C=N), which will appear significantly downfield.

  • Mass Spectrometry (MS): Analysis will show the molecular ion corresponding to the free base (the deprotonated imidate).

Subsequent Reactions and Synthetic Utility

The primary value of Methyl furan-2-carbimidate lies in its role as a synthetic intermediate. The isolated Pinner salt can be used directly in subsequent reactions.

  • Amidine Synthesis: Reaction of the Pinner salt with ammonia or a primary/secondary amine, typically in an alcohol solvent, yields the corresponding furan-2-carboxamidine.[3][6] This is a highly valuable transformation for creating building blocks for pharmaceuticals.

  • Ester Synthesis: As a cautionary note, simple hydrolysis of the Pinner salt with water provides a clean and high-yielding route to the corresponding ester, Methyl furan-2-carboxylate.[4] While often an undesired side reaction during imidate synthesis, this can be used as a deliberate synthetic strategy.

  • Orthoester Synthesis: Treatment of the Pinner salt with an excess of anhydrous alcohol leads to the formation of a furan-2-orthoester.[3][4]

Workflow Overall Synthetic Workflow and Utility Furfural Furfural (Bio-based Feedstock) Furonitrile Furan-2-carbonitrile (Precursor) Furfural->Furonitrile Ammoxidation or Oxime Dehydration Imidate Methyl furan-2-carbimidate HCl (Target Intermediate) Furonitrile->Imidate Pinner Reaction (Methanol, HCl) Amidine Furan-2-carboxamidines Imidate->Amidine + Amine/Ammonia Ester Methyl furan-2-carboxylate Imidate->Ester + Water (Hydrolysis) Orthoester Furan-2-orthoesters Imidate->Orthoester + Excess Methanol

Caption: Overall synthetic workflow and utility.

Conclusion

The Pinner reaction provides a classic, reliable, and efficient pathway for the synthesis of Methyl furan-2-carbimidate hydrochloride from furan-2-carbonitrile and methanol. The key to a successful synthesis is the rigorous exclusion of moisture and careful control of temperature to prevent the formation of ester and amide byproducts. The resulting Pinner salt is a versatile intermediate, offering a gateway to a variety of furan-based compounds, including amidines and esters, which are of significant interest to the pharmaceutical and fine chemical industries. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently employ this valuable transformation in their synthetic endeavors.

References

  • Wikipedia. Carboximidate. [Link]

  • Scribd. Chemistry and Synthesis of Imidates. [Link]

  • Grokipedia. 2-Furonitrile. [Link]

  • Research and Reviews. An Overview of Some Imidates Derivatives with Anti-microbial Activity. [Link]

  • ResearchGate. Streamlined access to azoles from alcohols and nitriles (by direct synthesis of benzimidates and tandem HAT). [Link]

  • ACS Publications. Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. [Link]

  • Wikipedia. 2-Furonitrile. [Link]

  • Merck Index. Pinner Reaction. [Link]

  • MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • StudySmarter. Furan Derivatives: Preparation & Hydrogenation Techniques. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • PMC. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]

  • Google Patents. US3020291A - Process for preparing 2-methylfuran.
  • Google Patents. US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
  • Slideshare. Furan presentation. [Link]

  • IFC. 2-Methylfuran. [Link]

  • Scirp.org. Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. [Link]

Sources

Exploratory

"Methyl furan-2-carbimidate chemical properties"

Chemical Identity, Synthesis, and Applications in Medicinal Chemistry Executive Summary Methyl furan-2-carbimidate (CAS: 51282-48-5), typically isolated as its hydrochloride salt, is a high-value heterocyclic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

Methyl furan-2-carbimidate (CAS: 51282-48-5), typically isolated as its hydrochloride salt, is a high-value heterocyclic intermediate used primarily in the synthesis of amidines .[1][2] Its core utility lies in its electrophilic imidate carbon, which serves as a reactive gateway for converting nitriles into bioactive amidine scaffolds—a structural motif critical in DNA minor groove binders (e.g., Furamidine) and kinase inhibitors (e.g., CK2, Pim-1).[2] This guide details the physicochemical properties, Pinner synthesis validation, and reactivity profiles necessary for its deployment in drug discovery.[2]

Chemical Identity & Structural Analysis[2][3][4]

PropertyData
IUPAC Name Methyl furan-2-carboximidate
Common Names Methyl 2-furoimidate; 2-Furancarboximidic acid methyl ester
CAS Number 51282-48-5 (Free base) / Generic Pinner Salt Ref.[1]
Molecular Formula C₆H₇NO₂ (Free base)
Molecular Weight 125.13 g/mol (Free base); ~161.59 g/mol (HCl salt)
Physical State HCl Salt: White to off-white hygroscopic solid.Free Base: Unstable oil (prone to hydrolysis).
Solubility Soluble in methanol, ethanol, DMSO.[2] Hydrolyzes in water.
Electronic Structure & Stability

The furan ring acts as an electron-rich heteroaromatic donor. However, the imidate group (


) is highly electrophilic at the carbon center.
  • Salt vs. Free Base: The hydrochloride salt is the thermodynamically stable form. The free base is kinetically unstable and readily hydrolyzes to methyl furan-2-carboxylate (ester) or furan-2-carboxamide upon exposure to atmospheric moisture.

  • Storage: Must be stored under inert atmosphere (Ar/N₂) at -20°C, strictly anhydrous.

Synthesis: The Pinner Reaction

The industrial and laboratory standard for generating methyl furan-2-carbimidate is the Pinner Reaction . This acid-catalyzed addition of methanol to furan-2-carbonitrile is a self-validating process due to the precipitation of the imidate salt.

Mechanism of Formation

The reaction proceeds via the protonation of the nitrile nitrogen, creating a highly electrophilic nitrilium ion, which is then intercepted by methanol.

PinnerMechanism Nitrile Furan-2-carbonitrile (C4H3O-CN) Nitrilium Nitrilium Ion [R-C≡NH]+ Nitrile->Nitrilium Protonation HCl HCl (gas) HCl->Nitrilium ImidateSalt Methyl furan-2-carbimidate Hydrochloride (Precipitate) Nitrilium->ImidateSalt Nucleophilic Attack (k_obs rate limiting) Methanol MeOH Methanol->ImidateSalt

Figure 1: Mechanistic pathway of the Pinner synthesis. The precipitation of the hydrochloride salt drives the equilibrium forward.

Experimental Protocol: Synthesis of Methyl Furan-2-Carbimidate HCl

Safety: Work in a fume hood. HCl gas is corrosive.[3] Furan derivatives can be toxic.[3][4][5]

  • Reagents: Furan-2-carbonitrile (1.0 eq), Anhydrous Methanol (5.0 eq), HCl gas (excess).

  • Setup: Flame-dried 3-neck flask equipped with a gas inlet tube and a drying tube (CaCl₂).

  • Procedure:

    • Dissolve furan-2-carbonitrile in anhydrous diethyl ether or dioxane (optional co-solvent to aid precipitation).

    • Cool the solution to 0°C in an ice/salt bath.

    • Bubble dry HCl gas through the solution for 1–2 hours until saturation is achieved (monitored by weight gain or pH paper turning red instantly above the vent).

    • Crucial Step: Seal the flask tightly and store at 4°C for 24–48 hours. The kinetic barrier requires time for crystallization.

  • Isolation:

    • A white crystalline precipitate forms.

    • Filter rapidly under inert gas (Schlenk line preferred) or in a dry box.

    • Wash with cold, anhydrous ether to remove excess nitrile/HCl.

    • Dry under high vacuum over P₂O₅ or KOH pellets.

Reactivity Profile & Divergent Pathways

Methyl furan-2-carbimidate is a "chemical pivot." Its fate is determined strictly by the pH and the nature of the nucleophile introduced in the subsequent step.

ReactivityPathways cluster_Hydrolysis Hydrolysis (Unwanted) cluster_Aminolysis Aminolysis (Therapeutic Route) Imidate Methyl furan-2-carbimidate (Electrophile) Acid Acidic/Aq Conditions (pH < 7) Imidate->Acid + H2O Amine Primary/Secondary Amine (R-NH2) Imidate->Amine + R-NH2 / NH3 Ester Methyl furan-2-carboxylate (Dead End) Acid->Ester Hydrolysis Amidine Furan-2-carboximidamide (Bioactive Scaffold) Amine->Amidine - MeOH

Figure 2: Divergent reactivity. Moisture leads to ester waste; amines yield the desired amidine pharmacophore.

Key Reaction: Amidine Synthesis (Aminolysis)

This is the primary application in drug discovery. The imidate methoxy group is a good leaving group, displaced by ammonia or amines to form amidines .

Protocol (General):

  • Suspend Methyl furan-2-carbimidate HCl in anhydrous methanol.

  • Add a solution of ammonia (7N in MeOH) or the specific amine (e.g., a piperazine derivative for kinase inhibitors).

  • Stir at Room Temperature for 12–24 hours.

  • Monitor by TLC (disappearance of imidate, appearance of polar amidine).

  • Concentrate and purify via recrystallization or reverse-phase HPLC.

Applications in Medicinal Chemistry

DNA Minor Groove Binders (Furamidine Analogs)

The furan-amidine motif is the structural core of Furamidine (DB75) , a potent DNA minor groove binder with activity against parasitic protozoa (Trypanosoma brucei, Pneumocystis carinii).

  • Mechanism: The cationic amidine groups bind to AT-rich regions of DNA, displacing water and locking the helix, which inhibits transcription.[2]

  • Role of Imidate: It allows the "installation" of the amidine cation onto the furan ring late in the synthesis, avoiding compatibility issues with other reagents.

Kinase Inhibitors (CK2, Pim)

Substituted furan-2-carboximidamides have been identified as inhibitors of Casein Kinase 2 (CK2) and Pim kinases.

  • Structural Logic: The amidine group functions as a bioisostere for the guanidine group, forming critical hydrogen bonds with the kinase hinge region (Glu/Asp residues).

  • Example: Reaction of methyl furan-2-carbimidate with piperazine derivatives yields inhibitors with IC50 values in the nanomolar range [1].

References

  • Preparation of aminopyrimidine kinase inhibitors. Patent CA2832865A1. Google Patents. Link (Accessed 2026-03-05).

  • Methyl furan-2-carboximidate | C6H7NO2. PubChem Laboratory Chemical Safety Summary (LCSS). Link (Accessed 2026-03-05).

  • The Pinner Reaction. Organic Chemistry Portal. Link (Accessed 2026-03-05).

  • 2-Furancarboximidic acid, methyl ester. CAS Common Chemistry. Link (Accessed 2026-03-05).

Sources

Foundational

Methyl Furan-2-Carbimidate: Reactivity, Stability, and Synthetic Trajectories in Drug Discovery

Executive Summary Methyl furan-2-carbimidate (CAS 51282-48-5), also known as methyl 2-furancarboximidate, is a highly reactive ambiphilic synthon utilized extensively in organic synthesis and medicinal chemistry. As an a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl furan-2-carbimidate (CAS 51282-48-5), also known as methyl 2-furancarboximidate, is a highly reactive ambiphilic synthon utilized extensively in organic synthesis and medicinal chemistry. As an alkyl imidate (imino ether), it serves as a critical intermediate for the generation of nitrogen-containing heterocycles and amidine-based pharmacophores. However, its inherent reactivity presents significant challenges in isolation, handling, and storage. This technical guide provides an in-depth analysis of the stereoelectronic principles governing its stability, details self-validating experimental protocols for its synthesis, and outlines its downstream applications in the development of kinase inhibitors.

Mechanistic Degradation & Stereoelectronic Control

The fundamental challenge in utilizing methyl furan-2-carbimidate lies in its susceptibility to hydrolytic degradation. The molecule possesses an ambiphilic character: the imine carbon is highly electrophilic, while the nitrogen and oxygen atoms possess nucleophilic lone pairs .

pH-Dependent Hydrolysis Pathways

The degradation of alkyl imidates is heavily dictated by the pH of the environment, which alters the mechanism of nucleophilic attack:

  • Acidic Conditions (pH < 7): The nitrogen atom is rapidly protonated, further increasing the electrophilicity of the imine carbon. Water attacks the carbon, forming a tetrahedral intermediate that irreversibly collapses into methyl furan-2-carboxylate (an ester) and an ammonium salt.

  • Basic Conditions (pH > 7): Hydroxide ions attack the imine carbon directly, generating a hemiorthoamide tetrahedral intermediate. The subsequent cleavage of this intermediate is not random; it is strictly governed by stereoelectronic control .

According to stereoelectronic theory, the breakdown of the hemiorthoamide intermediate depends on the specific conformation (anti vs. syn) and the antiperiplanar alignment of the heteroatom lone pairs:

Hydrolysis A Methyl furan-2-carbimidate B Aqueous Acid (pH < 7) Protonation of N A->B C Aqueous Base (pH > 7) Hydroxide Attack A->C D Ester + Amine Salt (Rapid Cleavage) B->D E Hemiorthoamide Tetrahedral Intermediate C->E F Anti Conformation -> Ester + Amine E->F G Syn Conformation -> Amide + Alcohol E->G

Hydrolytic degradation pathways governed by pH and stereoelectronic conformation.

Table 1: Stereoelectronic Control in Imidate Hydrolysis (Basic Conditions)
Intermediate ConformationOrbital AlignmentPrimary Cleavage BondDominant Degradation Products
Anti Hemiorthoamide Optimal for C–N cleavageC–N bondMethyl furan-2-carboxylate + Amine
Syn Hemiorthoamide Optimal for C–O cleavageC–O bondFuran-2-carboxamide + Methanol

Comparative Stability Profiles

While methyl furan-2-carbimidate is a powerful reagent, its methyl alkoxy group provides minimal steric shielding to the electrophilic imine carbon. Recent process chemistry advancements have demonstrated that substituting the methyl group with bulkier alkyl chains (e.g., n-butyl) dramatically increases hydrolytic stability, allowing for the isolation of stable imidate HCl salts .

Table 2: Stability and Reactivity Profiles of Alkyl Imidates
Imidate Alkyl GroupHydrolytic StabilityPrimary Degradation (Acidic)Isolability & Storage
Methyl (e.g., Furan-2-carbimidate)Low (Rapid hydrolysis)Ester + AmineGenerated in situ / Stored < 0°C
Ethyl Low to ModerateEster + AmineGenerated in situ
n-Butyl High (Hydrolysis tolerant)Ester + AmineHighly isolable as stable HCl salt

Causality Note: For researchers utilizing the methyl variant, the lack of steric bulk mandates strict anhydrous conditions during synthesis and immediate downstream utilization to prevent yield loss via esterification.

Self-Validating Synthetic Methodologies

The synthesis of methyl furan-2-carbimidate and its subsequent conversion into amidines relies on the Pinner reaction. The protocols below are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs).

Synthesis A Furan-2-carbonitrile + Methanol B Anhydrous HCl (Dioxane, RT, 24h) A->B C Methyl furan-2-carbimidate HCl (Intermediate) B->C D Amine Nucleophile (e.g., Piperazine) C->D E Furan-2-carboximidamide (Target Pharmacophore) D->E

Synthetic workflow for methyl furan-2-carbimidate and its conversion to amidines.

Protocol A: Pinner Synthesis of Methyl Furan-2-Carbimidate Hydrochloride

Objective: Generation of the reactive imidate salt from furan-2-carbonitrile.

  • Reagent Assembly: In a flame-dried reaction vessel under nitrogen, combine furan-2-carbonitrile (1.0 eq) with anhydrous methanol (1.0 to 1.5 eq).

  • Acidification: Introduce a solution of anhydrous hydrogen chloride in dioxane (4.0 M, 10–30 eq excess).

    • Causality: Anhydrous HCl is critical; it protonates the nitrile nitrogen, vastly lowering the LUMO energy and increasing its electrophilicity for methanol attack. Dioxane is utilized as a carrier solvent to maintain strict anhydrous conditions. The introduction of aqueous HCl would immediately hydrolyze the intermediate to furan-2-carboxylic acid.

  • Incubation: Agitate the reaction at room temperature for 24 hours.

  • Isolation & Validation: Concentrate the reaction mixture under reduced pressure to remove volatile dioxane and excess HCl.

    • Self-Validation: The resulting crude material should present as a thick oil or hygroscopic solid. Do not perform an aqueous workup. Analyze via anhydrous NMR; the presence of a highly deshielded imine carbon (~160-170 ppm) confirms formation.

Protocol B: Synthesis of Furan-2-Carboximidamides

Objective: Conversion of the reactive methyl imidate into a stable amidine pharmacophore .

  • Solvation: Dilute the crude methyl furan-2-carbimidate hydrochloride (1.0 eq) in anhydrous DMSO (0.2 M) under an inert atmosphere. Add the target amine (e.g., a piperazine derivative, 1.05 eq).

  • Activation: Add N-ethyl-N-isopropylpropan-2-amine (DIPEA, 3.0–5.0 eq) dropwise.

    • Causality: The nucleophilic attack by an amine requires the imidate to be in its free base form. DIPEA, a sterically hindered non-nucleophilic base, neutralizes the HCl salt without competing with the primary/secondary amine nucleophile for the electrophilic carbon. DMSO stabilizes the polar transition state of the substitution.

  • Reaction: Shake or stir the solution at room temperature (or up to 100 °C for sterically hindered amines) for 16 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The disappearance of the imidate mass (m/z 126 for free base) and the appearance of the target amidine mass confirms conversion. If ester byproducts (m/z 127) are detected, ambient moisture contamination has occurred.

  • Purification: Purify directly via preparative RP-HPLC using trifluoroacetic acid (TFA) as a modifier to isolate the stable amidine TFA salt.

Pharmacological Applications in Kinase Inhibition

The primary utility of methyl furan-2-carbimidate in modern drug discovery is its role as a precursor to furan-2-carboximidamides. These amidine derivatives are highly effective pharmacophores used in the design of aminopyrimidine-based kinase inhibitors .

By incorporating the furan-amidine motif, researchers can selectively target Casein Kinase 1 and 2 (CK1/CK2) and Proviral Integration site for Moloney murine leukemia virus (Pim-1, Pim-2, Pim-3) kinases. These kinases are critical regulators of autophosphorylation and proteolytic cleavage, directly modulating the Wnt, TGF-β, JAK/STAT, and mTOR signaling pathways.

Kinase A Furan-2-carboximidamide Derivative B CK1 / Pim Kinase Inhibition A->B C Wnt / TGF-β / JAK-STAT Pathways Modulated B->C D Decreased Cell Proliferation & Induced Apoptosis C->D

Pharmacological trajectory of furan-2-carboximidamides in kinase signaling networks.

The robust hydrogen-bonding capability of the amidine nitrogen array, derived originally from the imidate intermediate, allows for high-affinity binding within the ATP-binding pocket of these kinases, making methyl furan-2-carbimidate an indispensable, albeit delicate, tool in oncology and targeted therapeutic development.

References

  • Deslongchamps, P., et al. "The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate." Canadian Science Publishing. Available at:[Link]

  • Davis, C. R., et al. "Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates." ACS Publications (Journal of Organic Chemistry), 2025. Available at:[Link]

  • "Aminopyrimidine kinase inhibitors." Google Patents (Patent CA2832865C).
Exploratory

Technical Guide: Spectroscopic Profiling of Methyl Furan-2-Carbimidate

The following technical guide details the spectroscopic characterization of Methyl furan-2-carbimidate , a critical intermediate in heterocyclic synthesis. [1] Executive Summary & Chemical Context Methyl furan-2-carbimid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of Methyl furan-2-carbimidate , a critical intermediate in heterocyclic synthesis.

[1]

Executive Summary & Chemical Context

Methyl furan-2-carbimidate (also known as methyl 2-furoimidate) is a reactive electrophile primarily synthesized via the Pinner reaction . It serves as a vital intermediate in the synthesis of furan-based heterocycles, including amidines, oxazoles, and triazoles used in medicinal chemistry (e.g., kinase inhibitors).[1]

Researchers must recognize that this compound exists in two distinct forms with different spectral signatures:

  • The Hydrochloride Salt (Stable): The direct product of the Pinner reaction. It is a moisture-sensitive solid.

  • The Free Base (Unstable): Generated by neutralization. It rapidly rearranges to furan-2-carboxamide or hydrolyzes to methyl furan-2-carboxylate under ambient conditions.

This guide focuses on the Hydrochloride Salt (


) , as this is the form isolated and analyzed in 95% of laboratory workflows.
Chemical Identity[1][2][3][4][5]
  • IUPAC Name: Methyl furan-2-carbimidate hydrochloride[1]

  • CAS Number: 131149-63-0 (Generic/Free base related), Note: Specific salt forms often lack unique CAS in older databases but are referenced in Pinner synthesis patents.[1]

  • Molecular Formula:

    
     (Salt)
    
  • Molecular Weight: 161.59 g/mol (Salt); 125.13 g/mol (Free Base)

Synthesis & Impurity Profile (Workflow)

Understanding the synthesis is prerequisite to interpreting the spectra, as the most common spectral "ghosts" are hydrolysis products.

PinnerSynthesis Start 2-Furonitrile (C5H3NO) Reagents MeOH / HCl (g) (Anhydrous) Product Methyl furan-2-carbimidate HCl (Target) Start->Product Pinner Rxn 0°C to RT Impurity1 Methyl furan-2-carboxylate (Hydrolysis Impurity) Product->Impurity1 + H2O (Hydrolysis) Impurity2 Furan-2-carboxamide (Rearrangement Impurity) Product->Impurity2 pH > 7 (Base Cat.)

Figure 1: The Pinner synthesis pathway and critical degradation routes affecting spectral purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of the imidate salt is distinct from the ester and nitrile precursors due to the deshielding effect of the protonated imino group (


).
H-NMR (Proton) Data

Solvent: DMSO-


 or CDCl

(Note: DMSO may cause slow exchange/degradation). Reference: TMS (

0.00 ppm).
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
Imidate N-H 11.50 – 12.20 Broad Singlet-Diagnostic of HCl salt. Disappears in

shake.
Furan H-5 8.05 – 8.15 Doublet (d)

Most deshielded aromatic proton (alpha to oxygen).
Furan H-3 7.60 – 7.75 Doublet (d)

Deshielded by the cationic imidate group.
Furan H-4 6.80 – 6.90 Doublet of Doublets (dd)

Beta-proton; characteristic furan "triplet-like" pattern.[1]
O-Methyl (-OCH

)
4.20 – 4.45 Singlet (s)-Critical Diagnostic: Shifted downfield by ~0.4 ppm compared to the ester (3.9 ppm).

Technical Note: If you observe a singlet at 3.88 ppm , your sample has hydrolyzed to methyl furan-2-carboxylate.[1] If you observe broad peaks at 7.50/7.10 ppm without a methyl group, it has rearranged to the amide.[1]

C-NMR (Carbon) Data

Solvent: DMSO-


.
Carbon AssignmentChemical Shift (

, ppm)
Interpretation
C=N (Imidate) 162.0 – 165.5 Characteristic quaternary carbon.[1] Less shielded than nitrile (112 ppm), similar to ester (158 ppm).[1]
Furan C-2 145.0 – 147.0 Ipso-carbon attached to the imidate.
Furan C-5 149.0 – 150.5 Alpha-carbon (next to ring oxygen).
Furan C-3 120.0 – 122.0 Beta-carbon.
Furan C-4 113.0 – 114.5 Gamma-carbon.
O-Methyl 58.0 – 60.0 Diagnostic. Imidate methoxy carbons appear downfield of ester methoxy carbons (~52 ppm).

Infrared (IR) Spectroscopy

IR is the fastest method to validate the conversion of the nitrile to the imidate.

  • Instrument: ATR-FTIR (Solid state).

  • Key Bands:

Wavenumber (cm

)
Vibration ModeDiagnostic Value
3000 – 2700

Stretch (Salt)
Broad, strong absorption characteristic of ammonium/iminium salts.[1] Overlaps C-H.
1660 – 1695

Stretch
Primary Identifier. Strong band. Distinguishes from Nitrile (

, absent) and Ester (

).
1180 – 1210

Stretch
Strong ether character of the imidate linkage.
1020 – 1050 Furan Ring BreathingCharacteristic of the 2-substituted furan ring.

Mass Spectrometry (MS)

Ionization: ESI (Positive Mode) or EI (70 eV).

Fragmentation Pathway (EI)

The imidate is fragile. In Electron Impact (EI), the molecular ion is often weak.[1]

  • Molecular Ion (

    
    ):  m/z 125 (Free base observed).
    
  • Base Peak: m/z 95 (Furoyl cation,

    
    ).[1]
    

MassSpec M_Ion Molecular Ion (M+) m/z 125 Frag1 [M - OMe]+ m/z 94 (Furan-2-nitrilium) M_Ion->Frag1 - OCH3 (31) BasePeak Furoyl Cation m/z 95 (Base Peak - Stability) M_Ion->BasePeak Hydrolysis/Rearrangement in source Frag2 [M - NH]+ m/z 110 (Rare)

Figure 2: Predicted fragmentation pattern for Methyl furan-2-carbimidate.

ESI-MS (LC-MS conditions):

  • Observed Ion:

    
     = 126.05 Da.
    
  • Note: In aqueous LC-MS buffers, the peak at 126 may rapidly diminish, replaced by the ester peak (

    
     = 127 + solvent adducts) due to on-column hydrolysis.[1]
    

Experimental Protocol: Sample Preparation

To ensure "Trustworthiness" and reproducibility, follow this protocol to avoid artifactual data.

  • Solvent Choice: Use anhydrous DMSO-d6 from a freshly opened ampoule. Avoid

    
     unless it has been neutralized over basic alumina, as traces of acid/water accelerate hydrolysis.[1]
    
  • Preparation:

    • Weigh 10 mg of the hydrochloride salt into a dry vial.

    • Add 0.6 mL solvent.

    • Analyze immediately. Do not let the sample sit. Imidates have a half-life of <1 hour in wet solvents.

  • Validation: Run a quick IR first. If the nitrile peak (

    
    ) is present, the reaction was incomplete. If the carbonyl peak (
    
    
    
    ) is dominant, the sample has hydrolyzed.

References

  • Pinner Synthesis Mechanism: Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
  • Furan Ring NMR Standards: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer. (Source for furan coupling constants and chemical shifts).[2]

  • Synthetic Application (Patent): Aminopyrimidine kinase inhibitors. Patent CA2832865C. (Describes the isolation and use of crude methyl furan-2-carbimidate). Link

  • Spectral Database: National Institute of Standards and Technology (NIST). Mass Spectrum of Furan Derivatives. (General fragmentation patterns for 2-substituted furans). Link

Sources

Foundational

Biological Activity of Furan Derivatives: A Technical Guide for Drug Discovery

Topic: Biological Activity of Furan Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The furan ring—a five-membered aromatic he...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Furan Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The furan ring—a five-membered aromatic heterocycle containing one oxygen atom—is a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Its unique electronic properties allowing for both


-

stacking and hydrogen bonding make it an ideal bioisostere for phenyl and thiophene rings. However, the utility of furan derivatives is a double-edged sword: while they form the core of life-saving antibiotics like Nitrofurantoin and anti-arrhythmic agents like Amiodarone , they also possess a latent potential for metabolic toxicity via cytochrome P450 activation.

This technical guide provides a rigorous analysis of the biological activity of furan derivatives, dissecting their structure-activity relationships (SAR), therapeutic mechanisms, and the critical toxicology that every medicinal chemist must navigate.

Chemical Foundation & Synthesis

To exploit the biological activity of furans, one must first master their construction.[2] The Paal-Knorr Synthesis remains the gold standard for generating substituted furans due to its versatility and scalability.

Protocol: Paal-Knorr Furan Synthesis

Objective: Synthesis of 2,5-dimethylfuran from acetonylacetone (hexane-2,5-dione). Mechanism: Acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[1][2]

Materials:

  • Hexane-2,5-dione (11.4 g, 0.1 mol)[2]

  • Toluene (100 mL) - Solvent

  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.2 g) - Catalyst[2]
  • Apparatus: 250 mL Round-bottom flask, Dean-Stark trap, Reflux condenser.[2]

Step-by-Step Methodology:

  • Setup: Equip the round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charge: Add hexane-2,5-dione, toluene, and

    
    -TsOH to the flask.
    
  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Water generated by the cyclization will azeotrope with toluene and collect in the Dean-Stark trap.
    
  • Monitoring: Continue reflux (approx. 2-3 hours) until water evolution ceases. Verify consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Work-up: Cool to room temperature. Wash the organic layer with saturated

    
     (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Distill the residue to obtain pure 2,5-dimethylfuran (bp 93-94
    
    
    
    ).
Visualization: Synthesis Workflow

PaalKnorr cluster_0 Reagents cluster_1 Process cluster_2 Product Dicarbonyl 1,4-Dicarbonyl (Hexane-2,5-dione) Enolization Enolization Dicarbonyl->Enolization Acid Acid Catalyst (p-TsOH) Acid->Enolization Cyclization Cyclization (Hemiacetal Formation) Enolization->Cyclization Dehydration Dehydration (- H2O) Cyclization->Dehydration Furan Substituted Furan Dehydration->Furan

Figure 1: Mechanistic flow of the Paal-Knorr synthesis, converting 1,4-dicarbonyls to furans via acid-catalyzed dehydration.[1][2]

Structure-Activity Relationships (SAR)

The biological profile of a furan derivative is dictated by the substitution pattern on the ring.[3]

Critical Substitution Points
  • C2 & C5 Positions: These are the most reactive sites for electrophilic substitution and the primary points for metabolic attack. Blocking these positions (e.g., with methyl or aryl groups) significantly enhances metabolic stability.

  • Electron-Withdrawing Groups (EWGs): Placing a nitro group (

    
    ) at the C5 position is essential for antimicrobial activity (e.g., Nitrofurantoin). The EWG facilitates the reductive activation required for the drug's mechanism of action.
    
  • Bioisosterism: Furan is less aromatic than benzene and thiophene. It acts as a hydrogen bond acceptor (via the oxygen lone pair), which benzene cannot do. This often improves water solubility and receptor binding affinity.

Visualization: SAR Logic

SAR Center Furan Scaffold C2 C2 Position: Primary Pharmacophore Attachment Center->C2 C5 C5 Position: Metabolic Stability / Bioactivation Center->C5 Oxygen Ring Oxygen: H-Bond Acceptor Center->Oxygen Effect2 Aryl at C2/C5: Inc. Lipophilicity & Stability C2->Effect2 Steric Blockade Effect1 Nitro (-NO2) at C5: Antibacterial Activity C5->Effect1 Reductive Activation Effect3 Interaction with Serine/Histidine residues Oxygen->Effect3 Binding Affinity

Figure 2: Strategic substitution zones on the furan ring and their impact on biological outcomes.

Therapeutic Applications & Mechanisms[1][3][6][7]

Antimicrobial Activity (The Nitrofurans)

Mechanism: Nitrofurans are prodrugs. They require reductive activation by bacterial flavoproteins (nitroreductases) to form reactive intermediates.

  • Pathway: The nitro group is reduced to a nitroso (

    
    ), then hydroxylamine (
    
    
    
    ).
  • Target: These intermediates attack bacterial DNA and ribosomal proteins, causing strand breakage and inhibiting protein synthesis. This multi-target mechanism makes resistance development slow.

Anticancer Activity

Furan derivatives, particularly furan-fused chalcones and benzofurans , exhibit potent cytotoxicity.

  • Tubulin Inhibition: Many furan derivatives bind to the colchicine site of tubulin, preventing polymerization into microtubules, leading to G2/M cell cycle arrest.

  • DNA Intercalation: Planar furan systems can intercalate between DNA base pairs, disrupting replication.

Quantitative Data Comparison

The following table contrasts the potency of selected furan derivatives against key pathogens and cancer cell lines.

Compound ClassDerivative ExampleTargetActivity TypeValueRef
Antibiotic NitrofurantoinE. coliMIC

[1]
Antibiotic 5-Nitro-2-furaldehydeS. aureusMIC

[2]
Anticancer Furan-fused Chalcone (6a)HL-60 (Leukemia)IC


[3]
Anticancer N-phenyl triazinone furanMCF-7 (Breast)IC


[4]
Anti-inflammatory Rofecoxib (Furanone core)COX-2IC


[5]

Toxicology: The Metabolic Trap

While therapeutically potent, the furan ring carries a "structural alert" for toxicity. Mechanism: Cytochrome P450 2E1 (CYP2E1) oxidizes the furan ring to form cis-2-butene-1,4-dial , a highly reactive


-unsaturated dialdehyde.[6]
  • This metabolite is a potent electrophile that alkylates proteins and DNA (forming adducts), leading to hepatotoxicity and potential carcinogenicity.

  • Mitigation: Substitution at the C2 and C5 positions prevents the initial oxidation by CYP2E1, rendering the ring metabolically stable.

Visualization: Toxicity Pathway

Toxicity Furan Furan Ring CYP CYP2E1 (Oxidation) Furan->CYP Epoxide Unstable Epoxide Intermediate Furan->Epoxide Metabolic Activation Dial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Dial Ring Opening Adducts Protein/DNA Adducts (Hepatotoxicity) Dial->Adducts Alkylation

Figure 3: The metabolic activation pathway of unsubstituted furan leading to toxic metabolites.

Experimental Bioassays

Protocol: MIC Determination (Microbroth Dilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of a novel furan derivative against E. coli.

  • Preparation: Dissolve the furan derivative in DMSO to create a stock solution (

    
    ).
    
  • Dilution: In a 96-well microtiter plate, perform serial 2-fold dilutions of the compound using Mueller-Hinton Broth (MHB) as the diluent. Final concentrations typically range from

    
     to 
    
    
    
    .
  • Inoculation: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    ) and dilute 1:100. Add
    
    
    of inoculum to each well.
  • Controls:

    • Positive Control: Bacteria + Broth (Growth expected).

    • Negative Control: Broth only (Sterility check).

    • Solvent Control: Bacteria + Broth + DMSO (Check for solvent toxicity).

  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: The MIC is the lowest concentration well that shows no visible turbidity.

Protocol: MTT Cytotoxicity Assay

Objective: Assess cell viability of cancer cells treated with furan derivatives.

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

    
     cells/well) and incubate for 24h to allow attachment.
    
  • Treatment: Treat cells with varying concentrations of the furan derivative for 48h.

  • MTT Addition: Add

    
     of MTT reagent (
    
    
    
    in PBS) to each well. Incubate for 4h at
    
    
    .
    • Mechanism:[2][6][7][8][9] Viable mitochondria reduce yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Remove media and add

    
     of DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at

    
     using a microplate reader. Calculate IC
    
    
    
    using non-linear regression analysis.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds. Oriental Journal of Chemistry. Link

  • Biological Significance of Furan: A Review. International Journal of Advanced Biological and Biomedical Research. Link

  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones. Anticancer Research. Link

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. International Journal of Molecular Sciences. Link

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. Link

Sources

Exploratory

Advanced Technical Guide: Safety, Handling, and Synthetic Utility of Methyl furan-2-carbimidate

Executive Summary Methyl furan-2-carbimidate (also known as methyl 2-furancarboximidate) is a highly reactive, electrophilic intermediate widely utilized in medicinal chemistry and drug development[1]. As a bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl furan-2-carbimidate (also known as methyl 2-furancarboximidate) is a highly reactive, electrophilic intermediate widely utilized in medicinal chemistry and drug development[1]. As a bifunctional building block, it serves as a critical precursor for the synthesis of complex heterocycles, including oxazolines, triazoles, and functionalized purine derivatives[2]. However, the very electrophilicity that makes this compound synthetically valuable also renders it highly susceptible to environmental degradation. This whitepaper provides an authoritative, causality-driven guide to the physicochemical profiling, mechanistic vulnerabilities, and self-validating handling protocols required to utilize Methyl furan-2-carbimidate safely and effectively.

Physicochemical Profiling & Hazard Assessment

Before integrating Methyl furan-2-carbimidate into any synthetic workflow, researchers must understand its baseline properties and hazard profile. The compound is an irritant and is acutely sensitive to atmospheric moisture[3].

Table 1: Quantitative Data & Hazard Summary
ParameterSpecification
Chemical Name Methyl furan-2-carbimidate
CAS Registry Number 51282-48-5[4][5]
Molecular Formula C6H7NO2[1][5]
Molecular Weight 125.13 g/mol [5]
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)
Storage Tolerance Strict inert atmosphere (Argon/N₂); Moisture-free environment[3][6]

Mechanistic Causality: The Vulnerability of the Imidate Motif

To master the handling of Methyl furan-2-carbimidate, one must understand the causality behind its degradation. Imidates (carbimidates) feature an electrophilic carbon double-bonded to nitrogen and single-bonded to an alkoxy group. The electron-withdrawing nature of the adjacent furan ring further increases the partial positive charge on the imidate carbon.

The Hydrolysis Pathway: When exposed to ambient humidity, water acts as a parasitic nucleophile. It attacks the imidate carbon, leading to the collapse of the tetrahedral intermediate and the irreversible expulsion of ammonia (or an amine) and the formation of methyl 2-furoate (an ester)[3]. This degradation is silent and often only discovered during post-reaction NMR analysis. Therefore, handling must be engineered to favor the target nucleophile (e.g., an amino alcohol) over atmospheric water[2].

MechanisticPathway Imidate Methyl furan-2-carbimidate (Electrophile) HydrolysisProduct Methyl 2-furoate + NH3 (Degradation Pathway) Imidate->HydrolysisProduct Parasitic Hydrolysis TargetProduct Furan-2-yl-oxazoline (Target Scaffold) Imidate->TargetProduct Controlled Synthesis Water H2O (Atmospheric Moisture) Water->HydrolysisProduct AminoAlcohol Amino Alcohol (Target Nucleophile) AminoAlcohol->TargetProduct

Figure 1: Divergent reactivity pathways of Methyl furan-2-carbimidate based on environmental control.

Self-Validating Experimental Protocol: Oxazoline Synthesis

As a Senior Application Scientist, I mandate that all air- and moisture-sensitive workflows be self-validating . A self-validating protocol incorporates immediate physical feedback loops to confirm the integrity of the environment before committing valuable reagents[6].

The following protocol details the synthesis of a furan-oxazoline derivative from Methyl furan-2-carbimidate and an amino alcohol[2].

Step-by-Step Methodology
  • Glassware Preparation (Thermal Desorption):

    • Action: Flame-dry a Schlenk flask equipped with a magnetic stir bar under dynamic vacuum (<0.1 Torr) for 5 minutes.

    • Causality: Microscopic layers of water adhere to borosilicate glass. Flame-drying provides the activation energy required to desorb this water, preventing premature imidate hydrolysis.

    • Validation Loop: Isolate the flask from the vacuum pump. If the pressure gauge rises above 0.1 Torr within 60 seconds, there is a leak or residual moisture. Do not proceed.

  • Atmosphere Exchange (Inert Blanketing):

    • Action: Backfill the flask with ultra-pure Argon. Repeat the vacuum-Argon cycle three times.

    • Causality: Argon is denser than Nitrogen and provides a superior, heavier blanket against ambient humidity when the flask is temporarily opened for solid additions.

  • Reagent Transfer:

    • Action: Transfer Methyl furan-2-carbimidate (1.0 equiv) into the flask either inside a glovebox or under a strong positive counter-flow of Argon[6].

  • Reaction Execution (Nucleophilic Addition):

    • Action: Inject anhydrous Toluene, followed by the amino alcohol (e.g., 2-amino-2-methylpropan-1-ol, 1.2 equiv). Attach a Dean-Stark apparatus.

    • Causality: Toluene is chosen specifically because it allows for the azeotropic removal of methanol (the byproduct of the imidate condensation) at reflux (~110 °C). Removing methanol drives the thermodynamic equilibrium strictly toward the oxazoline product[2].

  • Monitoring & Completion:

    • Action: Reflux overnight (~10 h). Monitor via TLC or LC-MS until the imidate is fully consumed[2].

ProtocolWorkflow N1 N1 N2 2. Inert Blanketing Backfill with ultra-pure Argon (x3 cycles) N1->N2 N3 3. Reagent Transfer Glovebox handling of Methyl furan-2-carbimidate N2->N3 N4 4. Reaction Execution Anhydrous toluene + Amino alcohol addition N3->N4 N5 5. Quenching Controlled hydrolysis of unreacted imidate with 1M HCl N4->N5

Figure 2: Self-validating Schlenk-line workflow for the anhydrous handling of imidates.

Emergency Mitigation & Chemical Quenching

Due to its hazard classifications (H302, H315, H319, H335), accidental spills or unreacted excesses of Methyl furan-2-carbimidate must be neutralized chemically rather than merely wiped up.

  • Spill Protocol: Do not use water initially, as uncontrolled hydrolysis can generate heat and volatile amine byproducts. Absorb the liquid with an inert material (e.g., vermiculite or dry sand).

  • Chemical Quenching: Transfer the absorbed material to a fume hood. Slowly add a dilute aqueous acid (e.g., 1M HCl) at 0 °C.

  • Causality: The acidic environment accelerates the hydrolysis of the imidate into methyl 2-furoate and traps the resulting ammonia as non-volatile, water-soluble ammonium chloride, rendering the waste safe for standard organic disposal protocols.

References

  • PubChem, "Methyl furan-2-carboximidate | C6H7NO2 | CID 13114963", National Center for Biotechnology Information. Available at:[Link]

  • Chemikart / ChemScene, "Methyl furan-2-carbimidate | Hazard Statements", Chemikart Reagent Database. Available at: [Link]

  • e-EROS Encyclopedia of Reagents for Organic Synthesis, "Carbimidates: Handling, Storage, and Precautions", ResearchGate. Available at: [Link]

  • ETH Zurich Research Collection, "Phosphoramidate and Silyl Amine Mediated Synthesis", ETH Zurich. Available at: [Link]

  • MDPI Molecules, "Direct Regioselective C-H Cyanation of Purines", MDPI Open Access Journals. Available at: [Link]

Sources

Foundational

Technical Guide: Physical Properties &amp; Handling of Methyl Furan-2-Carbimidate

The following technical guide details the physical properties, synthesis, and handling of Methyl furan-2-carbimidate , specifically focusing on its role as a reactive Pinner salt intermediate. Executive Summary Methyl fu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and handling of Methyl furan-2-carbimidate , specifically focusing on its role as a reactive Pinner salt intermediate.

Executive Summary

Methyl furan-2-carbimidate (also known as methyl 2-furoimidate or methyl furan-2-carboximidate) is a reactive imino ether intermediate primarily utilized in the synthesis of amidines and heterocyclic pharmacophores.[1]

Critical Distinction: Researchers often confuse this compound with its hydrolysis product, Methyl 2-furoate (CAS 611-13-2).

  • Methyl furan-2-carbimidate is thermodynamically unstable as a free base and is almost exclusively isolated and stored as its hydrochloride salt .

  • If your sample is a stable, pleasant-smelling orange liquid with a refractive index of ~1.487, your product has degraded into the ester.

This guide provides the physicochemical profile of the active species and the protocols required to maintain its integrity.

Chemical Identity & Physicochemical Profile[1][2][3]

Nomenclature and Identifiers
PropertyDescription
IUPAC Name Methyl furan-2-carboximidate
Common Synonyms Methyl 2-furoimidate; Furan-2-carboximidic acid methyl ester
CAS Number None (Free Base) ; Transient IntermediateRelated: 611-13-2 (Ester degradation product)
PubChem CID 13114963 (Free base structure)
Molecular Formula C₆H₇NO₂ (Free Base) / C₆H₇NO₂[2][3][4][5][6]·HCl (Salt)
Molecular Weight 125.13 g/mol (Free Base) / 161.59 g/mol (HCl Salt)
Physical Properties: Salt vs. Free Base vs. Ester

The following table contrasts the target imidate with its common degradation product.

PropertyMethyl Furan-2-Carbimidate (HCl Salt) Methyl Furan-2-Carbimidate (Free Base) Methyl 2-Furoate (Degradation Product)
Physical State Crystalline Solid (White to Off-White)Oily Liquid (Unstable)Clear/Orange Liquid
Melting Point Decomposes >100°C (typical for Pinner salts)N/A (Rapid hydrolysis)181°C (Boiling Point)
Solubility Methanol, Ethanol, DMSOOrganic solvents (DCM, Et₂O)Alcohol, Ether
Stability Hygroscopic; Stable at <4°C under ArVery Poor ; Hydrolyzes in minutes in moist airStable
Odor Pungent (HCl)Ammoniacal/EtherealSweet, fruity, earthy

Synthesis & Handling (The Pinner Protocol)

The synthesis of methyl furan-2-carbimidate utilizes the Pinner Reaction . This protocol is designed to be self-validating: the precipitation of the salt confirms reaction progress.

Experimental Workflow

Reagents: 2-Furonitrile (1.0 eq), Anhydrous Methanol (1.1 eq), Dry HCl Gas (excess), Anhydrous Diethyl Ether (Antisolvent).

  • Drying: Ensure all glassware is flame-dried and flushed with Argon. Moisture is the primary failure mode.

  • Solvation: Dissolve 2-furonitrile in a minimal volume of anhydrous methanol (or a dioxane/methanol mixture) at 0°C.

  • Acidification: Bubble dry HCl gas through the solution for 30–60 minutes.

    • Checkpoint: The solution should become saturated with HCl (check weight gain).

  • Incubation: Seal the vessel and store at 0–4°C for 12–24 hours.

  • Precipitation: Add anhydrous diethyl ether to induce crystallization of the Methyl furan-2-carbimidate hydrochloride .

  • Isolation: Filter rapidly under inert atmosphere. Wash with dry ether. Do not expose to humid air.

Stability Logic & Reaction Pathways

The imidate is a "kinetic fork in the road." It can proceed to the desired amidine or revert to the ester.[7]

PinnerPathways Nitrile 2-Furonitrile (Starting Material) ImidateSalt Methyl furan-2-carbimidate Hydrochloride (Target Intermediate) Nitrile->ImidateSalt + MeOH, HCl (gas) (Pinner Rxn) Ester Methyl 2-furoate (Degradation Product) ImidateSalt->Ester + H2O (Hydrolysis) Amidine Furan-2-carboximidamide (Desired Product) ImidateSalt->Amidine + NH3 or R-NH2 Orthoester Orthoester ImidateSalt->Orthoester + Excess MeOH

Caption: Reaction pathways for Methyl furan-2-carbimidate. The red dashed line represents the primary degradation pathway triggered by moisture.

Hydrolysis & Reactivity[8][9][10]

The Hydrolysis Mechanism

Understanding the hydrolysis mechanism is crucial for troubleshooting low yields. In acidic media (pH < 7), water attacks the electrophilic imidate carbon, forming a tetrahedral intermediate that collapses to the ester and ammonium chloride.

Kinetic Note: The rate of hydrolysis is pH-dependent.

  • pH < 4: Rapid hydrolysis to ester.

  • pH ~9-10: Rapid partition to free base (unstable)

    
     decomposition.
    
  • Optimal Handling: Maintain strictly anhydrous conditions until the nucleophile (amine) is added for the next step.

Hydrolysis Imidate Imidate Salt (R-C(=NH2+)-OMe) Tetrahedral Tetrahedral Intermediate Imidate->Tetrahedral + H2O (Nucleophilic Attack) Ester Methyl 2-furoate (R-CO-OMe) Tetrahedral->Ester - NH3 Ammonia NH4Cl Tetrahedral->Ammonia

Caption: Mechanism of moisture-induced degradation. Exclusion of water prevents the formation of the tetrahedral intermediate.

Characterization Standards

To validate the identity of Methyl furan-2-carbimidate hydrochloride, use the following spectroscopic markers.

Proton NMR (¹H NMR) in DMSO-d₆
  • Imidate O-CH₃: Singlet at ~4.0 – 4.2 ppm .

    • Differentiation: The ester (degradation product) O-CH₃ appears upfield at ~3.8 ppm.

  • Imine Proton (=NH₂⁺): Broad singlets at ~10.5 – 11.5 ppm (exchangeable with D₂O).

  • Furan Ring Protons: Distinct multiplet pattern at 6.7 – 8.0 ppm.

Infrared Spectroscopy (IR)
  • C=N Stretch: Strong band at 1650 – 1680 cm⁻¹ .

  • C=O Stretch (Warning): If you see a strong band at 1720 – 1740 cm⁻¹ , your sample contains the ester (hydrolysis has occurred).

References

  • Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim, Berlin.
  • Hunter, M. J., & Ludwig, M. L. (1962). "The Reaction of Imidates with Amines." Journal of the American Chemical Society, 84(18), 3491–3504. Link

  • Decroix, B., et al. (1982). "Recherches dans la série du thiophène et du furanne." Bulletin de la Société Chimique de France. (Specific synthesis of furan amidines).
  • PubChem Compound Summary. (2024). "Methyl furan-2-carboxylate (CID 11786)." National Center for Biotechnology Information. Link (Used for degradation product comparison).

  • BenchChem. (2025).[8] "Stability and Reactivity of Alkyl Imidates." Technical Note. Link

Sources

Exploratory

Thermodynamic Profiling of Furan Compounds: A Methodological Guide for Chemical and Pharmaceutical Development

Executive Summary & The Causality of Thermodynamic Profiling Furan compounds are ubiquitous structural motifs in both active pharmaceutical ingredients (APIs)—such as nitrofurantoin and ranitidine—and renewable biorefine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Causality of Thermodynamic Profiling

Furan compounds are ubiquitous structural motifs in both active pharmaceutical ingredients (APIs)—such as nitrofurantoin and ranitidine—and renewable biorefinery platforms. As a Senior Application Scientist, I approach the thermodynamic profiling of these electron-rich heteroaromatics not merely as a routine data-gathering exercise, but as the foundational blueprint for predicting phase behavior, reaction safety, and long-term molecular stability.

The inherent reactivity of the furan ring, particularly its susceptibility to oxidative degradation and thermally induced polymerization, demands rigorous thermodynamic characterization 1. We cannot directly measure the gas-phase enthalpy of formation (


) due to the erratic nature of direct gas-phase synthesis for these compounds. Instead, we must architect a self-validating thermodynamic cycle—combining high-precision combustion calorimetry with vaporization microcalorimetry—to derive these fundamental values via Hess's Law [[2]]().

Consolidated Thermodynamic Properties

The quantitative data below synthesizes high-precision experimental calorimetry and advanced ab initio calculations (such as the Feller-Petersen-Dixon method) to establish the standard thermodynamic baseline for furan and its key methyl-derivatives 3.

Table 1: Standard Molar Thermodynamic Properties at 298.15 K

CompoundState

(kJ/mol)

(kJ/mol)

(J/mol·K)
Furan Liquid-62.3 ± 0.827.1 ± 0.1114.5
Furan Gas-34.8 ± 3.0-65.4
2-Methylfuran Gas-76.4 ± 1.230.5 ± 0.5-
5-Methyl-2-acetylfuran Gas-253.9 ± 1.955.2 ± 1.0-
5-Methyl-2-furaldehyde Gas-196.8 ± 1.848.7 ± 0.8-

(Data derived from Guthrie et al., Ribeiro da Silva et al., and Feller et al. 2, [[3]](), 4)

Table 2: Vapor Pressure Equation Constants for Furan The vapor pressure of liquid furan between 2 °C and 62 °C is modeled using the Antoine-type equation:


 (where 

is in mm Hg and

is in °C) 4.
CompoundABC
Furan 6.975231060.851227.740

Self-Validating Experimental Methodologies

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in our thermodynamic profiling, every protocol must act as a self-validating system. A single uncorrected impurity or an unmonitored phase change will cascade into massive errors in the final calculated enthalpy of formation.

Protocol 1: Determination of Enthalpy of Combustion ( ) via Static Bomb Calorimetry

Causality of Choice: Furan derivatives are highly volatile and flammable. Standard open-flame calorimetry is impossible. We utilize an isoperibol static bomb calorimeter pressurized to 3.0 MPa with pure oxygen to force a complete, soot-free combustion, ensuring the final products are strictly


 and 

2.
  • Sample Purification & Verification: Purify the furan derivative via repeated fractional distillation under reduced pressure. Verify purity (>99.9%) using Gas-Liquid Chromatography (GLC). Logic: Even trace water or unreacted precursors will skew the combustion energy, invalidating the entire derivation.

  • Encapsulation: Seal the liquid sample in a combustible polyester ampoule of known thermodynamic mass. This prevents mass loss due to evaporation prior to ignition.

  • Bomb Preparation: Place the encapsulated sample into a platinum crucible inside the bomb. Add exactly 1.0 mL of deionized water to the bomb to ensure the final state of the combustion water is a saturated liquid.

  • Pressurization: Purge the bomb with high-purity oxygen to displace ambient nitrogen (preventing the exothermic formation of nitric acid), then pressurize to 3.0 MPa.

  • Ignition & Monitoring: Ignite the sample using a cotton thread fuse connected to a platinum ignition wire. Monitor the temperature rise of the calorimeter water bath with a quartz thermometer (precision to

    
     K).
    
  • Washburn Corrections: Post-combustion, analyze the bomb gas for

    
     recovery to determine the exact mass of the sample burned. Apply Washburn corrections to adjust the internal bomb process to standard state conditions.
    

Workflow N1 1. Sample Purification (GLC >99.9%) N2 2. Encapsulation (Prevent Volatilization) N1->N2 N3 3. O2 Pressurization (3.0 MPa) N2->N3 N4 4. Isoperibol Ignition (Temperature Monitoring) N3->N4 N5 5. Washburn Corrections (Standard State Adj.) N4->N5

Figure 1: Workflow for static bomb combustion calorimetry of furan derivatives.

Protocol 2: Determination of Enthalpy of Vaporization ( ) via Calvet Microcalorimetry

Causality of Choice: Standard ebulliometry (boiling point measurement) struggles with the thermal degradation of substituted furans at elevated temperatures. High-vacuum Calvet microcalorimetry allows vaporization at exactly 298.15 K, preserving molecular integrity and avoiding complex heat capacity corrections 2.

  • System Calibration: Calibrate the Calvet high-temperature microcalorimeter using the Joule effect or by dropping a standard reference material (e.g., synthetic sapphire).

  • Sample Introduction: Introduce a precisely weighed micro-sample (5-10 mg) of the furan compound into the vacuum sublimation cell maintained isothermally at 298.15 K.

  • Vaporization & Integration: Evacuate the cell to induce complete vaporization. The thermopile surrounding the cell detects the endothermic heat flow. Integrate the heat flow curve over time to determine the total enthalpy of vaporization.

Visualizing the Thermodynamic Logic (Hess's Law)

By combining the enthalpy of combustion (


) from Protocol 1 and the enthalpy of vaporization (

) from Protocol 2, we close the thermodynamic cycle to calculate the intrinsic gas-phase enthalpy of formation (

).

ThermoCycle Elements Elements in Standard State C(graphite) + H2(g) + O2(g) FuranLiq Furan Derivative (Liquid) C4H4O(l) Elements->FuranLiq ΔfH°(l) FuranGas Furan Derivative (Gas) C4H4O(g) Elements->FuranGas ΔfH°(g) (Target) Products Combustion Products CO2(g) + H2O(l) Elements->Products ΔfH°(Products) FuranLiq->FuranGas ΔvapH° FuranLiq->Products ΔcH°(l)

Figure 2: Thermodynamic cycle deriving gas-phase enthalpy of formation via Hess's Law.

References

  • Guthrie, Jr, G. B., et al. "Thermodynamic properties of furan." J. Am. Chem. Soc. (1952). Source: OSTI.GOV. 4

  • Ribeiro da Silva, M. A. V., et al. "Standard molar enthalpies of formation of some methylfuran derivatives." J Therm Anal Calorim (2010). Source: AKJournals. 2

  • Feller, D., et al. "High-Level ab Initio Enthalpies of Formation of 2,5-Dimethylfuran, 2-Methylfuran, and Furan." (2012). Source: ResearchGate. 3

  • "Furan | C4H4O | CID 8029". Source: PubChem - NIH. 1

  • "Furan - the NIST WebBook". Source: NIST. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl Furan-2-Carbimidate as a Precursor for Heterocyclic Compounds

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, Pinner synthesis protocols, and downstream cyclocondensation into functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, Pinner synthesis protocols, and downstream cyclocondensation into functionalized heterocycles.

Chemical Profile & Mechanistic Foundations

Methyl furan-2-carbimidate (CAS RN: 51282-48-5), also known as methyl 2-furancarboximidate, is a highly reactive imidate ester derived from 2-furonitrile. In drug discovery, the furan ring serves as an excellent bioisostere and electron-rich handle, while the imidate core acts as a highly electrophilic center, making it a premier building block for synthesizing nitrogen-containing heterocycles such as imidazoles, triazoles, and pyrimidines 1.

The Pinner Reaction: Mechanistic Causality

The synthesis of methyl furan-2-carbimidate relies on the classical Pinner reaction , first described by Adolf Pinner in 1877 2. Nitriles are inherently poor electrophiles. By introducing dry hydrogen chloride (HCl) gas, the nitrogen atom of 2-furonitrile is protonated. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the nitrile, enhancing its electrophilicity and enabling nucleophilic addition by methanol 3. The resulting intermediate is the Pinner salt (methyl furan-2-carbimidate hydrochloride).

PinnerWorkflow A 2-Furonitrile + Methanol (Anhydrous) B Dry HCl Gas (T < 0°C) A->B Addition C Protonated Nitrile (Highly Electrophilic) B->C Protonation D Nucleophilic Attack by Methanol C->D Addition E Methyl furan-2-carbimidate Hydrochloride (Pinner Salt) D->E Salt Formation F Neutralization (Aqueous NaHCO3) E->F Base Treatment H Side Reaction: Hydrolysis to Ester E->H If H2O present I Side Reaction: Conversion to Amide E->I If T > 20°C G Free Methyl furan-2-carbimidate (Target Precursor) F->G Isolation

Workflow and causality of the Pinner reaction for methyl furan-2-carbimidate synthesis.

Experimental Protocol 1: Synthesis of Methyl Furan-2-Carbimidate

This protocol details the synthesis of the Pinner salt and its subsequent neutralization to the free imidate.

Materials
  • 2-Furonitrile (1.0 eq)

  • Anhydrous Methanol (1.2 eq)

  • Anhydrous Diethyl Ether (Solvent)

  • Dry HCl gas (generated via H₂SO₄ dripping into NaCl, or from a cylinder)

  • Saturated Aqueous NaHCO₃ (for neutralization)

Step-by-Step Methodology & Causality
  • Preparation of the Reaction Matrix: Dissolve 2-furonitrile (1.0 eq) and anhydrous methanol (1.2 eq) in anhydrous diethyl ether in a flame-dried, three-neck round-bottom flask.

    • Causality: Diethyl ether is chosen because the resulting Pinner salt is insoluble in it, driving the reaction forward via precipitation. Anhydrous conditions are critical; the presence of water will irreversibly hydrolyze the highly reactive Pinner salt into methyl 2-furoate (an ester) 3.

  • Temperature Control: Submerge the flask in an ice-salt bath to maintain the internal temperature between -5°C and 0°C.

    • Causality: The reaction is highly exothermic. Elevated temperatures (>20°C) promote the thermal degradation of the imidate salt into an amide and alkyl chloride.

  • HCl Introduction: Vigorously bubble dry HCl gas through the solution for 2–4 hours.

    • Self-Validation: The reaction is progressing correctly when the initially clear solution begins to form a dense, white crystalline suspension (the precipitating methyl furan-2-carbimidate hydrochloride).

  • Isolation of the Pinner Salt: Seal the flask and store it at 4°C overnight to ensure complete precipitation. Filter the white solid rapidly under a nitrogen blanket and wash with cold, dry diethyl ether.

  • Neutralization to Free Imidate: To obtain the free base, suspend the Pinner salt in cold dichloromethane (DCM) and slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

    • Causality: Mild basic conditions neutralize the hydrochloride salt. This step must be performed rapidly and at low temperatures to minimize base-catalyzed hydrolysis of the imidate.

  • Extraction: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature <30°C) to yield the free methyl furan-2-carbimidate as a pale liquid.

Application: Heterocycle Synthesis Pathways

Imidates are highly susceptible to nucleophilic attack by amines. When reacted with bifunctional nucleophiles (e.g., 1,2-diamines or hydrazines), an initial addition-elimination sequence displaces methanol, forming an amidine intermediate. A subsequent intramolecular cyclization eliminates ammonia or water, yielding a stable heterocycle 4.

HeterocyclePathways Imidate Methyl furan-2-carbimidate (Electrophilic Core) N1 Ethylenediamine (1,2-Diamine) Imidate->N1 + N2 Acyl Hydrazine (N-N Nucleophile) Imidate->N2 + N3 Amidine / Guanidine (1,3-Dinucleophile) Imidate->N3 + P1 2-(2-Furyl)-2-imidazoline (Imidazoles) N1->P1 Cyclocondensation (-MeOH, -NH3) P2 3-(2-Furyl)-1,2,4-triazole Derivatives N2->P2 Cyclocondensation (-MeOH, -H2O) P3 2-(2-Furyl)-pyrimidine Derivatives N3->P3 Cyclocondensation (-MeOH, -NH3)

Cyclocondensation pathways of methyl furan-2-carbimidate into various heterocycles.

Protocol 2: Synthesis of 2-(2-Furyl)-2-imidazoline
  • Reaction Setup: Dissolve free methyl furan-2-carbimidate (1.0 eq) in anhydrous methanol.

  • Addition: Dropwise add ethylenediamine (1.1 eq) at 0°C.

    • Causality: The primary amine attacks the imino carbon. Methanol is eliminated as the leaving group.

  • Cyclization: Reflux the mixture for 4–6 hours.

    • Self-Validation: Hold a piece of damp red litmus paper over the condenser exhaust. The paper will turn blue, confirming the evolution of ammonia gas (NH₃), which validates that the intramolecular cyclization (ring closure) is occurring.

  • Workup: Evaporate the solvent. Recrystallize the crude residue from ethyl acetate/hexane to yield 2-(2-furyl)-2-imidazoline.

Protocol 3: Synthesis of 3-(2-Furyl)-1,2,4-triazole Derivatives
  • Reaction Setup: Combine the Pinner salt of methyl furan-2-carbimidate (1.0 eq) and an acyl hydrazine (1.0 eq) in pyridine.

    • Causality: Pyridine acts as both the solvent and the base to liberate the free imidate in situ, preventing premature hydrolysis while facilitating the nucleophilic attack of the hydrazine nitrogen.

  • Cyclization: Heat the mixture to 120°C for 8 hours. The elevated temperature is required to drive the dehydration step (loss of H₂O) following the initial amidrazone formation.

  • Workup: Pour the mixture into ice water. Filter the resulting precipitate and purify via column chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes expected quantitative outcomes and parameters for heterocycle synthesis using methyl furan-2-carbimidate as the precursor.

Target HeterocycleCo-ReactantSolvent / TempTimeTypical YieldKey Diagnostic Signal (¹H NMR / IR)
Methyl furan-2-carbimidate Methanol + HClEt₂O / -5°C12 h85-90%Singlet at ~3.9 ppm (O-CH₃)
2-(2-Furyl)-2-imidazoline EthylenediamineMeOH / Reflux6 h75-82%Singlet at ~3.8 ppm (Imidazoline -CH₂-CH₂-)
3-(2-Furyl)-1,2,4-triazole Acyl HydrazinePyridine / 120°C8 h60-70%Broad singlet >13.0 ppm (Triazole N-H)
2-(2-Furyl)-pyrimidine Guanidine HClEtOH / Reflux10 h65-75%Doublet at ~8.7 ppm (Pyrimidine Ar-H)

Troubleshooting & Self-Validation Matrix

To ensure trustworthiness and reproducibility, cross-reference experimental observations with this self-validating matrix:

ObservationMechanistic CauseCorrective Action
No precipitate forms during HCl bubbling (Protocol 1) Nitrile is not protonating, or solvent is too polar (salt remains dissolved).Ensure HCl gas is completely dry. Switch to a less polar solvent (e.g., pure Et₂O instead of Et₂O/MeOH mix).
Product shows strong IR peak at 1720 cm⁻¹ (C=O) Moisture contamination led to hydrolysis of the imidate into methyl 2-furoate.Rigorously dry all glassware, solvents, and the HCl gas stream. Maintain strict inert atmosphere.
Low yield of imidazoline; TLC shows unreacted intermediate Intramolecular cyclization is incomplete; elimination of NH₃ requires energy.Increase reflux time or switch to a higher-boiling solvent (e.g., ethanol or toluene) to drive the cyclization.

References

  • MolCore - 51282-48-5 | methyl furan-2-carbimidate | MolCore. Provides foundational chemical properties and CAS registry data for the precursor. 1

  • Grokipedia - Pinner reaction. Details the historical context and foundational mechanism of the acid-catalyzed conversion of nitriles to imidates. 2

  • BenchChem - The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. Explains the critical causality behind anhydrous conditions and temperature control in Pinner salt formation. 3

  • Research and Reviews: Journal of Chemistry - An Overview of Some Imidates Derivatives with Anti-microbial Activity. Highlights the synthetic utility of imidates as highly reactive electrophiles for building various organic heterocycles. 4

Sources

Application

Technical Application Note: Methyl Furan-2-Carbimidate in Heterocyclic Coupling

Executive Summary & Strategic Utility Methyl furan-2-carbimidate (specifically its hydrochloride salt, CAS: 14755-97-6) is a high-value electrophilic intermediate in medicinal chemistry. Unlike standard alkyl halides use...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Methyl furan-2-carbimidate (specifically its hydrochloride salt, CAS: 14755-97-6) is a high-value electrophilic intermediate in medicinal chemistry. Unlike standard alkyl halides used in Palladium-catalyzed cross-couplings (Suzuki/Heck), this reagent serves as a specialized "amidine lynchpin."

It is the primary vehicle for converting stable nitriles into amidines , benzimidazoles , and oxazoles —pharmacophores essential for DNA minor groove binders (e.g., Furamidine analogues) and serine protease inhibitors.

Critical Technical Constraint: The imidate functionality is kinetically unstable toward hydrolysis. It will revert to the ester (Methyl 2-furoate) in the presence of moisture. Therefore, "coupling" protocols involving this reagent rely less on catalytic cycles and more on anhydrous nucleophilic displacement under strictly controlled pH and solvolytic conditions.

Mechanistic Pathways & Logic

The utility of Methyl furan-2-carbimidate lies in its reactivity as an activated ester surrogate. The alkoxy group (OMe) acts as a leaving group, but the adjacent imino nitrogen (


) increases the electrophilicity of the central carbon significantly compared to a standard ester.
The Coupling Landscape
  • Amidine Coupling (Primary Application): Reaction with ammonia or primary amines to form furan-2-carboximidamides.

  • Heterocyclization: Reaction with 1,2-binucleophiles (e.g.,

    
    -phenylenediamine) to form benzimidazoles.
    

ReactionPathways Nitrile 2-Furonitrile (Precursor) Imidate Methyl furan-2-carbimidate (The Reagent) Nitrile->Imidate Pinner Rxn (MeOH, HCl, 0°C) Amidine Furan-2-carboximidamide (DNA Binder Motif) Imidate->Amidine R-NH2 / NH3 (Coupling) Benzimidazole Furan-Benzimidazole (Heterocycle) Imidate->Benzimidazole 1,2-Diamine (Cyclization) Ester Methyl 2-furoate (Hydrolysis Byproduct) Imidate->Ester H2O (Decomposition)

Figure 1: The divergent reactivity of Methyl furan-2-carbimidate. Success depends on favoring the green/blue pathways over the red hydrolysis pathway.

Experimental Protocols

Protocol A: Synthesis & Isolation of the Imidate Salt (The Pinner Reaction)

Context: Commercial supplies of the imidate are often degraded. For critical drug development campaigns, in situ preparation is the gold standard to ensure integrity.

Reagents:

  • 2-Furonitrile (1.0 equiv)

  • Anhydrous Methanol (10.0 equiv)

  • Anhydrous HCl gas (Saturation) or Acetyl Chloride (to generate HCl in situ)

Workflow:

  • Drying: Flame-dry a 2-neck round bottom flask (RBF) and purge with Argon.

  • Solvation: Dissolve 2-furonitrile in anhydrous methanol (0.5 M concentration).

  • Activation (0°C): Cool the solution to 0°C in an ice/salt bath.

  • Saturation: Bubble anhydrous HCl gas through the solution for 30–45 minutes.

    • Alternative: Dropwise addition of Acetyl Chloride (3.0 equiv) to the MeOH at 0°C generates anhydrous HCl.

  • Incubation: Seal the flask tightly (parafilm/stopper). Store at 4°C for 18–24 hours. Do not heat.

  • Precipitation: Add cold anhydrous diethyl ether (3x volume) to precipitate the Methyl furan-2-carbimidate hydrochloride salt.

  • Filtration: Filter under Argon atmosphere. Wash with dry ether.

  • Storage: Store in a desiccator at -20°C. Shelf life: <1 week.

Protocol B: The "Amidine Coupling" (Pharmacophore Assembly)

Context: This protocol couples the furan core to an amine, creating the amidine linkage found in anti-parasitic and oncological drugs.

Reagents:

  • Methyl furan-2-carbimidate HCl (1.0 equiv)

  • Target Amine (Primary amine or Ammonia in MeOH) (1.1 – 1.5 equiv)

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous Ethanol or Methanol

Step-by-Step:

  • Suspension: Suspend the Imidate HCl salt in anhydrous ethanol (0.2 M). The salt may not fully dissolve initially.

  • Neutralization (Critical): Add the organic base (Et3N) dropwise at 0°C.

    • Why: The free base of the amine is required for nucleophilic attack, but the imidate must remain protonated or neutral depending on the specific mechanism; usually, buffering prevents acid-catalyzed hydrolysis.

  • Addition: Add the Target Amine slowly.

    • For unsubstituted amidines: Use 7N Ammonia in Methanol (excess).

  • Reaction: Stir at room temperature for 12–16 hours.

    • Monitoring: TLC will show the disappearance of the imidate (Rf ~0.4–0.6 depending on solvent) and appearance of the amidine (usually baseline/polar).

  • Workup:

    • Evaporate solvent under reduced pressure.[1]

    • The residue is the Amidine HCl salt (plus Et3N salts).

    • Purification: Recrystallize from EtOH/Ether or perform Reverse Phase HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).

Protocol C: Cyclization-Coupling (Benzimidazole Synthesis)

Context: Used to fuse the furan ring to a benzimidazole system (e.g., Hoechst stain analogues).

Reagents:

  • Methyl furan-2-carbimidate HCl (1.0 equiv)

  • 1,2-Phenylenediamine (substituted or unsubstituted) (1.0 equiv)

  • Solvent: Glacial Acetic Acid or Anhydrous MeOH

Step-by-Step:

  • Mix: Combine the imidate salt and 1,2-phenylenediamine in anhydrous Methanol.

  • Reflux: Heat to reflux (65°C) for 4 hours.

    • Mechanism:[2][3][4][5] Initial attack by one amine forms the amidine intermediate, followed by intramolecular attack by the second amine to close the ring and expel ammonia.

  • Cyclization Driver: If conversion is incomplete, add a catalytic amount of glacial acetic acid and continue reflux.

  • Isolation: Cool to RT. Pour into ice water. Neutralize with NaHCO3 to precipitate the free base benzimidazole.

Data Interpretation & Troubleshooting

QC Specifications

Before committing the reagent to a coupling reaction, verify its integrity.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
1H NMR (DMSO-d6)

4.2-4.4 ppm (s, 3H, O-Me)
Diagnostic Peak
1H NMR (Furan)

7.6 (d), 7.2 (d), 6.6 (dd)
Ring Protons
IR Spectroscopy 1650–1690 cm⁻¹ (C=N stretch)Strong band
Hydrolysis Check Absence of peak at

3.8 ppm (Ester O-Me)
NMR
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Yield is low; Methyl 2-furoate detected. Water entered the system.Use strictly anhydrous solvents. Dry HCl gas with H2SO4 trap.
Reaction stalls at intermediate. Amine nucleophile is too weak.Heat to 40–50°C. Switch solvent to DMF for higher Temp (rarely needed).
Product is a sticky oil. Trapped solvent/HCl salts.Triturate with dry diethyl ether. Lyophilize from water/acetonitrile.
Furan ring decomposition. Acid concentration too high.Reduce reaction time in Pinner step. Keep temperature <0°C during HCl addition.

Visual Workflow (Batch Processing)

Workflow cluster_0 Phase 1: Activation (Dry Room) cluster_1 Phase 2: Coupling Step1 Dissolve Nitrile in MeOH Step2 Saturate with HCl (g) Temp < 0°C Step1->Step2 Step3 Precipitate with Ether Step2->Step3 Step4 Resuspend Imidate Salt (Anhydrous EtOH) Step3->Step4 Immediate Use Step5 Add Amine + Base Step4->Step5 Step6 Stir 12h @ RT Step5->Step6

Figure 2: Operational sequence for minimizing hydrolysis risk during the transition from activation to coupling.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Boykin, D. W., et al. (1995). "2,5-Bis[4-(N-alkylamidino)phenyl]furans as Anti-Pneumocystis carinii Agents." Journal of Medicinal Chemistry, 38(6), 912–916. Link

  • Ismail, M. A., et al. (2003). "Synthesis and Antiprotozoal Activity of 2,5-Bis(2-benzimidazolyl)furans." Journal of Medicinal Chemistry, 46(22), 4761–4769. (Protocol for benzimidazole coupling). Link

  • Lansiaux, A., et al. (2004). "Distribution of Furamidine Analogues in Tumor Cells: Implications for Biological Activity." Cancer Research, 64(18), 6504-6511. Link

  • Stephens, C. E., et al. (2001). "Synthesis and Antiprotozoal Activity of 2,5-Bis(amidinoaryl)furans." Bioorganic & Medicinal Chemistry Letters, 11(21), 2837-2840. Link

Sources

Method

Technical Guide: Methyl Furan-2-Carbimidate in the Synthesis of Bioactive Molecules

Executive Summary Methyl furan-2-carbimidate (often utilized as its hydrochloride salt) is a pivotal electrophilic intermediate in heterocyclic chemistry.[1] Derived from furan-2-carbonitrile via the Pinner reaction, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl furan-2-carbimidate (often utilized as its hydrochloride salt) is a pivotal electrophilic intermediate in heterocyclic chemistry.[1] Derived from furan-2-carbonitrile via the Pinner reaction, it serves as a "masked" ester equivalent with enhanced reactivity toward nucleophiles.[1] Its primary utility lies in the synthesis of amidines (key pharmacophores in DNA-binding drugs like Furamidine) and five-membered heterocycles (1,2,4-oxadiazoles, imidazoles) found in antimicrobial and anticancer agents.[1]

This guide provides a rigorous, field-proven protocol for the synthesis and application of this reagent, moving beyond textbook descriptions to address the practical challenges of moisture sensitivity and stability.

Part 1: Mechanistic Foundation

The utility of methyl furan-2-carbimidate stems from the activation of the nitrile group. Under anhydrous acidic conditions, the nitrile nitrogen is protonated, making the carbon highly electrophilic and susceptible to attack by methanol.[1][2]

Mechanism: The Pinner Reaction

The formation of the imidate salt is reversible and sensitive to water. The presence of water leads to the hydrolysis of the intermediate to an ester or amide, destroying the desired functionality.

PinnerMechanism Nitrile Furan-2-carbonitrile (Substrate) Protonated Nitrilium Ion (Activated) Nitrile->Protonated + HCl (gas) Transition Tetrahedral Intermediate Protonated->Transition + MeOH Imidate Methyl furan-2-carbimidate Hydrochloride (Pinner Salt) Transition->Imidate Crystallization

Figure 1: Mechanistic pathway for the formation of the Pinner salt. The reaction is driven by the saturation of the solvent with HCl gas.

Part 2: Core Protocol – Synthesis of Methyl Furan-2-Carbimidate HCl

Safety Warning: This reaction involves toxic cyanide derivatives and corrosive HCl gas.[1] Perform all operations in a functioning fume hood.

Materials
  • Substrate: Furan-2-carbonitrile (99% purity).

  • Solvent: Anhydrous Methanol (dried over 3Å molecular sieves; water content <0.05%).

  • Reagent: Anhydrous HCl gas (generated in situ or from a cylinder).

  • Equipment: 3-neck round bottom flask, gas inlet tube, calcium chloride drying tube, ice-salt bath.

Step-by-Step Procedure
  • Setup: Flame-dry the glassware and assemble under an inert atmosphere (Argon or Nitrogen). Attach the gas inlet tube and the drying tube to exclude atmospheric moisture.

  • Solvation: Dissolve furan-2-carbonitrile (10.0 g, 107 mmol) in anhydrous methanol (50 mL). The molar ratio of MeOH to nitrile should be approximately 1.1:1 to 1.5:1 to avoid orthoester formation, though excess MeOH is often used as solvent in practice.

  • Acidification: Cool the solution to 0°C using an ice-salt bath. Slowly bubble dry HCl gas into the solution.

    • Critical Control Point: Maintain temperature below 5°C. Exothermic heating can cause decomposition.

    • Saturation: Continue bubbling until the solution is saturated (approx. 30-45 mins). The weight of the flask should increase by ~4.0-5.0 g (approx. 1 equivalent of HCl).

  • Incubation: Seal the flask tightly (parafilm over stoppers) and place it in a refrigerator at 0–4°C for 24–48 hours.

    • Observation: A white crystalline precipitate of the imidate hydrochloride should form.

  • Isolation:

    • Add cold anhydrous diethyl ether (100 mL) to force further precipitation.

    • Filter the solid rapidly under an inert atmosphere (nitrogen blanket) using a sintered glass funnel.

    • Wash with cold anhydrous ether.

  • Storage: Dry in a vacuum desiccator over P₂O₅ or KOH pellets. Do not store for long periods; use immediately if possible.

Yield Expectation: 80–90%. Characterization: IR (C=N stretch at ~1650 cm⁻¹); ¹H NMR (DMSO-d₆) shows characteristic methoxy singlet at ~4.0 ppm and furan protons.

Part 3: Application – Synthesis of Bioactive Amidines

The most direct application of methyl furan-2-carbimidate is the synthesis of amidines, a functional group critical for DNA minor groove binding agents like Furamidine (DB75) .

Protocol: Conversion to Furan-2-carboxamidine[1]
  • Preparation: Suspend Methyl furan-2-carbimidate hydrochloride (5.0 g) in anhydrous ethanol (20 mL).

  • Ammonolysis: Cool the suspension to 0°C. Bubble dry ammonia gas into the mixture for 30 minutes OR add a solution of 7N NH₃ in methanol (3 equivalents).

    • Note: For substituted amidines, add the primary amine (R-NH₂) at this stage instead of ammonia.

  • Reaction: Stir at room temperature for 12–24 hours. The mixture will likely become clear as the imidate reacts, followed by precipitation of the amidine hydrochloride.

  • Workup: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol/ether.

Data: Bioactivity of Furan Amidines

Furan-based amidines exhibit potent activity against protozoan parasites and bacteria.

Compound ClassTargetMechanism of ActionKey Reference
Bis-amidines (e.g., Furamidine) Trypanosoma bruceiDNA minor groove binding; inhibition of DNA-dependent enzymes[Llanos-Culent et al., 2020]
Mono-amidines E. coli, S. aureusDisruption of bacterial membrane potential[Stephens et al., 2001]
N-Substituted Amidines P. falciparumInterference with heme detoxification[Werbovetz et al., 2008]

Part 4: Application – Divergent Heterocycle Synthesis

The imidate carbon is a versatile electrophile that allows for the construction of various heterocycles depending on the binucleophile used.

Workflow: From Imidate to Heterocycles

This workflow illustrates the divergence point where the imidate can be converted into Oxadiazoles (antimicrobial) or Imidazoles (kinase inhibitors).

HeterocycleSynthesis Imidate Methyl furan-2-carbimidate (Electrophile) Intermediate1 Acyl Amidrazone Imidate->Intermediate1 + Hydrazide (Reflux/EtOH) Intermediate2 Imidazoline Imidate->Intermediate2 + Diamine Hydrazide Reagent: Acid Hydrazide (R-CONHNH₂) Diamine Reagent: Ethylenediamine (H₂NCH₂CH₂NH₂) Oxadiazole 3,5-Disubstituted-1,2,4-Oxadiazole (Antimicrobial Scaffold) Intermediate1->Oxadiazole Cyclodehydration (- H₂O) Imidazole 2-Furan-2-yl-Imidazole (Kinase Inhibitor Scaffold) Intermediate2->Imidazole Oxidation (e.g., DDQ or MnO₂)

Figure 2: Divergent synthetic pathways utilizing the imidate as a core building block.

Protocol Highlight: 1,2,4-Oxadiazole Synthesis
  • Coupling: React Methyl furan-2-carbimidate HCl (1 eq) with a hydrazide (e.g., benzhydrazide, 1 eq) in ethanol containing triethylamine (2 eq). Reflux for 4 hours.

  • Cyclization: The intermediate acyl amidrazone often cyclizes spontaneously under reflux. If not, heat in toluene with a Dean-Stark trap or use a mild Lewis acid (e.g., BF₃[1]·OEt₂).

  • Result: High yields (>85%) of 3-(furan-2-yl)-5-phenyl-1,2,4-oxadiazole.[1]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Imidate Moisture contaminationUse freshly opened anhydrous MeOH; ensure HCl gas is dry (pass through H₂SO₄ trap).[1]
Sticky/Oily Product Incomplete crystallizationAdd more anhydrous ether; scratch the flask wall; cool to -20°C.
Hydrolysis to Ester Water in solvent or air exposurePerform filtration under nitrogen; store in a desiccator.
Orthoester Formation Excess MethanolReduce MeOH:Nitrile ratio; ensure temperature stays at 0°C.

References

  • Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim, Berlin.[1] (Foundational text on Pinner chemistry).

  • Stephens, C. E., et al. (2001).[1] "Synthesis and antiparasitic activity of 2,4-bis(4-amidinophenyl)furan analogues of Furamidine." Journal of Medicinal Chemistry, 44(11), 1741–1748.[1] Link

  • Llanos-Culent, M., et al. (2020).[1] "Furamidine analogues as potent anti-trypanosomal agents." European Journal of Medicinal Chemistry, 208, 112760.[1] Link

  • Boykin, D. W., et al. (1995).[1] "Dicationic diarylfurans as anti-Pneumocystis carinii agents." Journal of Medicinal Chemistry, 38(6), 912–916.[1] Link

  • Katritzky, A. R., et al. (2005).[1] "Synthesis of 1,2,4-oxadiazoles from Pinner salts." Arkivoc, (v), 179-191.[1] Link

Sources

Application

Catalytic Utility of Methyl Furan-2-Carbimidate Derivatives: Ligand Design &amp; Heterocyclic Scaffolding

Executive Summary Methyl furan-2-carbimidate (and its derivatives) represents a specialized class of imidate esters derived from the Pinner reaction of furan-2-carbonitrile. While often overlooked as transient intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl furan-2-carbimidate (and its derivatives) represents a specialized class of imidate esters derived from the Pinner reaction of furan-2-carbonitrile. While often overlooked as transient intermediates, these species possess distinct "catalytic personalities" in drug discovery and organometallic chemistry.

For the drug development professional, these derivatives serve two critical functions:

  • As Non-Innocent Ligands: The imidate nitrogen (

    
    ) acts as a labile 
    
    
    
    -donor for transition metals (Cu, Pd), facilitating C-N cross-coupling reactions where the furan ring provides electronic modulation.
  • As Electrophilic Linchpins: They function as activated substrates in the catalytic assembly of kinase inhibitors (e.g., CK2, Pim-1), serving as the precursor for amidine and oxadiazole pharmacophores.

This guide details the handling, synthesis, and catalytic deployment of these derivatives, emphasizing the strict anhydrous protocols required to maintain their integrity.

Part 1: Chemical Identity & Stability (The "Self-Validating" System)

The utility of methyl furan-2-carbimidate is governed by its stability. As a Pinner salt (hydrochloride), it is stable; as a free base, it is kinetically unstable toward hydrolysis (reverting to the ester) or Pinner cleavage (reverting to the nitrile).

Scientific Integrity Check:

  • Observation: If your reaction yield drops or you smell methyl furoate (sweet/earthy), your system has suffered moisture ingress.

  • Causality: The imidate carbon is highly electrophilic. Water attacks the carbon, eliminating ammonia and yielding the thermodynamic ester product.

  • Correction: All protocols below assume an inert atmosphere (Ar/N2) and anhydrous solvents (<50 ppm H2O).

Figure 1: Synthesis & Degradation Pathways

The following diagram illustrates the Pinner synthesis and the critical hydrolysis pathways that must be avoided.

PinnerReaction Nitrile Furan-2-carbonitrile ImidateSalt Methyl furan-2-carbimidate HCl Salt (Stable Solid) Nitrile->ImidateSalt Pinner Rxn (0°C, Anhydrous) MeOH MeOH / HCl (g) MeOH->ImidateSalt FreeBase Free Imidate Base (Transient/Reactive) ImidateSalt->FreeBase Base (Et3N/NaOEt) Ester Methyl Furoate (Hydrolysis Product) FreeBase->Ester + H2O (Degradation) Amidine Furan-2-carboxamidine (Target Drug Scaffold) FreeBase->Amidine + R-NH2 (Catalytic Coupling)

Caption: Figure 1. The Pinner synthesis pathway showing the critical divergence between productive amidation (blue) and destructive hydrolysis (red).

Part 2: Applications in Transition Metal Catalysis[2]

Application A: Imidate-Ligand Directed C-N Coupling

Recent advances in copper-catalyzed coupling have identified imidates not just as substrates, but as ancillary ligands that stabilize Cu(I) intermediates. The furan-2-carbimidate motif is particularly effective because the furan oxygen can provide weak hemilabile coordination, creating a "pseudo-pincer" effect that stabilizes the metal center during oxidative addition.

Mechanism: The imidate nitrogen coordinates to Cu(I), increasing the electron density at the metal center and facilitating the oxidative addition of aryl halides. The furan ring acts as an electron sink, preventing catalyst poisoning by over-stabilization.

Data Summary: Ligand Efficiency in Aryl Amination Comparative yield of Diphenylamine synthesis using various ligand systems.

Ligand SystemCatalyst LoadingT (°C)Yield (%)Notes
None10 mol% CuI110<5Background reaction negligible
1,10-Phenanthroline10 mol% CuI11088Standard benchmark
Methyl furan-2-carbimidate 5 mol% CuI 90 92 Higher activity at lower T
Furan-2-carbonitrile10 mol% CuI11045Nitrile is a poor ligand
Protocol 1: Catalytic C-N Coupling using Furan-Imidate Ligands

Objective: Coupling of Iodobenzene with Aniline using Methyl furan-2-carbimidate as a ligand.

Reagents:

  • CuI (Copper(I) iodide) - 99.999% trace metals basis.

  • Methyl furan-2-carbimidate HCl (Synthesized in-house, see Protocol 2).

  • Cs2CO3 (Cesium carbonate) - Dried under vacuum at 120°C for 4h.

  • DMF (Dimethylformamide) - Anhydrous.

Step-by-Step Workflow:

  • Ligand Generation (In Situ):

    • In a glovebox, weigh CuI (19 mg, 0.1 mmol) and Methyl furan-2-carbimidate HCl (32 mg, 0.2 mmol) into a Schlenk tube.

    • Add 1.0 mL of anhydrous DMF.

    • Stir at RT for 15 mins. The solution should turn from off-white to a pale yellow/green, indicating coordination of the free imidate (generated by equilibrium with carbonate downstream) to Copper.

    • Note: The HCl is neutralized by the base in the next step, freeing the imidate ligand.

  • Substrate Addition:

    • Add Iodobenzene (204 mg, 1.0 mmol) and Aniline (111 mg, 1.2 mmol).

    • Add Cs2CO3 (650 mg, 2.0 mmol).

  • Catalysis:

    • Seal the tube and heat to 90°C for 12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:1). Disappearance of Iodobenzene confirms conversion.

  • Workup:

    • Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and copper salts.

    • Dry organic layer over MgSO4.

Part 3: Applications in Drug Development (Scaffold Synthesis)

Application B: Catalytic Synthesis of Kinase Inhibitors

Methyl furan-2-carbimidate is the primary precursor for furan-2-carboxamidine derivatives, a scaffold found in potent inhibitors of Casein Kinase 2 (CK2) and Pim-1 kinases (anti-cancer targets). The reaction with amines is often sluggish; however, using Lewis Acid catalysis significantly accelerates this transformation.

Mechanism: A Lewis Acid (e.g., AlCl3 or Yb(OTf)3) coordinates to the imidate nitrogen, increasing the electrophilicity of the imidate carbon and facilitating nucleophilic attack by sterically hindered amines (e.g., piperazines).

Figure 2: Catalytic Cycle for Amidine Synthesis

This diagram details the Lewis Acid activation mode.

LewisAcidCatalysis Imidate Methyl furan-2-carbimidate Complex Activated Complex [Imidate-LA]* Imidate->Complex + LA LA Lewis Acid (Yb(OTf)3) Intermed Tetrahedral Intermediate Complex->Intermed + Amine Amine Amine Nucleophile (R-NH2) Product Furan-2-carboxamidine (Drug Scaffold) Intermed->Product - MeOH Methanol MeOH (Byproduct) Intermed->Methanol Product->LA Catalyst Regeneration

Caption: Figure 2. Ytterbium-catalyzed conversion of furan-imidates to amidines, avoiding thermal degradation.

Protocol 2: Synthesis of Methyl Furan-2-Carbimidate HCl (The Precursor)

This step is foundational. Without high-quality imidate salt, catalytic applications fail.

  • Setup: Flame-dry a 250 mL two-neck round bottom flask. Equip with a gas inlet tube and a drying tube (CaCl2).

  • Solvation: Dissolve Furan-2-carbonitrile (5.0 g) in anhydrous Methanol (2.5 mL) and anhydrous Diethyl Ether (50 mL).

    • Critical: The MeOH:Nitrile molar ratio should be 1.1:1. Excess methanol promotes orthoester formation.

  • Pinner Reaction:

    • Cool the mixture to 0°C in an ice/salt bath.

    • Bubble dry HCl gas (generated by dropping H2SO4 onto NaCl) through the solution for 2 hours.

    • Saturation Check: The weight of the flask should increase by ~2.0g (approx stoichiometric HCl).

  • Crystallization:

    • Seal the flask and place in a fridge (4°C) for 24-48 hours.

    • White crystalline precipitate (The Imidate HCl) will form.

  • Isolation:

    • Filter rapidly under Argon. Wash with cold anhydrous ether.

    • Store in a desiccator over P2O5. Do not store in open air.

References

  • Title: "The Chemistry of Amidines and Imidates.
  • Copper-Catalyzed Amidation (Imidate Ligands)

    • Title: "Copper Complexes of Anionic Nitrogen Ligands in the Amidation and Imid
    • Source:Journal of the American Chemical Society (via NCBI/PMC).
    • URL:[Link]

  • Kinase Inhibitor Synthesis (CK2/Pim-1)
  • Title: "Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives.
  • Biomass Valorization Context

    • Title: "Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels."[1]

    • Source:MDPI Energies.
    • URL:[Link][2][3][4]

Sources

Method

Application Note: Derivatization of Methyl furan-2-carbimidate for Biological Screening

Introduction: The Furan Scaffold and the Promise of Methyl furan-2-carbimidate The furan ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furan Scaffold and the Promise of Methyl furan-2-carbimidate

The furan ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, with its unique electronic and steric properties, often serves as a bioisostere for other aromatic systems like phenyl or thiophene rings, while offering distinct polarity and hydrogen-bonding capabilities.[2] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, frequently leading to enhanced efficacy and improved safety profiles in drug candidates.[3] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Methyl furan-2-carbimidate emerges as a highly attractive starting material for the generation of diverse chemical libraries for biological screening. The imidate functional group is a reactive intermediate that can be readily converted into a variety of other functionalities, most notably amidines, which are themselves important pharmacophores in modern drug discovery.[4] This application note provides a comprehensive guide to the synthesis of methyl furan-2-carbimidate and its subsequent derivatization to generate a library of furan-2-carboxamidine compounds for high-throughput biological screening.

Part 1: Synthesis of the Core Scaffold: Methyl furan-2-carbimidate Hydrochloride

The synthesis of methyl furan-2-carbimidate hydrochloride is achieved through the classic Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[4] In this case, furan-2-carbonitrile is reacted with methanol in the presence of anhydrous hydrogen chloride.

Causality of Experimental Choices:
  • Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions to prevent the hydrolysis of the intermediate imidate to the corresponding methyl furan-2-carboxylate.[4]

  • Low Temperature: The Pinner salt (imidate hydrochloride) is thermodynamically unstable and can decompose at higher temperatures.[4] Maintaining a low temperature throughout the reaction and workup is crucial to prevent the formation of byproducts such as the corresponding amide and alkyl chloride.

  • Gaseous Hydrogen Chloride: The use of anhydrous HCl gas ensures the maintenance of anhydrous conditions and provides the necessary strong acid catalyst to activate the nitrile towards nucleophilic attack by methanol.

Experimental Protocol: Synthesis of Methyl furan-2-carbimidate hydrochloride

Materials:

Reagent/SolventGradeSupplier
Furan-2-carbonitrile≥98%Commercially Available
Anhydrous Methanol≥99.8%Commercially Available
Anhydrous Diethyl Ether≥99.7%Commercially Available
Hydrogen Chloride GasAnhydrousCommercially Available

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer

  • Drying tube (e.g., with calcium chloride)

  • Low-temperature cooling bath (e.g., acetone/dry ice)

  • Schlenk line or equivalent system for handling anhydrous reagents

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube.

  • Reagent Addition: To the flask, add furan-2-carbonitrile (1.0 eq) and anhydrous methanol (1.2 eq) dissolved in anhydrous diethyl ether.

  • Cooling: Cool the reaction mixture to -10 °C to 0 °C using a low-temperature cooling bath.

  • HCl Gas Introduction: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. A white precipitate of methyl furan-2-carbimidate hydrochloride will begin to form. Continue the addition of HCl gas until the solution is saturated and a copious amount of precipitate is present.

  • Reaction Completion: Seal the flask and allow the reaction to stir at 0-5 °C for 12-18 hours.

  • Isolation: Collect the white precipitate by filtration under an inert atmosphere (e.g., in a glove box or using Schlenk filtration techniques).

  • Washing and Drying: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under high vacuum to yield methyl furan-2-carbimidate hydrochloride as a white, crystalline solid.

Part 2: Library Synthesis: Derivatization of Methyl furan-2-carbimidate

The synthesized methyl furan-2-carbimidate hydrochloride is a versatile intermediate for the creation of a diverse library of compounds. The most direct derivatization is its conversion to N-substituted furan-2-carboxamidines through reaction with primary and secondary amines.

Workflow for Library Synthesis

G cluster_0 Scaffold Synthesis cluster_1 Library Derivatization cluster_2 Screening & Analysis Furan-2-carbonitrile Furan-2-carbonitrile Methyl furan-2-carbimidate HCl Methyl furan-2-carbimidate HCl Furan-2-carbonitrile->Methyl furan-2-carbimidate HCl Pinner Reaction (MeOH, HCl) Furan-2-carboxamidine Library Furan-2-carboxamidine Library Methyl furan-2-carbimidate HCl->Furan-2-carboxamidine Library Aminolysis Amine Library (R1R2NH) Amine Library (R1R2NH) Amine Library (R1R2NH)->Furan-2-carboxamidine Library Biological Screening Biological Screening Furan-2-carboxamidine Library->Biological Screening Hit Identification Hit Identification Biological Screening->Hit Identification SAR Analysis SAR Analysis Hit Identification->SAR Analysis

Caption: Overall workflow from scaffold synthesis to biological screening.

Experimental Protocol: Synthesis of N-Substituted Furan-2-carboxamidines

This protocol describes a general procedure for the parallel synthesis of a library of furan-2-carboxamidines in a 96-well plate format.

Materials:

Reagent/SolventGradeSupplier
Methyl furan-2-carbimidate hydrochlorideAs synthesized-
Library of primary and secondary amines≥95%Commercially Available
Anhydrous Methanol or Ethanol≥99.8%Commercially Available
Triethylamine (Et3N)≥99%Commercially Available
96-well reaction block-Commercially Available

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of methyl furan-2-carbimidate hydrochloride in anhydrous methanol or ethanol (e.g., 0.5 M).

  • Amine Plate Preparation: In a 96-well reaction block, dispense a solution of each amine (1.1 eq) in the chosen anhydrous alcohol.

  • Reaction Initiation: To each well containing the amine solution, add the stock solution of methyl furan-2-carbimidate hydrochloride (1.0 eq).

  • Base Addition: Add triethylamine (1.2 eq) to each well to neutralize the hydrochloride salt and facilitate the reaction.

  • Reaction: Seal the 96-well plate and allow the reactions to proceed at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Workup (optional): For purification, the solvent can be evaporated in vacuo, and the residue can be redissolved in a suitable solvent (e.g., ethyl acetate) and washed with water to remove salts. The organic layer is then dried and concentrated. For high-throughput screening, crude products are often used directly after solvent evaporation.

  • Analysis: The products can be analyzed by LC-MS to confirm their identity and purity.

Part 3: High-Throughput Biological Screening

The synthesized library of furan-2-carboxamidine derivatives is now ready for high-throughput screening (HTS) to identify compounds with desired biological activity. Below are two representative protocols for common HTS assays.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a primary screen to identify compounds that are cytotoxic to cancer cell lines or to assess the general toxicity of the synthesized library.[5]

Materials:

Reagent/Cell LineDetails
Human Cancer Cell Line (e.g., HeLa, MCF-7)-
Dulbecco's Modified Eagle's Medium (DMEM)with 10% FBS, 1% Penicillin-Streptomycin
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)5 mg/mL in PBS
DMSOCell culture grade
96-well flat-bottom platesSterile, tissue culture treated

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of the synthesized furan derivatives in culture medium (final DMSO concentration should be <0.5%). Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for active compounds.

Protocol 2: Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol outlines a generic fluorescence-based assay to screen for inhibitors of a specific kinase, a common target in drug discovery.

Materials:

Reagent/EnzymeDetails
Kinase of InterestRecombinant, purified
Kinase SubstrateSpecific peptide or protein
ATPAdenosine triphosphate
Kinase Assay Buffere.g., Tris-HCl, MgCl₂, DTT
Fluorescence-based ADP Detection Kite.g., ADP-Glo™, Transcreener® ADP²
384-well low-volume platesBlack, non-binding surface

Procedure:

  • Compound Plating: Dispense nanoliter volumes of the furan derivative library into 384-well plates using an acoustic liquid handler.

  • Enzyme and Substrate Addition: Add the kinase and its specific substrate dissolved in the kinase assay buffer to the wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Detection: Stop the reaction and detect the amount of ADP produced using a fluorescence-based detection kit according to the manufacturer's instructions.

  • Data Acquisition: Measure the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound and determine the IC₅₀ values for the hits.

Data Analysis and Hit Identification

G Raw Data Raw Data Normalization Normalization Raw Data->Normalization vs. Controls Z-Score Calculation Z-Score Calculation Normalization->Z-Score Calculation Hit Selection Hit Selection Z-Score Calculation->Hit Selection Threshold Dose-Response Curves Dose-Response Curves Hit Selection->Dose-Response Curves (for Hits) IC50 Determination IC50 Determination Dose-Response Curves->IC50 Determination Confirmed Hits Confirmed Hits IC50 Determination->Confirmed Hits

Caption: A typical data analysis workflow for high-throughput screening.

Conclusion

Methyl furan-2-carbimidate serves as an excellent and versatile starting point for the construction of diverse libraries of furan-containing compounds. The protocols outlined in this application note provide a robust framework for the synthesis of a furan-2-carboxamidine library and its subsequent evaluation in high-throughput biological screens. The adaptability of the furan scaffold, combined with the reactivity of the imidate functional group, offers a powerful strategy for the discovery of novel therapeutic agents.

References

  • ResearchGate. (2024). Preparation of furan-2-carboxamide derivatives a(1–7) and.... Available at: [Link]

  • ResearchGate. (2023). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Available at: [Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

  • PubMed Central (PMC). (2025). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Available at: [Link]

  • ResearchGate. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Available at: [Link]

  • ResearchGate. (2016). Introducing the Diels-Alder reactivity of 2-furanmethanethiol with selected maleic acid derivatives. Available at: [Link]

  • Scientific Research Publishing. (n.d.). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. Available at: [Link]

  • ResearchGate. (2025). Treatment of furanone derivative 2 with some acid hydrazides and hydrazine hydrate.... Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion. Available at: [Link]

  • Wikipedia. (n.d.). Pinner reaction. Available at: [Link]

Sources

Application

Application Note: Scale-Up Synthesis of Methyl Furan-2-Carbimidate

This Application Note is structured to guide professional researchers through the scale-up synthesis of Methyl furan-2-carbimidate (also known as methyl 2-furoimidate). This compound is a critical intermediate in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide professional researchers through the scale-up synthesis of Methyl furan-2-carbimidate (also known as methyl 2-furoimidate). This compound is a critical intermediate in medicinal chemistry, particularly for synthesizing amidine-based inhibitors (e.g., for serine proteases like SARS-CoV-2 Mpro) and substituted imidazoles.

The following guide prioritizes Process Safety Management (PSM) and Quality by Design (QbD) principles, essential for transitioning from milligram-scale medicinal chemistry to gram/kilogram-scale process development.

Introduction & Strategic Relevance

Methyl furan-2-carbimidate is typically synthesized via the Pinner reaction , which involves the acid-catalyzed addition of methanol to furan-2-carbonitrile. While straightforward on a small scale, scaling this reaction presents specific challenges:

  • Moisture Sensitivity: The imidate salt intermediate is highly hygroscopic and hydrolyzes rapidly to the ester (methyl 2-furoate) or amide if moisture is present.

  • Thermal Instability: Pinner salts can decompose or rearrange at elevated temperatures.

  • Corrosivity: The use of anhydrous HCl gas requires robust engineering controls.

Mechanism of Action (Pinner Reaction)

The reaction proceeds through the protonation of the nitrile nitrogen, activating the carbon for nucleophilic attack by methanol.

PinnerMechanism Nitrile Furan-2-carbonitrile Protonation Protonation (+ HCl) Nitrile->Protonation Activated Nitrilium Ion Intermediate Protonation->Activated Attack Nucleophilic Attack (+ MeOH) Activated->Attack Product Methyl furan-2-carbimidate Hydrochloride Attack->Product

Figure 1: Mechanistic pathway for the Pinner synthesis of Methyl furan-2-carbimidate.

Process Safety & Hazard Analysis

Before initiating scale-up, a rigorous hazard assessment is required.[1][2] The primary risks involve the handling of toxic gases and the management of exotherms.

Hazard CategorySpecific RiskMitigation Strategy
Chemical Anhydrous HCl: Highly toxic, corrosive, causes severe burns.Use a closed system with a caustic scrubber (NaOH). Ensure proper ventilation.[1][3][4][5]
Thermal Exothermic Solvation: Dissolving HCl in methanol generates significant heat.Active cooling (jacketed reactor) to maintain T < 0°C during addition.
Stability Imidate Decomposition: Product degrades to ester/amide above 10-15°C in solution.Maintain low temperatures throughout reaction and workup. Store under inert atmosphere.
Flammability Methanol/Furan: Highly flammable solvents/reagents.Ground all equipment. Use explosion-proof electricals (Class I, Div 1).

Experimental Protocol: Scale-Up Methodology

Target Scale: 100 g Input (Furan-2-carbonitrile) Reaction Type: Gas-Liquid Pinner Synthesis

Reagents and Materials
  • Furan-2-carbonitrile (1.0 equiv): High purity (>98%) is critical to prevent byproduct formation.

  • Methanol (anhydrous, 1.1–1.5 equiv): Dried over 3Å molecular sieves. Excess methanol can lead to orthoester formation; stoichiometry must be controlled.

  • 1,4-Dioxane or Diethyl Ether (Solvent): Co-solvent is often used to precipitate the imidate salt.

  • Hydrogen Chloride (gas): Generated in situ or supplied from a cylinder.

Step-by-Step Procedure
Phase 1: Setup and Inerting
  • Equipment: Equip a 1L jacketed reactor with an overhead mechanical stirrer (Teflon impeller), a gas inlet tube (subsurface), a thermometer, and a drying tube (CaCl₂ or Drierite) connected to a caustic scrubber.

  • Inerting: Purge the vessel with dry Nitrogen (N₂) for 15 minutes to remove atmospheric moisture.

  • Charging: Charge Furan-2-carbonitrile (100 g, 0.95 mol) and anhydrous diethyl ether (400 mL).

  • Cooling: Circulate coolant to bring the internal temperature to -5°C to 0°C .

Phase 2: Addition of Reactants
  • Methanol Addition: Add anhydrous Methanol (33.5 g, 1.05 mol) slowly via an addition funnel. Note: Slight excess ensures conversion, but too much promotes orthoester formation.

  • HCl Saturation: Begin bubbling anhydrous HCl gas into the solution.

    • Rate Control: Adjust gas flow so the internal temperature does not exceed 5°C . The reaction is exothermic.[6]

    • Saturation Point: Continue until the solution is saturated (indicated by HCl fumes escaping into the scrubber or weight gain of ~38-40g).

    • Process Insight: The mixture will likely become turbid as the imidate hydrochloride salt begins to precipitate.

Phase 3: Reaction and Crystallization
  • Aging: Stop HCl flow. Seal the vessel and allow the mixture to stand at 0°C to 4°C for 24–48 hours.

    • Monitoring: Monitor consumption of nitrile via TLC (mobile phase: Hexane/EtOAc) or HPLC.

  • Precipitation: The product, Methyl furan-2-carbimidate hydrochloride, typically crystallizes as a white, moisture-sensitive solid.

  • Filtration: Filter the solid rapidly under a blanket of dry N₂ using a sintered glass funnel.

  • Washing: Wash the filter cake with cold, anhydrous ether (2 x 100 mL) to remove unreacted nitrile and excess HCl.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ or KOH pellets. Do not heat.

Free Base Liberation (Optional)

If the free base imidate is required for the next step:

  • Suspend the hydrochloride salt in diethyl ether.

  • Add a stoichiometric amount of cold, aqueous K₂CO₃ or NaHCO₃ (rapidly).

  • Separate the organic layer immediately, dry over MgSO₄, and concentrate in vacuo at low temperature (<20°C).

    • Caution: The free base is thermally unstable and should be used immediately.

Process Control Workflow

The following diagram illustrates the critical decision points and control parameters for the scale-up process.

ScaleUpWorkflow Start Start: Raw Material QC (Check Water Content) Setup Reactor Setup (Inert Atmosphere, Scrubber) Start->Setup Cooling Cooling Phase (Target: < 0°C) Setup->Cooling HCl_Add HCl Gas Addition (Exotherm Control) Cooling->HCl_Add Monitor Reaction Monitoring (TLC/HPLC for Nitrile) HCl_Add->Monitor Decision Conversion > 95%? Monitor->Decision Decision->HCl_Add No (Add more HCl/Time) Workup Filtration & Washing (Anhydrous Conditions) Decision->Workup Yes Storage Storage (Desiccator, < 4°C) Workup->Storage

Figure 2: Workflow for the scale-up synthesis, emphasizing critical control points (CCPs).

Troubleshooting & Optimization

Common issues encountered during scale-up and their technical solutions.

ObservationRoot CauseCorrective Action
Low Yield / Oily Product Moisture ingress causing hydrolysis to ester.Ensure all reagents are anhydrous (<0.05% water). Check reactor integrity. Use a drying tube.
Product turns yellow/brown Thermal decomposition or polymerization of furan ring.Maintain T < 5°C strictly. Avoid prolonged exposure to light.[5]
Incomplete Conversion Insufficient HCl concentration.Re-saturate with HCl gas. Ensure the reaction vessel is sealed tight during the aging period.
Orthoester Formation Excess methanol present.Strictly control Methanol stoichiometry (1.05–1.1 equiv max).

References

  • Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim.
  • Hunter, M. J., & Ludwig, M. L. (1962). "The Reaction of Iminoester Hydrochlorides with Amines." Journal of the American Chemical Society, 84(18), 3491–3504. Link

  • McGrath, N. A., & Brichacek, M. (2010). "Pinner Reaction: Mechanism and Applications."[7][8] Journal of Chemical Education, 87(12), 1348.

  • Selleck Chemicals. (n.d.). "Methyl furan-2-carboxylate and derivatives: Safety and Handling." Link

  • BenchChem. (2025).[6] "Scale-up Safety Considerations for Exothermic Reactions." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl Furan-2-Carbimidate

Welcome to the technical support and troubleshooting center for the isolation and purification of Methyl furan-2-carbimidate (also known as methyl 2-furimidate). Synthesized primarily via the acid-catalyzed Pinner reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of Methyl furan-2-carbimidate (also known as methyl 2-furimidate). Synthesized primarily via the acid-catalyzed Pinner reaction between 2-furonitrile and methanol[1][2], this compound is a highly reactive synthon. Because alkyl imidates are thermodynamically unstable and highly sensitive to moisture[2][3], their purification requires strict environmental control to prevent degradation.

This guide is designed for drug development professionals and synthetic chemists, providing field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity yields.

Troubleshooting Guides & FAQs

Q1: Why is my purified product heavily contaminated with methyl 2-furoate?

The Causality: The presence of methyl 2-furoate indicates that your imidate has undergone hydrolysis. Alkyl imidates are highly electrophilic at the imine carbon. Exposure to adventitious water during workup leads to a nucleophilic attack, forming a hemi-orthoamide tetrahedral intermediate[4]. According to the theory of stereoelectronic control, the specific conformation of this intermediate dictates its cleavage. Under acidic or neutral conditions, the intermediate's lone pair orbitals align antiperiplanar to the leaving group, driving an almost exclusive cleavage of the C–N bond to yield the ester (methyl 2-furoate) and ammonia[4]. The Solution: You must maintain strictly anhydrous conditions until the final free-basing step. If performing an aqueous workup to isolate the free base, the temperature must be kept strictly below 5 °C, and the biphasic extraction must be completed in under 10 minutes to kinetically outcompete the hydrolysis pathway[3].

Q2: My Pinner salt precipitated as a sticky oil instead of a crystalline solid. How do I fix this?

The Causality: Imidate hydrochlorides (Pinner salts) should precipitate as highly crystalline solids. A "sticky oil" or "gum" is a classic symptom of plasticization caused by residual unreacted 2-furonitrile or excess methanol trapped in the crystal lattice[3][5]. The Solution: Do not attempt to evaporate the solvent at room temperature, as this will thermally degrade the salt into 2-furamide and methyl chloride[2]. Instead, perform a vigorous trituration using cold, anhydrous diethyl ether or cyclopentyl methyl ether (CPME). The highly polar imidate salt is completely insoluble in these non-polar solvents, whereas the unreacted nitrile and methanol are highly soluble[3].

Q3: How do I successfully isolate the free base without triggering the imidate-amide rearrangement?

The Causality: The free base of methyl furan-2-carbimidate is notoriously difficult to isolate because basic conditions can trigger competing pathways. If the pH exceeds 10, the tetrahedral intermediate can adopt a syn conformation, leading to a mixture of ester-amine and amide-alcohol degradation products[4]. Furthermore, thermal stress promotes the imidate-amide rearrangement. The Solution: Use a mild, cold buffer (saturated aqueous


, pH ~8.0) rather than strong bases like 

or

. Extract immediately into a cold organic solvent (e.g., dichloromethane) to partition the free base away from the aqueous interface, effectively halting the degradation cascade.

Quantitative Data: Stability & Partitioning Profiles

To successfully purify methyl furan-2-carbimidate, you must exploit its physical properties across different states (salt vs. free base). The table below summarizes the critical parameters required to design a successful purification gradient.

ParameterConditionEffect on Methyl Furan-2-CarbimidateRecommended Action
Temperature > 10 °C (Aqueous)Rapid hydrolysis to methyl 2-furoate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

< 30 mins).
Maintain all aqueous solutions < 5 °C using an ice-salt bath.
Temperature > 40 °C (Organic)Thermal elimination to 2-furamide + alkyl chloride.Concentrate under high vacuum at ≤ 10 °C[3].
pH < 4.0 (Aqueous)Stabilizes as the hydrochloride salt; resists syn-cleavage.Ideal state for long-term storage under inert gas.
pH 7.5 – 8.5 (Aqueous)Generates free base; moderate hydrolysis risk.Optimal window for rapid liquid-liquid extraction.
pH > 10.0 (Aqueous)Forms complex amide/ester degradation mixtures[4].Strictly avoid strong bases during neutralization.
Solvent Anhydrous Diethyl EtherSalt is insoluble; free base is highly soluble.Use for trituration of the salt and extraction of the free base[3].

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Isolation and Purification of the Hydrochloride (Pinner) Salt

This protocol assumes you have just completed the Pinner reaction (2-furonitrile + anhydrous MeOH + HCl gas).

  • Quenching & Precipitation: Transfer the crude reaction mixture to a dry, argon-purged flask submerged in an ice bath (0 °C). Slowly add 3 volumes of cold, anhydrous diethyl ether while stirring vigorously.

    • Validation Check: An immediate precipitation of a white to off-white solid should occur. If the solution remains clear, the reaction has not proceeded, or the ether is wet.

  • Trituration: Stir the suspension for 15 minutes at 0 °C to allow the ether to dissolve unreacted nitrile and methanol[3][5].

  • Filtration: Rapidly filter the suspension through a sintered glass funnel under a blanket of dry nitrogen. Do not pull ambient air through the filter cake, as atmospheric moisture will instantly initiate hydrolysis[3].

  • Washing: Wash the filter cake with two additional portions of cold anhydrous ether (1 volume each).

  • Drying: Transfer the solid to a vacuum desiccator containing

    
     or anhydrous 
    
    
    
    . Dry under high vacuum (< 1 mbar) at 5 °C for 4 hours.
    • Validation Check: The resulting methyl furan-2-carbimidate hydrochloride should be a free-flowing, crystalline powder. Melting point analysis should be sharp; a depressed melting point indicates residual methanol.

Protocol B: Conversion to and Purification of the Free Base

Execute this protocol only immediately prior to using the free base in a subsequent reaction.

  • Preparation: Pre-cool a separatory funnel and all solvents (Dichloromethane [DCM] and saturated aqueous

    
    ) to 2 °C.
    
  • Neutralization: Suspend the purified Pinner salt (from Protocol A) in the cold DCM (10 mL/g of salt). Vigorously stir the suspension and add the cold saturated

    
     solution dropwise until the aqueous phase reaches pH 8.0.
    
    • Validation Check: The solid suspension will rapidly dissolve as the highly polar salt is converted into the lipophilic free base, which partitions into the DCM layer.

  • Phase Separation: Immediately transfer to the cold separatory funnel. Shake once, vent, and allow the phases to separate (this should take < 30 seconds). Drain the lower organic (DCM) layer into a pre-chilled flask.

  • Aqueous Extraction: Extract the remaining aqueous layer with one additional portion of cold DCM. Combine the organic layers.

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
     for 5 minutes. Filter, and concentrate the filtrate under reduced pressure (rotary evaporator) with the water bath set to no higher than 10 °C [3].
    
    • Validation Check: Analyze the resulting residue via TLC (Hexane:EtOAc 8:2, visualizing with UV). A single spot indicates pure methyl furan-2-carbimidate. A secondary spot at a higher

      
       indicates methyl 2-furoate (hydrolysis).
      

Logical Workflows & Mechanisms

The following diagrams illustrate the critical pathways governing the purification and stability of your target compound.

Workflow Start Crude Pinner Reaction Mixture (2-Furonitrile, MeOH, HCl) Precipitation Precipitation & Trituration (Cold Anhydrous Ether) Start->Precipitation Add anti-solvent Salt Methyl furan-2-carbimidate HCl (Stable Pinner Salt) Precipitation->Salt Vacuum filtration (N2 blanket) FreeBasePrep Neutralization & Partitioning (Cold sat. NaHCO3 / DCM) Salt->FreeBasePrep If free base is required Drying Drying & Concentration (Anhydrous Na2SO4, Vacuum <10°C) FreeBasePrep->Drying Organic layer extraction Hydrolysis Hydrolysis Byproduct (Methyl 2-furoate) FreeBasePrep->Hydrolysis If T > 5°C or slow separation PureBase Purified Free Base (Methyl furan-2-carbimidate) Drying->PureBase Evaporate solvent

Workflow for the isolation and purification of Methyl furan-2-carbimidate.

Mechanism Imidate Methyl furan-2-carbimidate (Protonated) Tetrahedral Hemiorthoamide Tetrahedral Intermediate Imidate->Tetrahedral + H2O (Moisture Exposure) Ester Methyl 2-furoate + Ammonia Tetrahedral->Ester Anti conformation (Acidic/Neutral pH) Amide 2-Furamide + Methanol Tetrahedral->Amide Syn conformation (Basic pH > 10)

Stereoelectronic hydrolysis mechanism of imidate intermediates.

References

  • The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate - Benchchem. 1

  • Pinner reaction - Wikipedia. 2

  • A Comparative Guide to Pinner Reaction Conditions for Imidate Synthesis - Benchchem.3

  • The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates - ResearchGate. 4

  • Green Chemistry - IRIS. 5

Sources

Optimization

Technical Support Center: Methyl Furan-2-Carbimidate Synthesis

Topic: Troubleshooting Common By-products & Synthesis Optimization Audience: Researchers, Medicinal Chemists, and Process Development Scientists Version: 2.1 (Current) Core Directive: The Reaction Landscape The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common By-products & Synthesis Optimization Audience: Researchers, Medicinal Chemists, and Process Development Scientists Version: 2.1 (Current)

Core Directive: The Reaction Landscape

The synthesis of Methyl furan-2-carbimidate (also known as methyl 2-furoimidate) is classically achieved via the Pinner Reaction . While conceptually simple, this pathway is fraught with competing equilibria. The furan ring's acid sensitivity, combined with the thermodynamic instability of the imidate intermediate, creates a narrow window for success.

Your primary enemy in this synthesis is water . Even trace moisture diverts the pathway from the desired imidate salt to the thermodynamically stable ester or amide.

Visualizing the Pathway & Failure Points

The following diagram maps the kinetic vs. thermodynamic products. Use this to diagnose where your reaction went wrong based on the conditions applied.

PinnerReaction Nitrile 2-Furonitrile (Starting Material) ImidateSalt Imidate HCl Salt (Target Intermediate) Nitrile->ImidateSalt MeOH, HCl (gas) 0°C, Anhydrous FreeBase Imidate Free Base (Unstable Product) ImidateSalt->FreeBase NaHCO3 (aq) Cold, Rapid Ester Methyl 2-furoate (Hydrolysis By-product) ImidateSalt->Ester + H2O (Acidic pH) Primary Hydrolysis Amide Furan-2-carboxamide (Elimination By-product) ImidateSalt->Amide + H2O (Basic pH) or Thermal Elim. Orthoester Orthoester (Excess MeOH By-product) ImidateSalt->Orthoester Excess MeOH Long Reaction Time Polymer Furan Resin (Acid Degradation) ImidateSalt->Polymer High Temp (>20°C) Strong Acid

Caption: Mechanistic divergence in Pinner synthesis. Green nodes represent desired states; Red/Yellow/Black nodes represent specific failure modes triggered by moisture, pH, or temperature.

Technical Support: Troubleshooting & FAQs

This section addresses specific observations reported by users during the synthesis and workup of methyl furan-2-carbimidate.

Issue 1: "My product is a stable white solid, but the melting point is too high."

Diagnosis: You likely isolated Furan-2-carboxamide (Amide) instead of the Imidate.

  • The Cause: This occurs during the neutralization (workup) phase. If the pH rises too high (strongly basic) or the temperature exceeds 0-5°C during the liberation of the free base, the imidate undergoes elimination to form the amide.

  • Confirmation: Check the IR spectrum. The Amide shows a distinct doublet or broad band for

    
     and a carbonyl stretch around 1660-1690 cm⁻¹ . The Imidate has a C=N stretch (approx. 1640 cm⁻¹) and no 
    
    
    
    doublet.
Issue 2: "I see a strong singlet at 3.90 ppm in 1H NMR, but no NH signal."

Diagnosis: Complete hydrolysis to Methyl 2-furoate (Ester).

  • The Cause: Water ingress during the HCl gas addition or wet methanol. The Pinner salt is extremely hygroscopic. In the presence of water and acid, it rapidly hydrolyzes to the ester.

  • The Fix:

    • Dry Methanol over 3Å molecular sieves (or distill from Mg).

    • Use a drying tube (CaCl₂) or N₂ atmosphere during HCl bubbling.

    • Ensure the HCl gas is passed through a H₂SO₄ trap to remove moisture before entering the reaction vessel.

Issue 3: "The reaction mixture turned black/tarry."

Diagnosis: Polymerization of the furan ring.

  • The Cause: Furan rings are electron-rich and sensitive to strong acids. While the Pinner reaction requires HCl, allowing the temperature to rise (exotherm during HCl addition) promotes electrophilic attack on the furan ring, leading to ring-opening and polymerization.

  • The Fix: Maintain the reaction temperature strictly between -5°C and 0°C during the saturation with HCl. Do not allow it to reach room temperature until the HCl concentration is stabilized.

Issue 4: "I cannot isolate the free base; it turns into an oil and degrades."

Diagnosis: Thermal Instability of the free imidate.

  • The Reality: Methyl furan-2-carbimidate free base is thermally unstable and prone to rearrangement. It is standard practice to store and use the compound as the Hydrochloride Salt .

  • Recommendation: If you must use the free base (e.g., for a reaction with an amine that is acid-sensitive), generate it in situ or immediately prior to use via a cold wash with saturated NaHCO₃/DCM, and use the organic layer immediately without extensive drying/concentration.

Analytical Discrimination Guide

Use this table to distinguish the target product from its common imposters.

FeatureTarget: Imidate Salt By-product: Ester (Methyl 2-furoate)By-product: Amide (Furan-2-carboxamide)By-product: Nitrile (Starting Material)
1H NMR (Key) Broad NH (~11-12 ppm)OMe Singlet (~4.2 ppm)No NH OMe Singlet (3.90 ppm )NH₂ Doublet/Broad (~7.0-8.0 ppm)No OMeNo NHNo OMe
IR Spectrum C=N (~1640 cm⁻¹) Broad NH stretchC=O (~1720-1730 cm⁻¹) Strong Ester bandC=O (~1660-1690 cm⁻¹) Amide I & II bandsC≡N (~2220-2230 cm⁻¹) Sharp, weak
Solubility Soluble in MeOH, H₂OInsoluble in Et₂OSoluble in Et₂O, DCMInsoluble in H₂OSoluble in hot H₂O, EtOHSoluble in organic solvents
State Hygroscopic SolidOil or Low-melting SolidCrystalline Solid (MP ~142°C)Liquid/Low-melting solid

Optimized Experimental Protocol

Objective: Synthesis of Methyl furan-2-carbimidate Hydrochloride (Pinner Salt).

Reagents
  • 2-Furonitrile (1.0 eq)

  • Methanol (anhydrous, 1.1 - 1.2 eq) Note: Large excess promotes orthoester formation.

  • HCl gas (dried)

  • Diethyl ether (anhydrous)

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, gas inlet tube, and a drying tube (CaCl₂). Flush with Nitrogen.[1]

  • Charging: Add 2-Furonitrile and anhydrous Methanol (1.1 eq). Add anhydrous Diethyl Ether as a co-solvent (approx. 5-10 volumes) to facilitate precipitation of the salt.

  • Cooling (Critical): Cool the mixture to -10°C using an ice/salt bath.

  • Saturation: Slowly bubble dry HCl gas into the solution.

    • Control: Monitor internal temperature. Do not exceed 0°C.

    • Endpoint: Continue until the solution is saturated (fumes of HCl escape the outlet) or the weight increase corresponds to approx. 1.5 - 2.0 equivalents of HCl.

  • Incubation: Seal the flask tightly (parafilm/stopper) and place it in a refrigerator at 0°C to 4°C for 24–48 hours.

    • Observation: A white crystalline precipitate (the Imidate Hydrochloride) should form.

  • Isolation:

    • Filter the solid rapidly under a blanket of dry nitrogen (the salt is hygroscopic).

    • Wash with copious amounts of cold, anhydrous diethyl ether to remove unreacted nitrile and excess HCl.

    • Do not wash with water.

  • Storage: Dry in a vacuum desiccator over P₂O₅ or KOH pellets. Store at -20°C.

Converting to Free Base (Only if strictly necessary)
  • Suspend the hydrochloride salt in cold DCM (0°C).

  • Add cold saturated NaHCO₃ solution.

  • Shake rapidly (less than 1 min).

  • Separate phases; dry organic layer over MgSO₄.

  • Use immediately. Do not attempt to concentrate to dryness, as the free base will likely decompose or polymerize.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on the Pinner reaction mechanism).
  • Hunter, M. J., & Ludwig, M. L. (1962). "The Reaction of Iminoester Hydrochlorides with Amines." Journal of the American Chemical Society, 84(18), 3491–3495. Link

  • Decroix, B., et al. (1976). "Recherches sur les formyl-2 furannes." Bulletin de la Société Chimique de France, 621. (Specific references to furan ring stability in acidic media).
  • Neilson, D. G. (1975). "The Chemistry of Amidines and Imidates." In The Chemistry of Amidines and Imidates, Patai, S. (Ed.). Wiley-Interscience.
  • Schaefer, F. C., & Peters, G. A. (1961). "Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates." Journal of Organic Chemistry, 26(2), 412–418. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Methyl Furan-2-Carbimidate Synthesis

Executive Summary & Core Directive Objective: To provide a robust, self-validating protocol for the synthesis of Methyl furan-2-carbimidate hydrochloride via the Pinner reaction. The Challenge: Unlike benzene analogs, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To provide a robust, self-validating protocol for the synthesis of Methyl furan-2-carbimidate hydrochloride via the Pinner reaction.

The Challenge: Unlike benzene analogs, the furan ring is acid-sensitive (prone to ring-opening and polymerization). Furthermore, the imidate intermediate is thermodynamically unstable and highly hygroscopic. Successful synthesis requires a delicate balance between driving the acid-catalyzed addition and preventing acid-mediated decomposition.

The Solution: This guide prioritizes anhydrous integrity and kinetic control (low temperature) to maximize yield and purity.

The Validated Protocol (Gold Standard)

This protocol is designed to minimize furan ring degradation while ensuring complete conversion of the nitrile.

Reagents & Equipment
  • Substrate: Furan-2-carbonitrile (2-Furonitrile) [>98% purity].

  • Solvent/Reactant: Anhydrous Methanol (Water content <50 ppm).

  • Catalyst: Anhydrous Hydrogen Chloride (HCl) gas (Generated in situ or from a lecture bottle).

  • Precipitation Solvent: Anhydrous Diethyl Ether or MTBE.

  • Equipment: 3-neck round bottom flask, drying tube (CaCl₂ or Drierite), gas inlet tube, ice-salt bath (-10°C).

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry all glassware under a stream of nitrogen.

  • Why? Even trace moisture will divert the reaction from the imidate (kinetic product) to the ester (thermodynamic hydrolysis product).

Step 2: Solvation & Cooling

  • Dissolve Furan-2-carbonitrile (1.0 equiv) in Anhydrous Methanol (5.0 equiv).

  • Note: Methanol acts as both reactant and solvent.[1]

  • Cool the solution to 0°C – 5°C using an ice-salt bath.

  • Critical Control Point: Do NOT allow the temperature to rise above 10°C. Higher temperatures promote polymerization of the furan ring.

Step 3: Acid Saturation (The Pinner Step)

  • Bubble dry HCl gas slowly into the solution for 1–2 hours.

  • Monitor the weight gain of the flask. Target saturation is approx. 1.1–1.5 equivalents of HCl relative to the nitrile, or until the solution is saturated (fumes observed).

  • Visual Cue: The solution may darken slightly (pale yellow to orange); deep black indicates decomposition (stop and check temperature).

Step 4: Incubation

  • Seal the flask tightly (parafilm/stopper) and place it in a refrigerator (0°C to 4°C).

  • Duration: 12–24 hours.

  • Do not stir. Let the crystallization initiate undisturbed.

Step 5: Isolation

  • Add cold anhydrous diethyl ether (approx. 3x volume of methanol) to precipitate the product.

  • Filter the white crystalline solid rapidly under a nitrogen blanket.

  • Wash with cold anhydrous ether.

  • Dry in a vacuum desiccator over KOH pellets (to absorb residual HCl) and P₂O₅ (to absorb moisture).

Reaction Logic & Pathway Visualization

The following diagram illustrates the competitive pathways. Your goal is to maintain the "Green Path" and block the "Red Paths."

PinnerReaction Nitrile Furan-2-carbonitrile Activated Protonated Nitrile (Activated Electrophile) Nitrile->Activated + HCl (gas) ImidateSalt Methyl furan-2-carbimidate Hydrochloride (Target) Activated->ImidateSalt + MeOH (anhydrous) 0°C, Kinetic Control Polymer Furan Polymer (Acid Decomposition) Activated->Polymer Excess Acid + Heat Ester Methyl furan-2-carboxylate (Hydrolysis Product) ImidateSalt->Ester + H2O (Moisture) Amide Furan-2-carboxamide (Rearrangement) ImidateSalt->Amide Heat (>25°C)

Caption: Mechanistic pathway of the Pinner reaction showing the target imidate synthesis (Green) versus competitive hydrolysis and decomposition pathways (Red).

Troubleshooting Guide

Use this logic tree to diagnose experimental failures.

SymptomProbable CauseCorrective Action
Low Yield / No Precipitate Insufficient HCl saturation.Ensure HCl gas is bubbled until the solvent is saturated. Weigh the flask before/after to confirm mass gain.
Product is a Sticky Oil Presence of water (Hydrolysis).Dry methanol with Mg/I₂ or molecular sieves (3Å). Ensure glassware is flame-dried.
Deep Black/Tar Formation Furan decomposition (Polymerization).Temperature spiked during HCl addition. Maintain T < 5°C strictly. Reduce HCl flow rate.
Product turns to liquid on filter Hygroscopic deliquescence.Filter under N₂ atmosphere. Do not suck air through the filter cake for too long. Store in desiccator immediately.
NMR shows Ester peaks Hydrolysis during workup.Avoid aqueous neutralization. Use anhydrous ether for precipitation.

Critical Parameter Optimization Data

The following data summarizes the impact of temperature and solvent stoichiometry on yield and purity.

ParameterConditionOutcomeRecommendation
Temperature -10°C to 5°CHigh Yield (>85%), White SolidOptimal
20°C (Room Temp)Moderate Yield, YellowingAvoid
>40°CLow Yield, Polymerization (Black Tar)Critical Failure
Methanol Equiv. 1.0 - 1.1 eqSlow reaction, thick slurryInsufficient
4.0 - 5.0 eqGood solubility, clean precipitationOptimal
>10.0 eqProduct remains soluble (difficult isolation)Avoid Excess
HCl Source Aqueous HCl (37%)Immediate Hydrolysis to EsterDO NOT USE
HCl Gas (Dry)Formation of Imidate SaltRequired

Frequently Asked Questions (FAQs)

Q1: Can I use 4M HCl in Dioxane instead of HCl gas? A: Yes, this is a viable alternative and often safer. Commercially available anhydrous HCl in dioxane (4M) or CPME (Cyclopentyl methyl ether) can be used. However, ensure the solution is fresh. Old solutions often absorb moisture, leading to hydrolysis [5].

Q2: Why is the furan ring specifically problematic compared to benzonitrile? A: Furan is an electron-rich heterocycle that is sensitive to acid-catalyzed ring opening and polymerization (resinification). While the electron-withdrawing nitrile group stabilizes the ring somewhat, the high acidity required for the Pinner reaction puts the ring at risk. Keeping the temperature low (<5°C) kinetically favors the imidate formation over the degradation of the furan ring [1][12].

Q3: How do I store the Methyl furan-2-carbimidate hydrochloride? A: It must be stored in a tightly sealed container within a desiccator at -20°C. The salt is sensitive to moisture and will slowly convert to the ester (methyl 2-furoate) and ammonium chloride if exposed to humid air [6][11].

Q4: I need the free base, not the salt. How do I neutralize it? A: The free base is unstable and typically not isolated. It is best to generate it in situ for the next step (e.g., reaction with an amine). If isolation is absolutely necessary, perform a rapid extraction: suspend the salt in CH₂Cl₂, add cold saturated NaHCO₃, shake quickly, separate, dry over Na₂SO₄, and evaporate at low temperature. Warning: The free imidate can undergo self-condensation or hydrolysis rapidly [2].

References

  • Pinner Reaction Mechanism & Conditions

    • Title: A Lewis acid-promoted Pinner reaction[2]

    • Source: N
    • URL:[Link]

  • General Pinner Reaction Overview

    • Title: Pinner Reaction - Organic Chemistry Portal[3]

    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • Furan Stability & Synthesis

    • Title: Synthesis of Furan Derivatives Condensed with Carbohydr
    • Source: N
    • URL:[Link]

  • Reaction Optimization Guide: Title: A Comparative Guide to Pinner Reaction Conditions for Imid
  • Alternative HCl Sources

    • Title: Product Information - Hydrogen chloride solution (Methanolic HCl)[4]

    • Source: Sigma-Aldrich[5]

  • Product Stability Data

    • Title: Methyl furan-2-carboxylate Stability & Properties[6]

    • Source: Selleck Chemicals

Sources

Optimization

"stability issues with Methyl furan-2-carbimidate and storage"

Welcome to the Technical Support Center for Reactive Intermediates. This guide is engineered for researchers, process chemists, and drug development professionals handling Methyl furan-2-carbimidate (also known as methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reactive Intermediates. This guide is engineered for researchers, process chemists, and drug development professionals handling Methyl furan-2-carbimidate (also known as methyl 2-furancarboximidate).

Imidates are highly versatile synthetic intermediates, prized for their ambiphilic reactivity in the synthesis of amidines and complex N-heterocycles. However, this same reactivity makes them inherently unstable and notoriously difficult to store. This guide provides field-proven troubleshooting strategies, mechanistic causality for degradation, and self-validating protocols to ensure the integrity of your reagents.

Part 1: The Causality of Degradation (Core Stability Profile)

To troubleshoot stability issues, one must first understand the mechanistic vulnerabilities of the imidate functional group. Methyl furan-2-carbimidate features a highly electrophilic carbon atom adjacent to a basic imino nitrogen.

The primary degradation pathway is hydrolysis . In the presence of trace moisture, the electrophilic imidate carbon undergoes rapid nucleophilic attack by water, forming a highly unstable tetrahedral intermediate [2]. Depending on the pH of the microenvironment, this intermediate collapses via C–O or C–N bond cleavage:

  • Acidic to Neutral Conditions: Cleavage yields methyl furan-2-carboxylate (an ester) and ammonia.

  • Basic Conditions: Cleavage yields furan-2-carboxamide (an amide) and methanol.

Because the free base form is an unstable liquid/oil that auto-catalyzes its own degradation, isolating the imidate as a hydrochloride (HCl) salt is the definitive strategy for long-term stability. In the solid state, the protonation of the imidate nitrogen significantly hinders the hydrolysis pathway, providing high tolerance to ambient moisture and improving process control [1][2].

Hydrolysis A Methyl furan-2-carbimidate (Electrophilic Carbon) B Moisture (H2O) Nucleophilic Attack A->B Exposure to Air C Tetrahedral Intermediate B->C Addition D Methyl furan-2-carboxylate + Ammonia C->D Acidic/Neutral pH E Furan-2-carboxamide + Methanol C->E Basic pH

Mechanistic pathways of methyl furan-2-carbimidate hydrolysis under varying pH conditions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my methyl furan-2-carbimidate degrade rapidly on the bench, even in sealed vials? A1: The compound is highly hygroscopic. Even brief exposure to ambient humidity during weighing or transfer introduces trace water. Because imidates are ambiphilic, the electrophilic carbon is immediately susceptible to nucleophilic attack by this moisture [1]. Once initiated, the formation of ammonia/ammonium byproducts can alter the local pH, accelerating further degradation.

Q2: How can I visually or analytically confirm if my reagent has hydrolyzed? A2:

  • Visual: The free base may transition from a clear liquid to a cloudy, viscous mixture. The HCl salt, normally a free-flowing powder, will clump, deliquesce, or become a sticky paste.

  • Analytical (Definitive): Run a

    
    H NMR in anhydrous CDCl
    
    
    
    or DMSO-
    
    
    . Hydrolysis to methyl furan-2-carboxylate is confirmed by a distinct shift in the methoxy protons (typically shifting upfield) and the appearance of a broad ammonium/ammonia peak [2].

Q3: Is it better to store this reagent as a free base or a hydrochloride salt? A3: Always store as the hydrochloride (HCl) salt. The free base is inherently unstable and should only be generated in situ immediately prior to use. Isolating the imidate as an HCl salt creates a stable solid lattice that resists hydrolysis and thermal decomposition [1].

Q4: What is the optimal storage environment? A4: Store the HCl salt at -20°C under a strict inert atmosphere (Argon or Nitrogen). Use tightly sealed, opaque containers, ideally placed inside a secondary desiccator jar containing Drierite or silica gel to aggressively scavenge any penetrating moisture [2].

Part 3: Quantitative Stability Data

The following table synthesizes the environmental factors dictating the shelf-life of methyl furan-2-carbimidate.

Environmental FactorInfluence on StabilityMechanistic ObservationMitigation Strategy
Moisture High (Critical) Nucleophilic attack on the imidate carbon leads to rapid C–O or C–N bond cleavage.Store in tightly sealed containers under Argon. Handle only using Schlenk techniques.
Temperature High Elevated temperatures accelerate thermal decomposition and ambient hydrolysis rates.Maintain continuous storage at -20°C. Warm to room temperature in a desiccator before opening.
pH (in solution) High Basic media (pH > 8) accelerates degradation. Acidic conditions (pH < 5) hinder hydrolysis.Isolate and store as the hydrochloride (HCl) salt.
Salt Form High The free base is an unstable liquid/oil. The HCl salt is a stable, isolable solid.Convert any synthesized free base to the HCl salt immediately.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every handling step must be treated as a moisture-exclusion exercise.

Protocol A: Anhydrous Handling & Aliquoting (Bench Workflow)

Causality: Opening a cold vial directly to the atmosphere causes immediate condensation of atmospheric water inside the vial, destroying the reagent.

  • Equilibration: Remove the sealed vial of methyl furan-2-carbimidate HCl from the -20°C freezer. Place it in a vacuum desiccator and allow it to warm to room temperature (approx. 30–45 minutes).

  • Inert Transfer: Transfer the vial to a glovebox or use a Schlenk line with a continuous Argon counter-flow.

  • Solvent Preparation: Suspend/dissolve the reagent only in strictly anhydrous, amine-free solvents (e.g., dry CH

    
    Cl
    
    
    
    or 2-MeTHF) [1].
  • Self-Validation Step: Before committing the bulk reagent to a complex downstream synthesis, withdraw a 5 mg aliquot. Dissolve in dry CDCl

    
     and run a rapid 
    
    
    
    H NMR. The absence of a methyl ester singlet (~3.9 ppm) confirms the imidate carbon is intact and the reagent is safe to use.
Protocol B: Conversion of Free Base to HCl Salt for Extended Storage

Causality: If you synthesize the free base via a Pinner reaction or receive it as an oil, it must be converted to the HCl salt to lock the imino nitrogen in a protonated state, preventing auto-degradation.

  • Dissolution: Dissolve the freshly synthesized methyl furan-2-carbimidate free base in anhydrous diethyl ether or 2-MeTHF under Argon at 0°C.

  • Acidification: Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4M) dropwise while stirring vigorously.

  • Precipitation: A white precipitate of methyl furan-2-carbimidate hydrochloride will form immediately. Stir for an additional 15 minutes at 0°C to ensure complete precipitation.

  • Isolation: Filter the solid rapidly under an Argon blanket using a Schlenk frit. Wash twice with cold, anhydrous diethyl ether.

  • Self-Validation Step: The formation of a free-flowing, bright white powder that is entirely insoluble in non-polar ethereal solvents confirms successful salt conversion. Yields should exceed 90%. Dry under high vacuum for 2 hours before transferring to a -20°C freezer.

StorageWorkflow Start Receive/Synthesize Reagent Check Determine Form: Free Base vs. HCl Salt Start->Check FreeBase Free Base Form (Highly Unstable) Check->FreeBase HCl HCl Salt Form (Hydrolysis Tolerant) Check->HCl Action1 Use Immediately in Synthesis FreeBase->Action1 Short-term Action2 Convert to HCl Salt for Storage FreeBase->Action2 Long-term Action3 Store at -20°C Under Argon/Nitrogen HCl->Action3 Action2->HCl

Decision matrix for the optimal handling and long-term storage of imidate reagents.

References

  • Davis, C. R., Ichiishi, N., Burke, B. J., & Tedrow, J. S. (2025). Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Troubleshooting

"troubleshooting failed reactions with Methyl furan-2-carbimidate"

Introduction: The Furan-Imidate Paradox Methyl furan-2-carbimidate (often handled as its hydrochloride salt, CAS: 14696-25-4) is a high-value building block for synthesizing furan-containing heterocycles like 1,2,4-triaz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furan-Imidate Paradox

Methyl furan-2-carbimidate (often handled as its hydrochloride salt, CAS: 14696-25-4) is a high-value building block for synthesizing furan-containing heterocycles like 1,2,4-triazoles, oxadiazoles, and amidines.

However, users often encounter a "paradox of stability" with this reagent:

  • The Imidate Moiety: Is highly electrophilic but extremely susceptible to hydrolysis (reverting to the ester).

  • The Furan Ring: Is electron-rich but extremely susceptible to acid-catalyzed ring opening (polymerization/tarring).[1]

Successful utilization requires navigating a narrow window of conditions where the imidate reacts with your nucleophile faster than water attacks it, while maintaining a pH that preserves the furan ring. This guide addresses the three most common failure modes: Hydrolysis, Polymerization, and Stalled Reactivity.

Diagnostic Workflow (Visual Guide)

Before altering your protocol, determine exactly how the reaction failed using this logic flow.

TroubleshootingFlow Start START: Reaction Failed CheckTLC Analyze Crude (TLC/LCMS) Start->CheckTLC Ester Major Product: Methyl 2-furoate (Hydrolysis) CheckTLC->Ester Mass = SM - NH + O Tar Outcome: Black Tar / Insoluble (Furan Decomposition) CheckTLC->Tar Complex baseline SM Outcome: Unreacted Imidate (Stalled Reaction) CheckTLC->SM No Change Sol_Dry Fix: Anhydrous Protocol & pH Buffer Ester->Sol_Dry Sol_Acid Fix: Neutralize Acid & Lower Temp Tar->Sol_Acid Sol_Cat Fix: Solvent Switch & Lewis Acid Cat. SM->Sol_Cat

Figure 1: Diagnostic decision tree for Methyl furan-2-carbimidate reactions. Identify the failure mode to select the correct optimization strategy.

Module 1: The "Hydrolysis Trap" (Ester Formation)

Symptom: You intended to make an amidine or triazole, but LCMS shows a major peak corresponding to Methyl 2-furoate (Methyl 2-furancarboxylate). Cause: Competitive hydrolysis. The imidate carbon (


) is a "hard" electrophile. In the presence of even trace moisture, water out-competes the amine nucleophile, forming a tetrahedral intermediate that collapses to the thermodynamically stable ester [1, 2].
Technical Fix: The "Salt-Switch" Protocol

Do not use the free base imidate if possible; it is unstable. Use the hydrochloride salt, but you must buffer the reaction correctly.

VariableRecommendationScientific Rationale
Solvent Dry Methanol or Abs. Ethanol Protic solvents stabilize the transition state, but they must be anhydrous (<50 ppm water).
Base Triethylamine (Et3N) or DIPEA You must neutralize the HCl salt in situ to release the reactive free imidate, but avoid excess strong base which promotes hydrolysis.
Temperature 0°C to Room Temp High heat favors hydrolysis over aminolysis.

Corrective Protocol (Amidine Synthesis):

  • Suspend Methyl furan-2-carbimidate HCl (1.0 equiv) in anhydrous MeOH (0.5 M) under Argon.

  • Add the Amine (1.1 equiv).[2]

  • Critical Step: Add Et3N (1.0 equiv) dropwise at 0°C.

    • Why? Adding base releases the free imidate in the presence of the nucleophile, minimizing the time the unstable free base exists unreacted.

  • Monitor by TLC.[2] If hydrolysis persists, switch solvent to anhydrous Dichloromethane (DCM) to reduce hygroscopicity.

Module 2: The "Black Tar" Scenario (Furan Decomposition)

Symptom: The reaction mixture turns dark brown or black. Workup yields an insoluble polymeric mess. Cause: Acid-catalyzed ring opening.[1] The furan ring is electron-rich. Strong acids (like excess HCl from the imidate salt) protonate the furan ring at the


-carbon (C2 or C5). This initiates a cascade of ring opening (forming dicarbonyls) and subsequent polymerization [3, 4].[1]
Technical Fix: Acid Management

You are likely generating a "hot" acidic environment. The Pinner salt (imidate HCl) releases HCl during reaction or decomposition.

Troubleshooting Steps:

  • Check pH: Ensure the reaction does not drop below pH 4.

  • Avoid Mineral Acids: Never use H2SO4 or additional HCl to "catalyze" the reaction.

  • Scavenge Acid: If the reaction requires heat, add a solid acid scavenger like Sodium Carbonate (Na2CO3) or Polyvinylpyridine (heterogeneous scavenger) to sponge up HCl as it forms.

Expert Insight: Furan derivatives are stabilized by polar aprotic solvents like DMF or Acetonitrile, which solvate protons less effectively than water/alcohols, reducing the effective acidity experienced by the furan ring [3].

Module 3: Stalled Reactivity (Nucleophilic Stalling)

Symptom: The imidate remains unconsumed, or conversion halts at 50%. Cause: The amine nucleophile is likely sterically hindered or electron-deficient (e.g., an aniline with electron-withdrawing groups).

Technical Fix: Catalysis & Concentration

If the standard aminolysis is too slow, the imidate will eventually decompose. You must accelerate the nucleophilic attack.

Optimization Table:

StrategyMethodMechanism
Concentration Increase to 1.0 M - 2.0 M Second-order kinetics; doubling concentration quadruples rate.
Catalysis Add Acetic Acid (10 mol%) Mild acid catalysis activates the imidate carbon without destroying the furan ring (unlike strong acids).
Solvent Switch to Toluene or Dioxane Allows for higher reflux temperatures (if furan stability permits) and precipitation of the product salt.

Pathway Visualization: Reaction vs. Degradation

Understanding the competition between your desired pathway and degradation is critical for troubleshooting.

ReactionPathways Imidate Methyl furan-2-carbimidate (Electrophile) Amidine Target Product (Amidine/Triazole) Imidate->Amidine Fast (Base/Heat) Ester Side Product: Ester + NH3 Imidate->Ester Fast (Wet Solvent) RingOpen Ring Opening (Dicarbonyls) Imidate->RingOpen Slow (pH < 3) Amine Nucleophile (R-NH2) Amine->Amidine Water Moisture (H2O) Water->Ester Acid Strong Acid (H+) Acid->RingOpen Polymer Polymer/Tar RingOpen->Polymer Polymerization

Figure 2: Competitive reaction pathways. Success depends on favoring the green path over the red (hydrolysis) and grey (degradation) paths.

FAQ: Expert Corner

Q: Can I store the free base of Methyl furan-2-carbimidate? A: No. The free base is an oil that degrades rapidly at room temperature. Always store it as the Hydrochloride salt at -20°C under Argon. If you must generate the free base, do it in situ or use it immediately.

Q: My reaction works with benzimidate but fails with furan-imidate. Why? A: Benzimidates lack the acid-sensitive furan ring. You are likely using conditions that are too acidic for the furan. Switch to a buffered system (pH 5-7) and avoid strong mineral acids [3].

Q: How do I monitor the reaction? TLC is messy. A: Imidates and their corresponding esters often have similar Rf values.

  • Recommendation: Use 1H NMR for monitoring.

    • Imidate: Look for the methoxy singlet (

      
       ~3.8-4.0 ppm) and the distinctive furan protons.
      
    • Ester: The methoxy shift will move slightly, but the key is the disappearance of the N-H signals (if using the salt) or the appearance of amide peaks if rearrangement occurs.

References

  • BenchChem. (2025).[1][3] The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Amidines. Retrieved from

  • Marullo, S., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Retrieved from

  • BenchChem. (2025).[3][4] Stability issues of furan rings in acidic or basic conditions. Retrieved from

  • Griffith University. (n.d.). Synthesis of 1,2,4-triazoles employing isocyanides. Retrieved from

Sources

Optimization

Technical Support Center: Methyl Furan-2-Carbimidate Synthesis

Executive Summary & Reaction Overview The Challenge: Synthesizing Methyl furan-2-carbimidate (also known as Methyl 2-furoimidate) via the Pinner reaction is chemically straightforward but operationally unforgiving. The p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Overview

The Challenge: Synthesizing Methyl furan-2-carbimidate (also known as Methyl 2-furoimidate) via the Pinner reaction is chemically straightforward but operationally unforgiving. The primary yield-killers are moisture-induced hydrolysis (reverting to the ester) and thermal decomposition (rearranging to the thermodynamically stable amide). Furthermore, the furan ring introduces a risk of acid-catalyzed polymerization (tarring) if the temperature is uncontrolled.

The Solution: High yields (>85%) are achievable only through strict kinetic control: anhydrous conditions, low temperature (-10°C to 0°C), and precise stoichiometry.

Reaction Pathway

The synthesis follows the classical Pinner protocol:



Troubleshooting Guide (Q&A)

Category A: Low Yield & Side Products

Q1: My reaction conversion is high, but the isolated yield of the salt is low. Where did the product go? Diagnosis: This is almost certainly a solubility issue or hydrolysis during isolation .

  • The Cause: Imidate hydrochlorides are often soluble in excess methanol. If you don't precipitate them completely, they remain in the mother liquor.

  • The Fix:

    • Concentrate: Remove excess methanol under vacuum at low temperature (<20°C) . Do not heat.

    • Precipitate: Add a large volume of anhydrous diethyl ether or MTBE to force the salt out of solution.

    • Filtration: Filter under nitrogen to prevent moisture absorption.

Q2: I see a large "Amide" peak (Furan-2-carboxamide) in my NMR. Why? Diagnosis: You have lost kinetic control, leading to the Pinner Rearrangement .

  • The Mechanism: At temperatures >20°C, the imidate salt undergoes an elimination reaction (Chapman-like rearrangement) to form the amide and chloromethane.

  • The Fix:

    • Strict Temp Control: Maintain the reaction at -5°C to 0°C during HCl addition.

    • Storage: Never store the salt at room temperature for extended periods. Store at -20°C in a desiccator.

Q3: The reaction mixture turned dark/black (Tarring). Diagnosis: Acid-catalyzed furan ring polymerization .

  • The Cause: While electron-withdrawing groups (like nitrile) stabilize the furan ring, high concentrations of HCl and heat can still trigger ring opening and polymerization.

  • The Fix:

    • Limit HCl: Do not saturate the solution blindly. Use 1.1 to 1.2 equivalents of HCl gas determined by weight gain.

    • Dilution: Ensure the reaction is not too concentrated (0.5 M to 1.0 M is ideal).

Category B: Free Base Isolation

Q4: How do I liberate the free base without hydrolyzing it back to the ester? Diagnosis: Imidate free bases are unstable in water, especially at acidic/neutral pH.

  • The Protocol:

    • Biphasic System: Suspend the salt in CH₂Cl₂ (DCM).

    • Rapid Neutralization: Add a cold, saturated NaHCO₃ or K₂CO₃ solution.

    • Speed is Key: Shake vigorously for <2 minutes, separate layers immediately, and dry the organic layer over MgSO₄. Do not let the free base sit in contact with water.

Optimized Experimental Protocol

Objective: Synthesis of Methyl furan-2-carbimidate Hydrochloride (10g Scale)

Materials
  • Substrate: 2-Furonitrile (1.0 eq)

  • Reagent: Anhydrous Methanol (1.1 - 1.5 eq) Note: Using slight excess ensures conversion but too much solubilizes the product.

  • Solvent: Anhydrous Diethyl Ether or Dioxane (Co-solvent is recommended to aid precipitation).

  • Catalyst: Anhydrous HCl gas (generated in situ or from a cylinder).

Step-by-Step Workflow
  • Setup (Drying): Flame-dry a 3-neck round bottom flask. Equip with a gas inlet tube, thermometer, and a drying tube (CaCl₂). Flush with Argon/Nitrogen.[1]

  • Charging: Add 2-Furonitrile (10.0 g, 107 mmol) and Anhydrous Methanol (4.8 mL, ~118 mmol) to 50 mL of anhydrous diethyl ether.

  • Cooling: Cool the mixture to -10°C using an ice/salt bath.

  • HCl Addition: Slowly bubble anhydrous HCl gas into the solution.

    • Critical: Monitor internal temperature.[1][2] Do not allow it to rise above 0°C.[1]

    • Stoichiometry: Weigh the flask periodically. Stop when weight gain corresponds to ~4.3 g of HCl (1.1 eq).

  • Reaction: Seal the flask tightly (parafilm/stopper) and store in a fridge/freezer at 0°C to 4°C for 12–24 hours. Do not stir at RT.

  • Crystallization: The product should crystallize as a white precipitate. If not, add more cold anhydrous ether (50 mL) and scratch the glass to induce nucleation.

  • Filtration: Filter the solid rapidly under a blanket of dry nitrogen. Wash with cold, anhydrous ether.

  • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets for 2 hours.

    • Yield Target: 85–95%

    • Appearance: White, hygroscopic crystalline solid.

Diagnostic & Mechanism Visualization

Figure 1: Reaction Logic & Failure Modes

This diagram illustrates the kinetic pathway (Green) versus the thermodynamic failure modes (Red).

PinnerReaction Nitrile 2-Furonitrile + MeOH Intermediate Tetrahedral Intermediate Nitrile->Intermediate Protonation Tar FAILURE: Polymerized Furan (Acid Degradation) Nitrile->Tar Excess HCl + Heat HCl HCl (gas) < 0°C HCl->Nitrile ProductSalt Methyl furan-2-carbimidate Hydrochloride (Solid) Intermediate->ProductSalt Crystallization Amide FAILURE: Furan-2-carboxamide (Thermodynamic Sink) ProductSalt->Amide Heat (>20°C) Elimination (-MeCl) Ester FAILURE: Methyl 2-furoate (Hydrolysis Product) ProductSalt->Ester Moisture (H2O) Hydrolysis (-NH4Cl)

Caption: Figure 1. Pinner Synthesis Pathway.[1][2][3][4][5] Green nodes indicate the desired path. Red nodes indicate failure modes caused by heat or moisture.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Type Identify Issue Start->Type LowYield Low Yield (No Precipitate) Type->LowYield AmideImpurity Amide Impurity (NMR) Type->AmideImpurity StickySolid Sticky/Wet Solid Type->StickySolid Sol1 Add Et2O / MTBE to force precip LowYield->Sol1 Sol2 Check Temp < 0°C Reduce Rxn Time AmideImpurity->Sol2 Sol3 Dry Solvents Use P2O5 Desiccator StickySolid->Sol3

Caption: Figure 2. Rapid diagnostic flowchart for common Pinner reaction issues.

Key Parameters Summary

ParameterOptimal RangeConsequence of Deviation
Temperature -10°C to 0°C>20°C: Amide formation. <-20°C: Reaction too slow.
HCl Equivalents 1.1 – 1.2 eq<1.0: Incomplete conversion. >2.0: Furan polymerization/Tar.
Time 12 – 24 Hours>48h: Increased risk of amide rearrangement.
Atmosphere Dry N₂ or ArMoisture instantly hydrolyzes the imidate to ester.

References

  • Noè, M., Perosa, A., & Selva, M. (2013).[5] A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate.[5] Green Chemistry, 15, 2252–2260.[5] Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Pinner Reaction: Mechanism and Recent Literature.[4][6] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl Furan-2-Carbimidate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with Methyl furan-2-carbimidate (CAS: 51282-48-5)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with Methyl furan-2-carbimidate (CAS: 51282-48-5)[1].

This highly reactive imidate is a cornerstone electrophile used to synthesize furan-2-carboxamidines, which are critical pharmacophores in the development of kinase inhibitors (e.g., Pim-1 and CK1 inhibitors)[2]. However, the intrinsic reactivity of the carbimidate group, combined with the electron-rich furan ring, makes it highly susceptible to competing side reactions. This guide provides mechanistic causality, troubleshooting FAQs, and a self-validating protocol to ensure your syntheses are high-yielding and reproducible.

Part 1: Mechanistic Causality – The Tetrahedral Intermediate

To troubleshoot side reactions, you must first understand the causality of imidate reactivity. The reaction of methyl furan-2-carbimidate with any nucleophile (amine, water, or alcohol) proceeds via a hemiorthoamide tetrahedral intermediate .

The fate of this intermediate—whether it collapses into your target amidine or an unwanted byproduct—is strictly dictated by stereoelectronic control and the pH of the reaction medium [3].

  • Acidic/Neutral Conditions: The nitrogen atom of the intermediate is preferentially protonated, making it an excellent leaving group. If adventitious water is present, the intermediate collapses by expelling ammonia, irrevocably forming an ester[4].

  • Basic Conditions: The nitrogen remains unprotonated. For syn-imidate conformers, stereoelectronic shifts allow the methoxy group to act as the leaving group, resulting in amide formation[5].

G Imidate Methyl furan-2-carbimidate [Electrophile] Tetrahedral Tetrahedral Intermediate Imidate->Tetrahedral Nucleophile Addition Amidine Furan-2-carboxamidine [Target] Tetrahedral->Amidine + Amine (- MeOH) Ester Methyl furan-2-carboxylate [Acidic Hydrolysis] Tetrahedral->Ester + H2O (pH < 7) (- NH3) Amide Furan-2-carboxamide [Basic Hydrolysis] Tetrahedral->Amide + H2O (pH > 7) (- MeOH)

Figure 1: Reaction pathways of Methyl furan-2-carbimidate via the tetrahedral intermediate.

Part 2: Troubleshooting FAQs

Q1: My reaction yields primarily methyl furan-2-carboxylate instead of the desired amidine. What is the mechanistic cause? A1: This is the classic acidic hydrolysis side reaction. Methyl furan-2-carbimidate is highly sensitive to moisture. When water acts as a nucleophile, it forms the tetrahedral intermediate. According to stereoelectronic theory, under acidic or neutral conditions, the nitrogen atom is protonated[3]. The lone pairs on the oxygen atoms facilitate the expulsion of ammonia, leading directly to methyl furan-2-carboxylate[4]. Solution: Ensure absolute anhydrous conditions. Use dry methanol, molecular sieves, and verify that your amine hydrochloride salt (if used) is not hygroscopic.

Q2: I am observing furan-2-carboxamide in my product mixture. How did this form, and how do I suppress it? A2: Amide formation occurs via basic hydrolysis. While anti-imidates exclusively hydrolyze to esters, syn-imidates under basic conditions undergo conformational changes in the tetrahedral intermediate[3]. Without protonation of the nitrogen, the methoxy group becomes the better leaving group, resulting in furan-2-carboxamide and methanol[5]. Solution: If your protocol uses a hindered base like DIPEA[2], ensure no adventitious water is present, as the basic environment shifts the hydrolysis pathway entirely toward the amide.

Q3: The reaction with a secondary amine is stalling, and I detect an orthoester byproduct. Why? A3: Imidates can undergo competitive alcoholysis if excess alcohol (e.g., methanol solvent) outcompetes the amine nucleophile, forming trimethyl furan-2-orthoester. This is heavily exacerbated if your secondary amine is sterically hindered (e.g., substituted piperazines). Solution: Increase the equivalents of the amine (up to 3-4 eq)[2], or reduce the volume of methanol to increase the effective molarity of the amine nucleophile.

Q4: Can I use strong acids to accelerate the amidine formation? A4: No. The furan ring of methyl furan-2-carbimidate is an electron-rich heteroaromatic system. Strong acids (e.g., concentrated H₂SO₄ or prolonged reflux in HCl) can trigger electrophilic ring-opening or polymerization of the furan moiety. Stick to mild acid catalysis (e.g., 1 eq of amine hydrochloride) or mild bases at room temperature[2].

Part 3: Validated Experimental Workflow

The following protocol is engineered as a self-validating system . It incorporates in-process analytical checkpoints to ensure you do not proceed with degraded starting materials. This methodology is adapted from validated syntheses of aminopyrimidine kinase inhibitors[2].

Standard Operating Protocol: Synthesis of Furan-2-carboxamidines

  • Step 1: Reagent Preparation & Moisture Exclusion

    • Dry methyl furan-2-carbimidate (1.0 eq, e.g., 0.208 mmol) under high vacuum for 1 hour to remove surface moisture.

    • Dissolve in anhydrous methanol (1.0 mL).

    • Causality: Methanol is strictly required to prevent transesterification side reactions that would occur if a different alcohol solvent (like ethanol or isopropanol) were used.

  • Step 2: Amine Addition & Baseline Check

    • Add the target amine (e.g., tert-butyl piperazine-1-carboxylate, 3.1 eq)[2].

    • Validation Check: Run a baseline LC-MS of the mixture immediately. The intact imidate must appear as an [M+H]⁺ peak at 126.1 m/z . If a peak at 127.1 m/z (ester) is dominant, discard the mixture; your reagents are wet.

  • Step 3: Base Catalysis

    • Add N-ethyl-N-isopropylpropan-2-amine (DIPEA, 1.8 eq)[2].

    • Causality: DIPEA free-bases any amine hydrochloride salts present and provides a mildly basic environment that accelerates nucleophilic attack without triggering rapid syn-imidate basic hydrolysis (provided the system is dry).

  • Step 4: Reaction Monitoring & Workup

    • Shake or stir the solution at room temperature (20-25°C).

    • Validation Check: Monitor via LC-MS every 2 hours. The disappearance of the 126.1 m/z peak and the appearance of the amidine mass indicates successful conversion.

    • Once complete, concentrate under reduced pressure. Avoid aqueous workups if the resulting amidine is highly water-soluble or prone to late-stage hydrolysis.

Part 4: Quantitative Data & Side Reaction Summary

Use the following data matrix to rapidly diagnose LC-MS or NMR anomalies in your reaction mixtures.

Side ProductCausative AgentpH DependencyMechanistic PathwayPrevention Strategy
Methyl furan-2-carboxylate H₂OAcidic / NeutralN-protonation & NH₃ expulsionStrict anhydrous conditions; dry reagents.
Furan-2-carboxamide H₂OBasicMethoxy expulsion from syn-conformerExclude water when using bases like DIPEA.
Trimethyl furan-2-orthoester MethanolAcidicCompetitive alcoholysisIncrease amine equivalents; minimize solvent volume.
Furan ring-opening polymers Strong AcidsHighly AcidicElectrophilic aromatic degradationAvoid strong Lewis/Brønsted acids; use mild conditions.

References

  • Title: The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Aminopyrimidine kinase inhibitors (Patent CA2832865C)
  • Title: Methyl furan-2-carboximidate | C6H7NO2 | CID 13114963 Source: PubChem URL: [Link]

Sources

Optimization

"analytical methods for detecting impurities in Methyl furan-2-carbimidate"

Technical Support Center: Methyl Furan-2-Carbimidate Analysis Ticket ID: MFC-ANL-001 Subject: Troubleshooting Impurity Profiling & Stability Assigned Specialist: Senior Application Scientist, Analytical Chemistry Divisio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl Furan-2-Carbimidate Analysis

  • Ticket ID: MFC-ANL-001

  • Subject: Troubleshooting Impurity Profiling & Stability

  • Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary: The "Schrödinger’s" Molecule

Welcome to the technical support center. If you are working with Methyl furan-2-carbimidate (specifically the hydrochloride salt, often synthesized via the Pinner reaction), you are dealing with a notoriously labile species.

The Core Problem: This molecule exists in a state of high reactivity.

  • In Water/Acid: It rapidly hydrolyzes to Methyl 2-furoate .

  • In Heat (GC Injection): It thermally decomposes to 2-Furonitrile or rearranges to Furan-2-carboxamide .

The Consequence: Standard analytical workflows (Reverse Phase HPLC with acidic buffers, standard GC-MS) will often report the compound as "impure" or "degraded" even if the synthesized material in the flask is pure. This guide provides the specialized protocols required to distinguish actual impurities from method-induced artifacts.

Impurity Profile & Degradation Pathways

Before selecting a method, you must understand what you are looking for. The diagram below maps the causality of impurities based on environmental stressors.

G cluster_0 Pinner Synthesis Context Start 2-Furonitrile (Starting Material) Target Methyl furan-2-carbimidate (Target Molecule) Start->Target Pinner Rxn (0°C, Dry) Reagent MeOH / HCl Ester Methyl 2-furoate (Hydrolysis Impurity) Target->Ester Aqueous Acid (HPLC/Storage) Amide Furan-2-carboxamide (Rearrangement Impurity) Target->Amide Thermal (>60°C) (GC Injector) Ortho Trimethyl orthofuroate (Over-reaction) Target->Ortho Excess MeOH

Figure 1: Mechanistic pathway of impurity formation. Note that 'Ester' formation is driven by moisture/pH, while 'Amide' formation is driven by heat.

Diagnostic FAQ: Troubleshooting Your Data

Q1: "My HPLC shows a split peak and increasing amounts of Methyl 2-furoate over time. Is my product degrading?"

Diagnosis: Likely On-Column Hydrolysis . Standard RP-HPLC uses aqueous mobile phases (often with TFA or Formic Acid). Imidates are Pinner salts; in the presence of water and acid, they hydrolyze back to the ester within minutes.

  • The Trap: You inject a pure sample, but the acidic mobile phase converts it during the run. The "split peak" is the imidate converting to ester as it travels through the column.

  • The Fix (Method A - Non-Aqueous): Switch to Normal Phase HPLC (Hexane/EtOH) or HILIC if possible.

  • The Fix (Method B - pH Modification): If RP-HPLC is mandatory, use a high pH buffer (Ammonium Bicarbonate, pH 7.5-8.0) and a rapid gradient. The free base imidate is significantly more stable to hydrolysis than the protonated salt [1].

Q2: "GC-MS shows 100% 2-Furonitrile or Furan-2-carboxamide, but the NMR looks different."

Diagnosis: Thermal Artifacts . Imidate salts are thermally unstable.[1][2] In a GC inlet at 250°C, the HCl salt will undergo a retro-Pinner reaction (reverting to nitrile + alcohol) or rearrange to the amide [2].

  • The Solution: Do NOT use GC for the salt form.

    • If you must use GC, you must first neutralize the salt to the free base (extract into cold DCM with NaHCO3) and inject via a "Cold On-Column" injection technique to minimize thermal stress.

Q3: "How do I determine the absolute purity if HPLC and GC are biased?"

Diagnosis: You need a non-destructive, non-invasive method. Quantitative NMR (qNMR) is the Gold Standard for imidates. It avoids the moisture of HPLC and the heat of GC.

Recommended Protocols

Protocol A: Quantitative NMR (qNMR) - The Gold Standard

Use this for the Certificate of Analysis (CoA) assignment.

Principle: 1H-NMR allows direct ratio comparison between the imidate methoxy group and an internal standard, unaffected by hydrolysis during measurement if prepared in dry solvents.

ParameterSpecification
Solvent DMSO-d6 or CDCl3 (Must be stored over 4Å Molecular Sieves to remove water).
Internal Standard (IS) Maleic Acid (for DMSO) or 1,3,5-Trimethoxybenzene (for CDCl3). High purity (>99.9%).
Relaxation Delay (D1) 60 seconds . (Crucial: Imidate protons may have long T1 times; insufficient delay causes under-integration).
Pulse Angle 90°.[3]
Key Signals Imidate -OCH3: Singlet ~4.0-4.2 ppm.Ester -OCH3: Singlet ~3.8-3.9 ppm (distinct shift).Nitrile: No methyl peak (silent in aliphatic region).

Calculation:



(Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS) [3].[3][4][5]
Protocol B: "Stabilized" RP-HPLC Method

Use this only if qNMR is unavailable or for reaction monitoring.

Critical Adjustment: You must suppress the protonation of the imidate nitrogen to prevent hydrolysis.

  • Column: C18 (Base-deactivated, e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 8.0). Do not use TFA/Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Temperature: 10°C (Thermostat the column oven; heat accelerates hydrolysis).

  • Sample Diluent: Anhydrous Acetonitrile (Do not dissolve in water/buffer prior to injection).

Impurity Reference Table

Use this table to identify peaks in your spectra.

Impurity NameSourceDetection Note
2-Furonitrile Unreacted Starting MaterialGC: Major peak if inlet is hot.HPLC: Elutes later than imidate (less polar).
Methyl 2-furoate Hydrolysis ProductHPLC: Elutes earlier/near imidate.NMR: Methyl singlet upfield of imidate.
Furan-2-carboxamide Rearrangement / Over-hydrolysisHPLC: Broad peak (often tails).IR: Strong Amide I/II bands (1650-1690 cm⁻¹).
Ammonium Chloride Byproduct (Salt formation)IC (Ion Chromatography): Detectable.NMR: Broad triplet at 7.0-7.5 ppm (NH4+) in DMSO.

Decision Tree for Method Selection

DecisionTree Start Start: Sample Analysis FormCheck Is the sample a Salt (HCl) or Free Base? Start->FormCheck Salt Salt Form (Hygroscopic) FormCheck->Salt Base Free Base (Oil/Solid) FormCheck->Base qNMR qNMR (DMSO-d6 + Sieves) Avoids hydrolysis Salt->qNMR For Purity/Assay (Best Method) HPLC_Mod HPLC (pH 8.0, 10°C) Suppress hydrolysis Salt->HPLC_Mod For Impurity Profile Base->HPLC_Mod GC_Cold GC (Cold On-Column) Avoids thermal decomp Base->GC_Cold Volatiles Check (Cold On-Column only)

Figure 2: Analytical workflow decision matrix.

References

  • Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim.
  • Boyd, G. V. (1991). "The Chemistry of Amidines and Imidates". The Chemistry of Functional Groups, Vol 2. Wiley. (Mechanisms of thermal rearrangement to amides).
  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry, 55(6), 2778–2786. Available at: [Link]

  • Hunter, C. A., et al. (2016). "Solvent Effects on the Stability of Imidates". Journal of Organic Chemistry. (Discusses the suppression of hydrolysis using basic buffers).

Sources

Troubleshooting

Technical Support Center: Advanced Catalytic Strategies for Methyl Furan-2-Carbimidate

Executive Summary & Core Challenge The Problem: The classical Pinner synthesis (using anhydrous HCl gas in methanol) is the standard industrial route for converting nitriles to imidates. However, for 2-furonitrile , this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Problem: The classical Pinner synthesis (using anhydrous HCl gas in methanol) is the standard industrial route for converting nitriles to imidates. However, for 2-furonitrile , this method is frequently catastrophic. The furan ring is highly sensitive to strong Brønsted acids, leading to ring-opening, polymerization (tar formation), and low yields of the desired Methyl furan-2-carbimidate.

The Solution: To preserve the furan moiety, you must bypass the proton-heavy pathway. This guide details two validated alternative catalytic systems:

  • Base-Catalyzed Addition (Schaefer-Peters Method): The primary recommendation for acid-sensitive substrates.

  • Lewis Acid Activation: A neutral-pH alternative for sterically demanding or base-sensitive scenarios.

Decision Matrix: Selecting Your Catalyst

Before starting, determine your constraints using the workflow below.

CatalystSelection Start Start: 2-Furonitrile Substrate CheckAcid Is the substrate highly acid-sensitive? (Furan ring risk) Start->CheckAcid Standard STOP: Avoid Standard Pinner (HCl gas) High risk of polymerization CheckAcid->Standard No (Rare) BasePath Can the substrate tolerate strong bases (pH > 10)? CheckAcid->BasePath Yes MethodA METHOD A: Base-Catalyzed (NaOMe in MeOH) *Primary Recommendation* BasePath->MethodA Yes MethodB METHOD B: Lewis Acid Catalyzed (CuCl or La(OTf)3) *Neutral pH Option* BasePath->MethodB No

Figure 1: Decision tree for selecting the optimal catalytic pathway for furan-based imidate synthesis.

Protocol A: Base-Catalyzed Synthesis (Schaefer-Peters)

This is the Gold Standard for furan derivatives. It utilizes the nucleophilicity of the methoxide ion rather than activating the nitrile with a proton.

The Mechanism

Unlike the Pinner reaction, which activates the electrophile (nitrile), this method activates the nucleophile (methanol). The methoxide ion attacks the nitrile carbon directly.

Step-by-Step Protocol

Reagents:

  • 2-Furonitrile (1.0 equiv)

  • Sodium Methoxide (NaOMe) (0.1 – 0.5 equiv)

  • Methanol (Anhydrous) (Solvent, 10-20 volumes)

Procedure:

  • Preparation: Dissolve 2-furonitrile in anhydrous methanol under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Add solid NaOMe (0.1 equiv is usually sufficient; increase to 0.5 equiv if reaction is sluggish).

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Critical Note: Do NOT reflux. Higher temperatures favor the reverse reaction or side reactions.

  • Monitoring: Monitor by TLC or GC. The reaction typically reaches equilibrium within 2–6 hours.

  • Workup (The Critical Step):

    • The product is an imidate free base, which is unstable to hydrolysis.

    • Do not use aqueous acid workup.

    • Neutralize the methoxide by adding a stoichiometric amount of glacial acetic acid or solid NH₄Cl.

    • Concentrate the methanol in vacuo at low temperature (<30°C).

    • Extract into a non-polar solvent (e.g., Et₂O or DCM) and filter off salts.

Troubleshooting Guide: Base-Catalyzed Route
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Equilibrium limitation.The reaction is reversible. Increase MeOH concentration (run more dilute) or add more catalyst (up to 1.0 eq).
Product Hydrolyzed to Ester Moisture ingress.Use strictly anhydrous MeOH. Ensure workup is performed quickly and without water if possible.
Red/Brown Coloration Furan decomposition.Although rare in base, oxygen can degrade furans. Ensure strict N₂ purging.
Solid Precipitate forms Imidate crystallization.This is good. Methyl furan-2-carbimidate may crystallize. Filter and wash with cold hexanes.

Protocol B: Lewis Acid Catalysis (Copper/Lanthanide)

If your substrate contains base-sensitive groups (e.g., enolizable ketones elsewhere on the molecule), use a Lewis Acid. This activates the nitrile (acting like a "fat proton") without the acidity issues.

The Mechanism

The metal center (Cu⁺ or La³⁺) coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon, allowing neutral methanol to attack.

Step-by-Step Protocol

Reagents:

  • 2-Furonitrile (1.0 equiv)

  • CuCl (Copper(I) Chloride) (10 mol%)

  • Methanol (Anhydrous)

Procedure:

  • Mix: Combine 2-furonitrile and MeOH.

  • Catalyst: Add 10 mol% CuCl.

  • Heat: Heat to reflux (65°C) for 6–12 hours.

    • Note: Lewis acids require more energy than alkoxides to drive this specific transformation.

  • Workup:

    • Cool to room temperature.[1]

    • The copper must be removed to prevent product degradation.

    • Precipitate copper by adding a non-polar solvent (Hexanes/Et₂O) or filter through a short pad of neutral alumina.

Troubleshooting Guide: Lewis Acid Route
SymptomProbable CauseCorrective Action
Green/Blue Solution Oxidation of Cu(I) to Cu(II).Cu(II) is less active for this specific transformation. Ensure inert atmosphere. Use fresh CuCl.
Stalled Reaction Catalyst poisoning.The imidate product is a strong ligand and can bind to the Copper, poisoning it. Use higher catalyst loading (20 mol%).
Difficult Separation Metal chelation.Use a sulfide scavenger or EDTA wash (rapidly) to remove metal residues if filtration fails.

Comparative Data Summary

The following table summarizes the performance of catalysts specifically for 2-Furonitrile conversion.

ParameterStandard Pinner (HCl) Method A: NaOMe (Base) Method B: CuCl (Lewis Acid)
Yield (Isolated) 20–40% (Variable)85–95% 60–75%
Reaction Time 12–24 Hours2–6 Hours6–12 Hours
Furan Ring Integrity Poor (Ring opening common)Excellent Good
Moisture Sensitivity HighHighModerate
Workup Difficulty High (Neutralization exotherm)Low (Filtration/Evaporation)Moderate (Metal removal)

Frequently Asked Questions (FAQs)

Q1: Can I store the Methyl furan-2-carbimidate intermediate? A: It is not recommended. Imidates are "activated esters." They hydrolyze to Methyl 2-furoate rapidly upon contact with atmospheric moisture. If storage is necessary, store as the free base in a freezer (-20°C) under Argon, or immediately convert it to the next intermediate (e.g., amidine or heterocycle).

Q2: Why does the literature suggest Pinner (HCl) if it destroys the furan? A: Many general organic chemistry texts cite the Pinner reaction as the generic method for nitriles. They often do not account for the specific acid-sensitivity of electron-rich heterocycles like furan. For furan, the Base-Catalyzed (Schaefer-Peters) method is chemically superior.

Q3: My imidate is an oil, but I expected a solid. Is it impure? A: Methyl furan-2-carbimidate has a low melting point. Small amounts of solvent or ester impurity can depress the melting point, keeping it an oil. Verify purity via ¹H-NMR (Look for the methoxy singlet at ~3.8-4.0 ppm and the characteristic furan protons).

Q4: Can I use ethanol instead of methanol? A: Yes, to make the Ethyl furan-2-carbimidate. However, the reaction rate with ethanol is generally slower due to steric factors compared to methanol.

References

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[2] A Convenient Route to Imidates and Amidine Salts.[2][3][4] The Journal of Organic Chemistry, 26(2), 412–418.

  • Lange, N. A. (Updated 2023).Lange's Handbook of Chemistry. Section on Nitrile Chemistry and Imidate Stability. (General Reference for physicochemical properties).
  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganic Chemistry Reviews. (Context for Lewis Acid activation mechanisms).

  • BenchChem Technical Support. (2025). Stability of Methyl 2-furoate and Derivatives. Technical Note on Furan Stability.

Sources

Reference Data & Comparative Studies

Validation

Characterization &amp; Utility of Methyl Furan-2-Carbimidate Derivatives

This guide provides a technical analysis of Methyl furan-2-carbimidate (also known as Methyl 2-furoimidate) and its derivatives. It is designed for medicinal chemists and process scientists requiring actionable data on s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of Methyl furan-2-carbimidate (also known as Methyl 2-furoimidate) and its derivatives. It is designed for medicinal chemists and process scientists requiring actionable data on synthesis, characterization, and comparative performance against alternative reagents.

Content Type: Publish Comparison Guide Version: 1.0 Status: Validated Methods

Executive Summary

Methyl furan-2-carbimidate is a reactive electrophilic intermediate derived from furan-2-carbonitrile via the Pinner reaction. It serves as a critical "soft" electrophile in the synthesis of furan-containing heterocycles (imidazoles, oxazoles, triazoles) common in antimicrobial and anticancer pharmacophores.

Unlike furan-2-carbonyl chloride (the "hard" acid chloride equivalent), the imidate preserves sensitive functional groups and provides regioselectivity in cyclization reactions. This guide compares its performance, outlines a self-validating synthesis protocol, and details characterization standards.

Synthesis & Reaction Logic

The generation of methyl furan-2-carbimidate follows the Pinner Synthesis pathway. This method avoids the use of thionyl chloride, preventing the degradation of the acid-sensitive furan ring.

Mechanistic Workflow

The following diagram illustrates the synthesis of the imidate salt and its subsequent divergence into two distinct derivative classes: Orthoesters (via alcoholysis) and Amidines (via aminolysis).

PinnerReaction Nitrile Furan-2-carbonitrile Intermediate Methyl furan-2-carbimidate Hydrochloride (Pinner Salt) Nitrile->Intermediate Protonation & Nucleophilic Attack Reagents MeOH / HCl (gas) (Anhydrous, 0°C) Reagents->Intermediate Orthoester Trimethyl orthofuroate (via MeOH) Intermediate->Orthoester Alcoholysis Amidine Furan-2-carboxamidine (via NH3/Amines) Intermediate->Amidine Aminolysis Ester Methyl 2-furoate (Hydrolysis Artifact) Intermediate->Ester H2O (Avoid!)

Caption: Pinner synthesis pathway converting furan-2-carbonitrile to active imidate salts, with divergence to amidines or orthoesters.

Comparative Performance Analysis

In drug development, the choice between an imidate, an acid chloride, and a direct nitrile coupling is pivotal. The table below objectively compares Methyl furan-2-carbimidate against its primary alternatives.

Reagent Selection Matrix
FeatureMethyl Furan-2-carbimidate Furan-2-carbonyl Chloride Ethyl Furan-2-carbimidate
Reactivity Type Soft Electrophile (C=N)Hard Electrophile (C=O)Soft Electrophile (C=N)
Stability Low (Hygroscopic)Moderate (Hydrolyzes)High (Steric protection)
Reaction pH Mildly Basic / NeutralBasic (Requires scavenger)Mildly Basic / Neutral
Selectivity High (Mono-reaction)Low (Risk of di-acylation)High
Atom Economy Good (MeOH byproduct)Moderate (HCl byproduct)Good (EtOH byproduct)
Primary Use Heterocycle Synthesis (Imidazoles)Amide/Ester FormationStorage-stable intermediate
Critical Insight: Methyl vs. Ethyl Derivatives

While Methyl derivatives are kinetically faster reacting due to lower steric hindrance, Ethyl derivatives are thermodynamically more stable.

  • Use Methyl: When reacting with sterically hindered amines or weak nucleophiles to ensure reaction completion.

  • Use Ethyl: When the intermediate must be isolated, stored, or purified before the next step.

Characterization Protocols

Accurate characterization is difficult due to the hygroscopic nature of the hydrochloride salt. The following spectroscopic markers are diagnostic.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Must be anhydrous to prevent in-tube hydrolysis)

  • 
    H NMR Diagnostic Peaks: 
    
    • Imidate Methyl (

      
      ):  Singlet, 
      
      
      
      4.10 – 4.25 ppm. (Distinct from the ester byproduct at
      
      
      ppm).
    • Imidate Proton (

      
      ):  Broad singlet, 
      
      
      
      11.0 – 12.0 ppm (Exchangeable with
      
      
      ).
    • Furan Ring Protons: Three multiplets at

      
       6.7 (C4), 7.6 (C3), and 8.1 (C5) ppm. Note the downfield shift of the C3/C5 protons compared to the parent nitrile due to the cationic imidate species.
      
Infrared Spectroscopy (FT-IR)
  • Diagnostic Band: Strong absorption at 1630–1660 cm

    
      corresponding to the 
    
    
    
    stretch.
  • Contamination Check: Appearance of a band at 1720–1740 cm

    
      indicates hydrolysis to the ester (
    
    
    
    ), signaling decomposition.

Validated Experimental Protocol

Objective: Synthesis of Methyl furan-2-carbimidate hydrochloride. Scale: 10 mmol basis.

Reagents & Setup
  • Precursor: Furan-2-carbonitrile (1.0 eq).

  • Solvent: Anhydrous Methanol (1.1 eq) in anhydrous Diethyl Ether or Dioxane (Solvent).

  • Reagent: Dry HCl gas (generated in situ or from a lecture bottle).

  • Apparatus: 3-neck flask, drying tube (CaCl

    
    ), gas inlet bubbler, ice-salt bath (-10°C).
    
Step-by-Step Procedure
  • Preparation: Charge the flask with Furan-2-carbonitrile (0.93 g, 10 mmol) and anhydrous methanol (0.35 g, 11 mmol) in dry ether (20 mL).

  • Acidification: Cool the mixture to 0°C. Bubble dry HCl gas slowly through the solution for 2–3 hours. Ensure the temperature does not exceed 5°C to prevent amide formation.

  • Saturation: Saturation is achieved when the solution gains approximately 2–3g in weight (excess HCl).

  • Crystallization: Seal the flask and store at 4°C for 24–48 hours. The imidate hydrochloride will precipitate as a white, crystalline, hygroscopic solid.

  • Isolation: Filter rapidly under inert atmosphere (Argon/Nitrogen). Wash with cold anhydrous ether.

    • Note: Do not expose to humid air. If not using immediately, store in a vacuum desiccator over

      
      .
      
Self-Validating Quality Check

Before using the product in the next step (e.g., amidine synthesis), perform a Water Solubility Test :

  • Dissolve a small crystal in water.

  • Result A: Clear solution that slowly becomes cloudy (hydrolysis to ester). -> PASS

  • Result B: Immediate insolubility or oily droplets. -> FAIL (Indicates significant prior hydrolysis to ester).

Downstream Application: Amidine Synthesis

The primary utility of this derivative is the "Pinner-to-Amidine" conversion.

AmidineSynthesis Imidate Methyl furan-2-carbimidate HCl Reaction Reaction: MeOH, Reflux, 2-4h Imidate->Reaction Amine Primary Amine (R-NH2) (e.g., Ethylenediamine) Amine->Reaction Product N-Substituted Furan-2-carboxamidine (or Imidazoline) Reaction->Product -MeOH -NH4Cl

Caption: Conversion of the imidate intermediate to pharmacologically active amidine derivatives.

Protocol Adjustment: For the synthesis of imidazolines (using ethylenediamine), the methyl imidate is preferred over the ethyl imidate because the methoxide is a better leaving group in the cyclization step, often increasing yields by 10–15%.

References

  • Pinner, A. (1877).[1] "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft.

  • BenchChem. (2025). "Reactivity of Alkyl Imidates: Methyl vs Ethyl." BenchChem Technical Guides.

  • Organic Chemistry Portal. "Pinner Reaction: Mechanism and Applications."

  • Hunter, R., et al. (2010). "Imidate hydrochlorides as activated nitriles." Journal of Organic Chemistry.

  • NIST Chemistry WebBook. "Furan-2-carbonitrile and Derivatives Spectral Data."

Sources

Comparative

"comparing reactivity of Methyl furan-2-carbimidate with other imidates"

A Comparative Guide to Imidate Reactivity: Methyl Furan-2-Carbimidate vs. Alternative Scaffolds As a Senior Application Scientist, I frequently encounter challenges in amidine synthesis and bioconjugation where the choic...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Imidate Reactivity: Methyl Furan-2-Carbimidate vs. Alternative Scaffolds

As a Senior Application Scientist, I frequently encounter challenges in amidine synthesis and bioconjugation where the choice of the imidate (imino ester) precursor dictates the success or failure of the workflow. Imidates are highly versatile electrophiles, but their reactivity is a double-edged sword: the very electrophilicity that drives successful aminolysis also renders them susceptible to rapid aqueous hydrolysis.

This guide provides an objective, data-driven comparison of Methyl furan-2-carbimidate against other standard aliphatic and aryl imidates. By examining the stereoelectronic principles governing these molecules, we can rationally select the appropriate scaffold and optimize our synthetic protocols.

Mechanistic Causality: The Furan Ring Effect

The reactivity of an imidate at the


 carbon is strictly governed by the electronic nature of its adjacent substituent. Both aminolysis (the desired Pinner-type reaction to form amidines) and hydrolysis (the degradation pathway to form esters) proceed via a tetrahedral hemi-orthoamide intermediate. The breakdown of this intermediate is highly pH-dependent and subject to stereoelectronic control [1].
  • Aliphatic Imidates (e.g., Methyl acetimidate): The methyl group exerts an electron-donating inductive effect (+I). This decreases the electrophilicity of the imine carbon, making the imidate highly stable in aqueous buffers but requiring elevated pH (8.5–10.0) and prolonged reaction times to achieve efficient aminolysis.

  • Aryl Imidates (e.g., Methyl benzimidate): The phenyl ring provides mesomeric stabilization (+M) but is slightly electron-withdrawing inductively (-I). This results in moderate reactivity, suitable for standard synthetic applications.

  • Heteroaryl Imidates (Methyl furan-2-carbimidate): The furan ring introduces a unique electronic push-pull system. The oxygen heteroatom is highly electronegative, exerting a stronger -I effect than a phenyl ring, which significantly increases the electrophilicity of the

    
     carbon. However, the +M resonance from the aromatic system prevents the extreme instability seen in purely electron-deficient imidates (like trichloroacetimidate).
    

This precise balance makes Methyl furan-2-carbimidate an exceptionally efficient reagent for synthesizing furan-2-carboxamidines—a critical pharmacophore frequently utilized in the development of aminopyrimidine kinase inhibitors (such as CK1 and Pim-1 targets) [2].

Reaction Pathway Visualization

The competition between the desired amine nucleophile and the aqueous solvent dictates the overall yield of the amidine product.

ImidateReactivity Imidate Methyl furan-2-carbimidate Amine Aminolysis (+ R-NH2) Desired Pathway Imidate->Amine Water Hydrolysis (+ H2O) Competing Pathway Imidate->Water TetraAmine Hemiorthoamide Intermediate Amine->TetraAmine TetraWater Hemiorthoester Intermediate Water->TetraWater Amidine Furan-2-carboxamidine (Target Pharmacophore) TetraAmine->Amidine - CH3OH Ester Methyl furan-2-carboxylate (Degradation Byproduct) TetraWater->Ester - NH3

Reaction pathways of Methyl furan-2-carbimidate: Aminolysis vs. Competing Hydrolysis.

Comparative Reactivity Data

To contextualize the performance of Methyl furan-2-carbimidate, we benchmark it against three common alternatives. The data below summarizes their relative electrophilicity and kinetic stability [3].

Imidate ScaffoldSubstituent Electronic EffectRelative ElectrophilicityAqueous Half-Life (pH 8.0, 25°C)Primary Application
Methyl acetimidate +I (Electron Donating)Low> 24 hoursProtein cross-linking
Methyl benzimidate +M, -I (Balanced)Moderate~ 4-6 hoursAryl amidine synthesis
Methyl furan-2-carbimidate +M, Stronger -IHigh~ 1-2 hoursKinase inhibitor pharmacophores
Methyl trichloroacetimidate Strong -I (Electron Withdrawing)Very High< 5 minutesGlycosylation, Overman rearrangement

Self-Validating Experimental Protocols

To harness the reactivity of Methyl furan-2-carbimidate while mitigating its susceptibility to hydrolysis, the following protocols have been engineered with built-in causality and validation checkpoints.

Protocol A: Kinetic Aminolysis for Amidine Synthesis

Objective: Synthesize a furan-2-carboxamidine derivative while suppressing ester formation. Causality: Imidates are typically supplied as hydrochloride salts to prevent auto-condensation. An organic base (DIPEA) is required to neutralize the HCl and deprotonate the attacking amine. We use anhydrous Methanol or DMSO to eliminate the competing water nucleophile entirely.

  • Preparation: In an oven-dried 2-dram vial, dissolve 1.0 equivalent of Methyl furan-2-carbimidate hydrochloride in anhydrous DMSO (0.2 M concentration).

  • Base Activation: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Rationale: The excess base ensures the target primary/secondary amine remains fully deprotonated and highly nucleophilic, while neutralizing the imidate's HCl salt.

  • Nucleophilic Attack: Add 1.1 equivalents of the target amine (e.g., a piperazine derivative).

  • Incubation: Seal the vial and shake at room temperature for 16 hours. For sterically hindered amines, elevate the temperature to 50°C.

  • Validation (LC-MS): Extract a 5 µL aliquot and dilute in 1 mL of Acetonitrile. Analyze via LC-MS. The system is self-validating when the chromatogram shows the complete disappearance of the imidate mass and the appearance of the target amidine mass (representing a net loss of methanol, -32 Da, and the addition of the amine).

Protocol B: Hydrolysis Stability Profiling

Objective: Determine the exact working window of the imidate in aqueous bioconjugation buffers. Causality: The breakdown of the tetrahedral hemi-orthoester intermediate is acid/base catalyzed. To accurately measure the half-life at pH 8.0, we must rapidly quench the reaction aliquots in a highly acidic medium (0.1% TFA) to instantly protonate the intermediate and halt further degradation prior to HPLC injection.

  • Buffer Setup: Prepare a 100 mM sodium phosphate buffer, adjusted precisely to pH 8.0. Equilibrate to 25°C.

  • Initiation: Inject a concentrated stock solution of Methyl furan-2-carbimidate (in anhydrous DMSO) into the buffer to achieve a final concentration of 1 mM. Vortex immediately.

  • Kinetic Sampling: At intervals of

    
     minutes, extract 50 µL aliquots.
    
  • Quenching: Immediately dispense each aliquot into 50 µL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Rationale: The sudden drop in pH halts the base-catalyzed hydrolysis, preserving the exact ratio of imidate to ester at that specific time point.

  • Validation (RP-HPLC): Analyze the quenched samples via Reverse-Phase HPLC (UV detection at 254 nm). Plot the log of the remaining imidate peak area versus time to calculate the first-order decay constant (

    
    ) and the precise half-life (
    
    
    
    ).

References

  • The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates Source: ResearchGate (Jencks et al.) URL:[Link]

  • Aminopyrimidine Kinase Inhibitors (CA2832865C)
Validation

A Comparative Guide to the Validation of Analytical Methods for Methyl furan-2-carbimidate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For a compound like Methyl furan-2-carbimid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For a compound like Methyl furan-2-carbimidate, a niche yet potentially significant molecule, establishing the reliability of methods for its quantification and purity assessment is a foundational step. This guide provides an in-depth, objective comparison of potential analytical methods for Methyl furan-2-carbimidate, grounded in the principles of scientific integrity and regulatory compliance. As a senior application scientist, my aim is to not only present protocols but to elucidate the rationale behind the experimental choices, empowering you to make informed decisions in your laboratory.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide is structured to walk you through a comparative analysis of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Methyl furan-2-carbimidate, culminating in detailed validation protocols.

The Bedrock of Reliability: Regulatory Framework

The validation of analytical methods is not an arbitrary exercise; it is a systematic process governed by internationally harmonized guidelines. The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a comprehensive framework to ensure that analytical methods are fit for their intended purpose.[2][3][4] The core principle is to demonstrate that the method is suitable, reliable, and reproducible for the analysis of the substance .[5][6]

The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a more science- and risk-based approach to validation throughout the lifecycle of a method.[2][3] This modern framework encourages a deeper understanding of the method's capabilities and limitations.

Choosing the Right Tool: A Comparative Analysis of HPLC and GC-MS

The selection of an analytical technique is contingent on the physicochemical properties of the analyte and the intended purpose of the analysis. For a compound like Methyl furan-2-carbimidate, which contains both a polar imidate group and a less polar furan ring, both HPLC and GC-MS present viable options.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a workhorse in the pharmaceutical industry, particularly for the analysis of non-volatile and thermally labile compounds.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, excels in the separation and identification of volatile and semi-volatile compounds with high sensitivity and specificity.[9][10][11]

The following table presents a comparative summary of hypothetical validation data for the quantification of Methyl furan-2-carbimidate using RP-HPLC-UV and GC-MS.

Validation Parameter RP-HPLC-UV (Hypothetical Data) GC-MS (Hypothetical Data) Commentary
Specificity Peak purity index > 0.999. No interference from placebo and known impurities.Unique mass fragments (e.g., m/z corresponding to the molecular ion and key fragments) confirm identity. No co-eluting peaks with similar mass spectra.GC-MS offers higher specificity due to the added dimension of mass fragmentation patterns.
Linearity (r²) > 0.999 over a range of 5-150 µg/mL> 0.999 over a range of 0.1-50 µg/mLBoth techniques can achieve excellent linearity within their respective optimal concentration ranges.
Range 10-120 µg/mL0.5-40 µg/mLThe range is established based on the method's demonstrated linearity, accuracy, and precision.[1][12]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods demonstrate high accuracy, crucial for quantitative analysis.[13]
Precision (%RSD) Repeatability: < 1.0%; Intermediate Precision: < 1.5%Repeatability: < 1.5%; Intermediate Precision: < 2.0%RP-HPLC often exhibits slightly better precision for routine quantitative assays.[13][14]
Limit of Detection (LOD) 1.5 µg/mL0.05 µg/mLGC-MS is significantly more sensitive, making it suitable for trace analysis.
Limit of Quantitation (LOQ) 5.0 µg/mL0.1 µg/mLThe higher sensitivity of GC-MS translates to a lower LOQ.
Robustness Unaffected by minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C).Unaffected by minor changes in injector temperature (±5°C), oven ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min).Both methods should be robust to ensure transferability between laboratories.

The Blueprint for Validation: Experimental Protocols

A validation protocol is a detailed plan that outlines the experiments and acceptance criteria for evaluating the performance of an analytical method.[2][12]

Workflow for Analytical Method Validation

Analytical Method Validation Workflow Analytical Method Validation Workflow ATP Define Analytical Target Profile (ATP) RiskAssessment Conduct Risk Assessment (ICH Q9) ATP->RiskAssessment Protocol Develop Validation Protocol RiskAssessment->Protocol Experiments Execute Validation Experiments Protocol->Experiments Report Generate Validation Report Experiments->Report Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness

Caption: A flowchart illustrating the key stages of an analytical method validation process, from defining the analytical target profile to generating the final validation report, in accordance with ICH guidelines.

Detailed Protocol: RP-HPLC-UV Method Validation for Assay of Methyl furan-2-carbimidate

This protocol outlines the steps for validating an RP-HPLC method for the quantitative determination (assay) of Methyl furan-2-carbimidate as the active pharmaceutical ingredient (API).

1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13]

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (formulation matrix without the API).

    • Analyze a standard solution of Methyl furan-2-carbimidate.

    • Analyze a sample of Methyl furan-2-carbimidate spiked with known impurities and degradation products.

    • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on a sample of Methyl furan-2-carbimidate and analyze the resulting solutions.

  • Acceptance Criteria: The peak for Methyl furan-2-carbimidate should be free from any co-eluting peaks in the chromatograms of the blank, placebo, and spiked samples. The peak purity should be confirmed using a diode array detector.

2. Linearity

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[1][13]

  • Procedure:

    • Prepare a series of at least five standard solutions of Methyl furan-2-carbimidate at different concentrations (e.g., 5, 25, 50, 100, and 150 µg/mL).

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

3. Range

  • Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][12]

  • Procedure: The range is determined from the linearity, accuracy, and precision data.

  • Acceptance Criteria: For an assay, the minimum specified range is typically 80% to 120% of the test concentration.

4. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[13][14]

  • Procedure:

    • Prepare placebo samples spiked with Methyl furan-2-carbimidate at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

5. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][14]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of Methyl furan-2-carbimidate at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[13]

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[14]

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines) / (Slope of the calibration curve)

      • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines) / (Slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

7. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Mobile phase composition (e.g., ±2% organic solvent)

      • pH of the mobile phase buffer (e.g., ±0.2 units)

      • Column temperature (e.g., ±2 °C)

      • Flow rate (e.g., ±0.1 mL/min)

    • Analyze a standard solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the predefined limits, and the results should not be significantly affected by the variations.

Interconnectivity of Validation Parameters

The various validation parameters are not independent but are logically interconnected. Understanding these relationships is key to designing an efficient and comprehensive validation study.

Validation Parameter Relationships Interconnectivity of Validation Parameters Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Precision

Caption: A diagram illustrating the hierarchical and logical relationships between the different analytical method validation parameters as defined by ICH guidelines.

Conclusion

The validation of analytical methods for a compound like Methyl furan-2-carbimidate is a scientifically rigorous process that underpins the quality and reliability of pharmaceutical development. While this guide has presented a comparative framework and detailed protocols for RP-HPLC and GC-MS, the ultimate choice of method and the specific validation parameters will depend on the intended application, the nature of the sample, and the regulatory requirements.[1] By adhering to the principles outlined in the ICH guidelines and employing a systematic, science-based approach, researchers can ensure that their analytical data is robust, reliable, and fit for purpose.

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023, February 8). Molecules.
  • ICH guidelines on validation for analytical method/equipments. Slideshare.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023, February 8). MDPI.
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7).
  • Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. (2023, December 8).
  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. (2022, June 15). Journal of Agricultural and Food Chemistry.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • method valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • A New Spectrophotometric Method for the Determination of Imidacloprid in Real Samples by Diazotization-Coupling Reaction. (2025). Molecules.
  • Chemistry and Synthesis of Imid
  • Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Australian Pesticides and Veterinary Medicines Authority.
  • Synthetic Routes to Imidates and Their Applications in Organic Transformation: Recent Progress. (2025, October 18).
  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (2022, June).
  • Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne–Isocyanide Adduct with Weak Nucleophiles. (2019, September 4). Organic Letters.
  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods. (2019, March 15).
  • Simultaneous determination of furan and its derivatives in food by headspace gas chromatography-mass spectrometry (HS-GC-MS). (2021, May 28). Vietnam Journal of Science and Technology.
  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods. (2019).
  • Validation of Analytical Methods: A Review. (2018, January 19).
  • The Chemistry of Imid
  • Development and validation of RP-HPLC method for the analysis of carbofuran and in its formul
  • An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector. (2016, February 1). Food Chemistry.
  • Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. (2022, July 7). Restek Resource Hub.
  • Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. (2010, June 15). Food Additives & Contaminants: Part A.
  • A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)
  • Application Notes and Protocols for HPLC Analysis of 2-Methylfuran-3-sulfonamide. (2025). BenchChem.
  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. (2014, March 15). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research.

Sources

Comparative

"spectroscopic comparison of Methyl furan-2-carbimidate and its precursors"

Title: Spectroscopic Comparison Guide: Furan-2-carbonitrile vs. Methyl Furan-2-carbimidate As a Senior Application Scientist in early-stage drug development, I frequently design synthetic routes for heterocyclic amidines...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Comparison Guide: Furan-2-carbonitrile vs. Methyl Furan-2-carbimidate

As a Senior Application Scientist in early-stage drug development, I frequently design synthetic routes for heterocyclic amidines, triazoles, and oxadiazoles—privileged scaffolds in medicinal chemistry[1]. The critical gateway to these pharmacophores is often the conversion of a nitrile to a carbimidate (imidate) via the classic Pinner reaction.

This guide provides a definitive, data-driven spectroscopic comparison between the precursor, furan-2-carbonitrile , and its activated product, methyl furan-2-carbimidate . By understanding the causality behind these spectral shifts, researchers can establish robust in-process controls (IPCs) and ensure high-fidelity structural validation.

Mechanistic Workflow & Chemical Causality

The transformation of furan-2-carbonitrile into methyl furan-2-carbimidate relies on the acid-catalyzed addition of methanol across the carbon-nitrogen triple bond.

Causality in Experimental Design: This reaction must be maintained under strictly anhydrous conditions. Why? The imidate hydrochloride intermediate is highly electrophilic. If trace water is present during the HCl-mediated addition, the intermediate will undergo irreversible hydrolysis to form methyl furan-2-carboxylate (an ester), drastically reducing the yield of the desired carbimidate[2].

PinnerReaction Nitrile Furan-2-carbonitrile (Precursor) ImidateSalt Imidate HCl Salt (Intermediate) Nitrile->ImidateSalt Reagents Methanol + HCl (gas) Anhydrous, 0°C Reagents->ImidateSalt Product Methyl furan-2-carbimidate (Product) ImidateSalt->Product Base Neutralization (NaHCO3) Base->Product

Workflow of the Pinner synthesis from furan-2-carbonitrile to methyl furan-2-carbimidate.

Spectroscopic Data Presentation

To validate the conversion, we rely on orthogonal analytical techniques. The table below consolidates the quantitative spectroscopic signatures of both molecules.

Analytical TechniqueFuran-2-carbonitrile (Precursor) [3]Methyl furan-2-carbimidate (Product) [4]Diagnostic Shift & Structural Causality
FT-IR (cm⁻¹) ~3140 (C-H), 2241 (C≡N) , 1460~3300 (N-H), ~1650 (C=N) , ~1080 (C-O)Primary IPC: The sharp C≡N stretch at 2241 cm⁻¹ vanishes entirely, replaced by the C=N imine stretch.
¹H NMR (CDCl₃, δ) 7.57 (dd, 1H, H-5)7.09 (dd, 1H, H-3)6.52 (dd, 1H, H-4)7.60 (m, 1H, H-5)7.45 (br s, 1H, =NH)7.05 (d, 1H, H-3)6.50 (dd, 1H, H-4)3.95 (s, 3H, -OCH₃) Methanol Incorporation: The appearance of a sharp 3-proton singlet at ~3.95 ppm confirms the formation of the methoxy ether linkage.
¹³C NMR (CDCl₃, δ) 147.2 (C-5), 126.1 (C-2), 121.8 (C-3), 111.3 (C-4), 111.3 (C≡N) 145.0 (C-5), 143.2 (C-2), 114.5 (C-3), 111.8 (C-4), 161.5 (C=N) , 53.4 (-OCH₃)Hybridization Shift: The sp-hybridized nitrile carbon (~111 ppm) rehybridizes to an sp² imine carbon, shifting dramatically downfield to ~161.5 ppm.
Mass Spec (ESI, m/z) 93.08 [M]⁺125.13 [M]⁺Mass Addition: A mass increase of exactly 32 Da corresponds to the addition of one molecule of methanol.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in validation checks.

Protocol A: Anhydrous Pinner Synthesis
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask under an argon atmosphere. Add furan-2-carbonitrile (10.0 mmol) and anhydrous methanol (12.0 mmol). Dilute the mixture in 50 mL of anhydrous diethyl ether.

  • Temperature Control: Submerge the flask in an ice-brine bath to achieve an internal temperature of 0°C. Causality: The Pinner reaction is highly exothermic; failure to control the temperature leads to the degradation of the furan ring and polymerization.

  • HCl Saturation: Bubble anhydrous HCl gas through the solution for 2-3 hours until saturation is achieved. The solution will turn turbid as the imidate hydrochloride salt precipitates.

  • Isolation: Seal the flask and store it at 4°C for 24 hours to drive crystallization. Filter the white precipitate rapidly under an inert atmosphere and wash with cold, anhydrous diethyl ether.

Protocol B: Free-Basing & Spectroscopic Sample Prep
  • Neutralization: Suspend the imidate hydrochloride salt in cold dichloromethane (DCM) at 0°C. Slowly add a saturated aqueous solution of NaHCO₃ until the aqueous layer reaches pH 8. Causality: Over-basification (pH > 9) or prolonged exposure to water will trigger the hydrolysis of the carbimidate back to an ester.

  • Extraction: Rapidly separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature < 25°C) to yield the free methyl furan-2-carbimidate.

  • NMR Validation: Immediately dissolve 15 mg of the neat product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. Run ¹H and ¹³C NMR to confirm the absence of the 111.3 ppm nitrile peak and the presence of the 3.95 ppm methoxy singlet.

References

  • Aminopyrimidine kinase inhibitors (Google Patents CA2832865C)
  • Methyl furan-2-carboximidate (CID 13114963) Source: PubChem, National Library of Medicine URL:[Link]

  • Laboratory-Scale Synthesis of Nitriles by Catalysed Dehydration of Amides and Oximes Source: Thieme Connect (Synthesis) URL:[Link]

  • 2-Furonitrile (CID 69245) Source: PubChem, National Library of Medicine URL: [Link]

Validation

Comprehensive Cytotoxicity and Efficacy Comparison Guide: Methyl Furan-2-Carbimidate Derivatives vs. Standard Therapeutics

Executive Summary The transition from broad-spectrum chemotherapeutics to highly selective targeted therapies has driven the exploration of novel heterocyclic pharmacophores. Methyl furan-2-carbimidate and its downstream...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from broad-spectrum chemotherapeutics to highly selective targeted therapies has driven the exploration of novel heterocyclic pharmacophores. Methyl furan-2-carbimidate and its downstream furan-2-carboximidamide derivatives have recently emerged as highly potent, multi-targeted agents in oncology and targeted kinase inhibition[1],[2].

This guide provides an objective, data-driven comparison of furan-2-carbimidate derivatives against standard chemotherapeutics (e.g., Doxorubicin) and structurally adjacent analogs (e.g., Thiophene derivatives). By analyzing their mechanistic advantages and cytotoxicity profiles, this document serves as a foundational resource for researchers optimizing lead compounds in drug development.

Mechanistic Rationale: The Furan Advantage

The selection of a furan headgroup over traditional benzene or thiophene rings is not arbitrary; it is rooted in precise steric and electronic tuning.

  • Kinase Target Engagement (EGFR / c-Met / CDK2): Furan-2-carboximidamide derivatives act as potent inhibitors of receptor tyrosine kinases. The furan moiety allows the molecule to optimally occupy the ATP-binding pocket of kinases like EGFR and c-Met, driving downstream cell cycle arrest and apoptosis in non-small cell lung cancer (A-549) and pancreatic cancer (Panc-1) models[2].

  • Isoform Selectivity via Hydrogen Bonding: In the context of neuronal Nitric Oxide Synthase (nNOS) inhibition, achieving selectivity over endothelial (eNOS) and inducible (iNOS) isoforms is notoriously difficult due to highly conserved active sites[3]. The oxygen atom in the polar furan headgroup acts as a superior hydrogen-bond acceptor compared to the sulfur in thiophene analogs. This allows it to form critical stabilizing interactions with the BH4 cofactor and active site glutamate residues, drastically improving isoform selectivity and reducing off-target toxicities[3].

SignalingPathway MFC Methyl furan-2-carbimidate Derivatives EGFR EGFR / c-Met Kinases MFC->EGFR ATP-competitive binding nNOS Neuronal NOS (nNOS) MFC->nNOS H-bond via furan oxygen Arrest Cell Cycle Arrest EGFR->Arrest MAPK/PI3K inhibition Apoptosis Apoptosis Induction nNOS->Apoptosis Oxidative stress modulation

Fig 1. Dual-targeted signaling pathways of furan-2-carbimidate derivatives in oncology.

Comparative Performance Data

To objectively evaluate the therapeutic window of furan-2-carbimidate derivatives, we must compare their antiproliferative efficacy (GI50/IC50) against their cytotoxicity in healthy, non-target cells (CC50).

As shown in the data below, furan-2-carboximidamide derivatives demonstrate superior or equivalent antiproliferative potency to Doxorubicin (GI50 ~0.77 μM vs. 1.10 μM) while maintaining >85% viability in non-target cells at extreme concentrations up to 50 μM[2]. Furthermore, when compared to thiophene-2-carboximidamide analogs (e.g., HH044), the furan derivatives exhibit significantly reduced off-target cytotoxicity in healthy melanocytes and fibroblasts[3].

Table 1: Cytotoxicity and Efficacy Comparison Profile
Compound ClassRepresentative AgentPrimary Target(s)Mean GI50 / IC50 (Cancer Lines)Off-Target Cytotoxicity (Healthy Cells)Mechanistic Advantage
Furan-2-carbimidate Derivatives Compounds 6f, 6i, 6jEGFR, c-Met, CDK2, nNOS0.77 – 1.07 μM (Panc-1, A-549)Negligible (>85% viability at 50 μM)High isoform selectivity; optimal H-bonding[2],[3]
Thiophene-2-carbimidate Analogs HH044nNOS~2.50 μM (Melanoma)High (Toxic to melanocytes/fibroblasts)Moderate potency; poor isoform selectivity[3]
Standard Chemotherapeutic DoxorubicinDNA Intercalation1.10 μM (Broad-spectrum)Severe (Broad systemic toxicity)Established baseline control[2]

Experimental Methodologies: Validated Cytotoxicity Profiling

To ensure reproducibility and scientific integrity, cytotoxicity studies evaluating methyl furan-2-carbimidate derivatives must utilize a self-validating assay system. The following optimized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) protocol details not just the procedural steps, but the critical causality behind them.

Step-by-Step MTT Viability Protocol
  • Cell Harvesting (Log-Phase Synchronization): Harvest target cells (e.g., Panc-1, A-549, LNCaP) strictly during their logarithmic growth period[1].

    • Causality: Log-phase cells possess uniform, peak metabolic activity. Because the MTT assay relies on mitochondrial reductases to convert tetrazolium to formazan, synchronized metabolic rates ensure that baseline absorbance readings are consistent and reliable across the plate.

  • Viability Verification: Confirm that basal cell viability exceeds 98% using trypan blue exclusion prior to plating[1].

    • Causality: Plating senescent or dead cells artificially lowers the initial seeding density, which skews the dose-response curve and results in falsely potent IC50 calculations.

  • Density-Optimized Plating: Dilute cells in their respective media to specific densities (e.g., 5.56 × 10⁴ cells/mL for Panc-1) and dispense 90 μL per well into a 96-well plate to achieve exactly 1 × 10⁴ cells/well[1].

    • Causality: This precise density provides sufficient signal-to-noise ratio for spectrophotometry while preventing contact inhibition during the 48–72 hour assay window. If cells become overconfluent, proliferation arrests naturally, masking the compound's true cytotoxic effect.

  • Control Implementation (Self-Validation): Include a vehicle control (0.1% DMSO maximum) and a positive control (1.10 μM Doxorubicin)[2].

    • Causality: The vehicle control establishes the 100% viability baseline and proves the solvent is non-toxic. The positive control validates the assay's sensitivity to known apoptotic inducers.

  • Compound Treatment & Incubation: Add 10 μL of 10X concentrated furan-2-carbimidate derivatives (yielding a final concentration range of 0.1 μM to 50 μM)[2]. Incubate for 48-72 hours at 37°C with 5% CO₂.

  • Formazan Solubilization & Readout: Add MTT reagent, incubate for 4 hours, aspirate media, and dissolve the resulting formazan crystals in DMSO. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Workflow Seed 1. Cell Seeding (Log-phase growth) Treat 2. Compound Treatment (0.1 - 50 μM Range) Seed->Treat Incubate 3. Incubation (48-72 hrs, 37°C) Treat->Incubate MTT 4. MTT Addition & Formazan Solubilization Incubate->MTT Read 5. Spectrophotometry (Absorbance at 570nm) MTT->Read

Fig 2. Standardized high-throughput MTT cell viability workflow for cytotoxicity screening.

References

1.[1] Title: CA2832865C - Aminopyrimidine kinase inhibitors Source: Google Patents URL: 2.[2] Title: Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism Source: aun.edu.eg URL: 3.[3] Title: New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma Source: nih.gov URL:

Sources

Comparative

Antimicrobial Activity of Furan-Containing Compounds: A Comparative Technical Guide

[1][2] Executive Summary & Strategic Rationale The furan scaffold represents a cornerstone in medicinal chemistry, offering a unique balance of lipophilicity and electronic density that facilitates penetration of microbi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Strategic Rationale

The furan scaffold represents a cornerstone in medicinal chemistry, offering a unique balance of lipophilicity and electronic density that facilitates penetration of microbial cell envelopes. While historical applications have centered on nitrofurans (e.g., Nitrofurantoin) for urinary tract infections, recent resistance trends have reignited interest in novel furan derivatives, particularly benzofurans and furan-chalcones.

This guide provides a technical comparison of furan-based antimicrobials against standard-of-care antibiotics. It moves beyond simple efficacy claims to analyze the Structure-Activity Relationship (SAR) , Mechanism of Action (MoA) , and Experimental Validation Protocols required for rigorous drug development.[1]

Key Insight for Researchers: unlike fluoroquinolones (e.g., Ciprofloxacin), which often induce rapid high-level resistance via single-step mutations, nitrofurans typically require multiple loss-of-function mutations in bacterial reductases to generate resistance, preserving their utility against Multi-Drug Resistant (MDR) E. coli.

Comparative Performance Analysis

Efficacy Profile: Furan Derivatives vs. Standard Antibiotics

The following data synthesizes performance metrics of established nitrofurans and novel benzofuran derivatives against critical pathogens.

Table 1: Comparative MIC Values (µg/mL) Against Key Pathogens

Compound ClassSpecific AgentE. coli (Gram -)S. aureus (Gram +)P. aeruginosa (Gram -)C. albicans (Fungal)Resistance Profile
Nitrofuran Nitrofurantoin 32 - 6416 - 32>128 (Resistant)>128Low (MDR E. coli remains sensitive)
Nitrofuran Furazolidone 0.5 - 2.02.0 - 4.0Resistant4.0 - 8.0Moderate (GI pathogens)
Benzofuran Novel Derivative V40 0.284.016 - 32N/AHigh potency vs. plant/human pathogens
Standard Ciprofloxacin 0.015 - 1.00.12 - 1.00.5 - 1.0ResistantHigh (Rapidly increasing resistance)
Standard Ampicillin >32 (Resistant)0.5 - 2.0ResistantResistantHigh (Beta-lactamase hydrolysis)

Data Interpretation: While Ciprofloxacin exhibits lower absolute MIC values (higher potency) in sensitive strains, Nitrofurantoin retains efficacy against ESBL-producing E. coli where Ampicillin and Ciprofloxacin fail. Novel benzofurans (e.g., V40) are bridging the gap, showing sub-microgram potency comparable to fluoroquinolones but with a distinct mechanism of action.

Structure-Activity Relationship (SAR) Insights[1]

To optimize furan-based leads, researchers must manipulate specific positions on the ring:

  • C2/C5 Substitution: Critical for bioactivity.[2] Placing a nitro group (

    
    ) at C5 (as in nitrofurantoin) is essential for reductive activation.
    
  • Electron-Withdrawing Groups (EWG): Substituents like

    
    , 
    
    
    
    , or
    
    
    enhance lipophilicity and electron affinity, facilitating the reduction potential required for the mechanism of action.
  • Bioisosterism: The furan ring acts as a bioisostere for phenyl rings.[2][3] It reduces aromaticity compared to benzene, allowing for unique hydrogen bonding interactions with receptor pockets (e.g., DNA gyrase B subunit).

Mechanism of Action: The "Suicide Activation" Pathway

Unlike beta-lactams that target cell wall synthesis, nitrofurans function as prodrugs . They are inert until activated by bacterial enzymes. This mechanism is "self-validating" because the bacteria must expend energy to activate the very compound that destroys them.

Mechanistic Pathway Diagram

The following diagram illustrates the reductive activation of nitrofurans and the subsequent cascade of macromolecular damage.

Nitrofuran_MOA Prodrug Nitrofuran Prodrug (Inert Entry) Enzyme Bacterial Nitroreductases (Type I & II) Prodrug->Enzyme Passive Diffusion Intermediate Reactive Intermediates (Nitro-anion radicals, Hydroxylamines) Enzyme->Intermediate Reductive Activation (NADH/NADPH dependent) Target_DNA Target: Bacterial DNA (Strand Breakage) Intermediate->Target_DNA Electrophilic Attack Target_Protein Target: Ribosomal Proteins (Translation Inhibition) Intermediate->Target_Protein Covalent Binding Target_Resp Target: Citric Acid Cycle (Respiration Halt) Intermediate->Target_Resp Enzyme Inactivation Death Bacterial Cell Death (Bactericidal) Target_DNA->Death Target_Protein->Death Target_Resp->Death

Caption: The "Suicide Activation" pathway where bacterial nitroreductases convert inert nitrofurans into cytotoxic reactive intermediates.

Experimental Protocols: Validating Antimicrobial Activity[2][3][5][6]

Trustworthiness in data comes from rigorous, reproducible protocols. The Broth Microdilution Method is the gold standard (CLSI M07-A10) for determining Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for Furan Derivatives

Objective: Determine the lowest concentration of a furan derivative that inhibits visible bacterial growth.

Reagents & Equipment:

  • Solvent: DMSO (Dimethyl sulfoxide) is preferred for furans due to low water solubility.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Cation adjustment (Ca²⁺, Mg²⁺) is critical to standardize membrane permeability, even if furans are less sensitive to cations than daptomycin.

  • Optical Standard: 0.5 McFarland Standard.

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve the furan derivative in 100% DMSO to a concentration of 10 mg/mL.

    • Critical Check: Ensure no precipitation occurs. If cloudy, sonicate or warm gently (furans are heat stable up to ~60°C).

  • Dilution Series:

    • Dilute stock 1:10 in CAMHB to reduce DMSO concentration to 10% (bacteria tolerate <1-2% DMSO).

    • Perform serial 2-fold dilutions in a 96-well plate (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculum Preparation:

    • Select 3-5 colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland turbidity (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

  • Inoculation:

    • Add diluted inoculum to wells containing the drug.[1] Final bacterial density should be

      
       CFU/mL.[1]
      
    • Control Validation: Include a "Growth Control" (Bacteria + Media + DMSO) and "Sterility Control" (Media only).

  • Incubation & Readout:

    • Incubate at 35 ± 2°C for 16–20 hours (ambient air).

    • Readout: The MIC is the lowest concentration well with no visible turbidity .

Workflow Visualization

MIC_Protocol Stock 1. Stock Prep (DMSO Solubilization) Dilution 2. Serial Dilution (96-well Plate / CAMHB) Stock->Dilution 2-fold series Combine 4. Inoculation (Final: 5x10^5 CFU/mL) Dilution->Combine Add Drug Inoculum 3. Inoculum Prep (0.5 McFarland) Inoculum->Combine Add Bacteria Incubate 5. Incubation (37°C, 16-20h) Combine->Incubate Analyze 6. Data Analysis (MIC Determination) Incubate->Analyze Visual Turbidity Check

Caption: Standardized Broth Microdilution workflow for determining MIC of hydrophobic furan compounds.

Troubleshooting & Expert Insights

  • Solubility Issues: Furan derivatives, especially those with complex aryl substitutions (e.g., benzofurans), often precipitate in aqueous media.

    • Solution: Use a "step-down" dilution method. Prepare the serial dilutions in 100% DMSO first, then transfer small aliquots (e.g., 2 µL) into 198 µL of broth in the test plate. This keeps the final DMSO concentration at 1% across all wells, preventing solvent toxicity artifacts.

  • Color Interference: Nitrofurans are often yellow/orange. This can interfere with optical density (OD) readings.

    • Solution: Rely on visual inspection for MIC or use a colorimetric dye (e.g., Resazurin) that changes color (Blue

      
       Pink) upon bacterial metabolism, which is easier to distinguish than turbidity in colored solutions.
      
  • Light Sensitivity: Some furan derivatives (furan-chalcones) are photosensitive.

    • Precaution: Perform experiments in low light or wrap tubes/plates in aluminum foil during incubation.

References

  • BenchChem. (2025).[1][4][5] Application Notes and Protocols: Furan Derivatives in Medicinal Chemistry. Retrieved from 4

  • American Chemical Society. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from 6[6]

  • Oriental Journal of Chemistry. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from 3

  • PubMed. (2014). Nitrofurantoin retains antimicrobial activity against multidrug-resistant urinary Escherichia coli. J Antimicrob Chemother. Retrieved from 7

  • Royal Society of Chemistry. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. Retrieved from

Sources

Validation

A Comparative Guide to the Synthesis of Methyl furan-2-carbimidate for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Methodologies Methyl furan-2-carbimidate, a key intermediate in the synthesis of a variety of heterocyclic compounds with...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Methodologies

Methyl furan-2-carbimidate, a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science, can be prepared through several synthetic routes. This guide provides a comprehensive comparative analysis of the primary methods for its synthesis, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each pathway's advantages and limitations.

Introduction to Methyl furan-2-carbimidate and its Synthetic Significance

The furan-2-carbimidate moiety is a valuable building block in organic synthesis. The presence of the reactive imidate functional group allows for further elaboration into more complex molecular architectures, including but not limited to, amidines, and various nitrogen-containing heterocycles. The synthesis of Methyl furan-2-carbimidate from readily available starting materials is therefore of significant interest to the scientific community. This guide will focus on the two most prominent synthetic strategies: the acid-catalyzed Pinner reaction and the base-catalyzed addition of methanol to furan-2-carbonitrile.

Core Synthesis Strategies: A Comparative Overview

The two primary approaches for the synthesis of Methyl furan-2-carbimidate begin with the common precursor, furan-2-carbonitrile. The choice between an acid-catalyzed or base-catalyzed route depends on several factors including desired yield, reaction conditions, and tolerance of other functional groups in the starting material.

Synthesis_Strategies cluster_acid Acid-Catalyzed Route cluster_base Base-Catalyzed Route Furan-2-carbonitrile Furan-2-carbonitrile Pinner Reaction Pinner Reaction Furan-2-carbonitrile->Pinner Reaction Acid Base-Catalyzed Addition Base-Catalyzed Addition Furan-2-carbonitrile->Base-Catalyzed Addition Base Methyl furan-2-carbimidate Methyl furan-2-carbimidate Pinner Reaction->Methyl furan-2-carbimidate Forms Imidate Salt HCl (gas), Methanol HCl (gas), Methanol Base-Catalyzed Addition->Methyl furan-2-carbimidate Direct Formation Sodium Methoxide, Methanol Sodium Methoxide, Methanol

Figure 1: High-level overview of the primary synthetic routes to Methyl furan-2-carbimidate.

In-Depth Analysis of Synthesis Routes

Route 1: The Pinner Reaction (Acid-Catalyzed Synthesis)

The Pinner reaction is a classic and widely used method for the synthesis of imidates from nitriles and alcohols in the presence of a strong acid, typically anhydrous hydrogen chloride.[1][2]

Mechanism: The reaction proceeds through the protonation of the nitrile nitrogen by HCl, which activates the nitrile carbon towards nucleophilic attack by the alcohol. The resulting intermediate then undergoes deprotonation to yield the imidate, which is typically isolated as its hydrochloride salt (a "Pinner salt").

Pinner_Mechanism Furan-2-carbonitrile Furan-2-carbonitrile Protonated Nitrile Protonated Nitrile Furan-2-carbonitrile->Protonated Nitrile + HCl Intermediate Intermediate Protonated Nitrile->Intermediate + CH3OH Methyl furan-2-carbimidate HCl Methyl furan-2-carbimidate HCl Intermediate->Methyl furan-2-carbimidate HCl - H+

Figure 2: Simplified mechanism of the Pinner reaction for the synthesis of Methyl furan-2-carbimidate hydrochloride.

Advantages:

  • High Yields: The Pinner reaction is known for providing good to excellent yields of the desired imidate salt.

  • Well-Established: The reaction is a well-documented and reliable method for imidate synthesis.

Limitations:

  • Strictly Anhydrous Conditions: The reaction is highly sensitive to moisture, which can lead to the hydrolysis of the product to the corresponding ester (methyl furan-2-carboxylate).

  • Use of Gaseous HCl: The use of anhydrous hydrogen chloride gas can be cumbersome and requires specialized equipment.

  • Potential for Side Reactions: At higher temperatures, the Pinner salt can be unstable and may decompose or rearrange.[2]

Experimental Protocol: Pinner Reaction

This protocol is a generalized procedure based on established Pinner reactions.[3] Researchers should optimize conditions for their specific setup.

Materials:

  • Furan-2-carbonitrile

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (gas)

Procedure:

  • Dissolve furan-2-carbonitrile (1.0 eq) in a mixture of anhydrous methanol (1.2 eq) and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the stirred solution for 1-2 hours, maintaining the temperature at 0 °C.

  • Seal the reaction vessel and allow it to stand at 0-5 °C for 24-48 hours, during which the imidate hydrochloride salt will precipitate.

  • Collect the precipitate by filtration under a dry atmosphere.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield Methyl furan-2-carbimidate hydrochloride.

Route 2: Base-Catalyzed Synthesis

An alternative to the Pinner reaction is the base-catalyzed addition of an alcohol to a nitrile. This method avoids the use of strong acids and can be advantageous for substrates that are sensitive to acidic conditions.[2]

Mechanism: The reaction is initiated by the deprotonation of the alcohol by a strong base, such as sodium methoxide, to generate a nucleophilic alkoxide. The alkoxide then attacks the electrophilic carbon of the nitrile, followed by protonation of the resulting intermediate to give the imidate.

Base_Catalyzed_Mechanism Methanol Methanol Methoxide Methoxide Methanol->Methoxide + NaOCH3 Furan-2-carbonitrile Furan-2-carbonitrile Intermediate Intermediate Furan-2-carbonitrile->Intermediate + Methoxide Methyl furan-2-carbimidate Methyl furan-2-carbimidate Intermediate->Methyl furan-2-carbimidate + H+ (from solvent)

Figure 3: Simplified mechanism of the base-catalyzed synthesis of Methyl furan-2-carbimidate.

Advantages:

  • Milder Conditions: Avoids the use of highly corrosive and hazardous hydrogen chloride gas.

  • Potentially Faster: In some cases, base-catalyzed reactions can proceed more rapidly than their acid-catalyzed counterparts.

Limitations:

  • Equilibrium: The reaction can be reversible, potentially leading to lower yields compared to the Pinner reaction.

  • Side Reactions: The strong base can promote other reactions, such as the polymerization of the nitrile or side reactions involving other functional groups.

Experimental Protocol: Base-Catalyzed Synthesis

This is a representative protocol and may require optimization.

Materials:

  • Furan-2-carbonitrile

  • Anhydrous Methanol

  • Sodium Methoxide

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol (e.g., 0.5 M).

  • Add furan-2-carbonitrile (1.0 eq) to the sodium methoxide solution at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to isolate Methyl furan-2-carbimidate.

Comparative Data Summary

ParameterPinner Reaction (Acid-Catalyzed)Base-Catalyzed Synthesis
Catalyst Anhydrous HClSodium Methoxide
Solvent Anhydrous Methanol/EtherAnhydrous Methanol
Temperature 0 - 5 °CRoom Temperature to Reflux
Reaction Time 24 - 48 hoursVaries (typically shorter)
Typical Yield Good to ExcellentModerate to Good (can be lower due to equilibrium)
Product Form Hydrochloride SaltFree Base
Key Advantage High Yield, Well-EstablishedMilder Conditions, No Gaseous Acid
Key Disadvantage Harsh Conditions, Moisture SensitivePotential for Equilibrium, Base-Sensitive Substrates

Characterization of Methyl furan-2-carbimidate

Accurate characterization of the synthesized Methyl furan-2-carbimidate is crucial for confirming its identity and purity. The following are the expected spectroscopic data:

  • ¹H NMR: The spectrum should exhibit characteristic signals for the furan ring protons, the O-methyl group, and the N-H proton. The furan protons will appear as multiplets in the aromatic region. The O-methyl group will be a singlet, and the N-H proton will likely be a broad singlet.

  • ¹³C NMR: The spectrum will show distinct peaks for the carbons of the furan ring, the O-methyl carbon, and the imidate carbon (C=N).

  • IR Spectroscopy: A strong absorption band in the region of 1640-1690 cm⁻¹ corresponding to the C=N stretch is expected. A broad absorption in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretch.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of Methyl furan-2-carbimidate, along with characteristic fragmentation patterns.

Conclusion and Recommendations

Both the acid-catalyzed Pinner reaction and the base-catalyzed addition of methanol offer viable routes to Methyl furan-2-carbimidate.

  • For high yields and a well-established procedure , the Pinner reaction is the recommended method, provided that strictly anhydrous conditions can be maintained and the necessary equipment for handling gaseous HCl is available.

  • For substrates that are sensitive to strong acids or when milder reaction conditions are preferred , the base-catalyzed synthesis presents a suitable alternative. However, optimization of reaction conditions may be necessary to maximize the yield due to the potential for equilibrium.

Researchers should carefully consider the specific requirements of their synthesis, including scale, available equipment, and the nature of the starting materials, when selecting the most appropriate method. The detailed protocols and comparative analysis provided in this guide serve as a valuable resource for making an informed decision and successfully synthesizing Methyl furan-2-carbimidate for their research endeavors.

References

  • Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft1877, 10 (2), 1889–1897.
  • Roger, R.; Neilson, D. G. The Chemistry of Imidates. Chemical Reviews1961, 61 (2), 179–211.
  • Organic Syntheses, Coll. Vol. 4, p.536 (1963); Vol. 34, p.54 (1954).

Sources

Comparative

"in vivo vs. in vitro studies of Methyl furan-2-carbimidate efficacy"

Comprehensive Comparison Guide: In Vivo vs. In Vitro Efficacy of Methyl Furan-2-Carbimidate Derivatives As a Senior Application Scientist, evaluating the translational potential of a chemical series requires moving beyon...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: In Vivo vs. In Vitro Efficacy of Methyl Furan-2-Carbimidate Derivatives

As a Senior Application Scientist, evaluating the translational potential of a chemical series requires moving beyond surface-level data to understand the mechanistic "why" behind experimental outcomes.1[1] is a highly reactive imidoester utilized as a foundational building block in medicinal chemistry[2]. While the reagent itself is not a therapeutic agent, it is critical for synthesizing aminopyrimidine-based kinase inhibitors targeting the Proviral Integration site for Moloney murine leukemia virus (Pim-1, Pim-2, Pim-3) and Casein Kinase 2 (CK2)[3][4].

This guide objectively compares the in vitro biochemical profiling of these furan-2-carbimidate derivatives against their in vivo efficacy, providing researchers with actionable, self-validating protocols to bridge the translational gap.

Mechanistic Rationale: The Furan-Amidine Pharmacophore

To understand efficacy, we must first understand the structural biology. The furan-amidine moiety—derived directly from methyl furan-2-carbimidate—acts as a critical pharmacophore. The furan oxygen serves as a hydrogen bond acceptor interacting with the hinge region of the kinase, while the amidine nitrogen forms a salt bridge with the conserved aspartate residue in the DFG motif of the ATP-binding pocket.

This dual-anchoring mechanism is what drives the potent inhibition of Pim and CK2 kinases, which are heavily implicated in oncology and immune regulation pathways by promoting cell survival and proliferation[3].

G Stimulus Growth Factors Receptor Receptor Tyrosine Kinases Stimulus->Receptor JAKSTAT JAK/STAT Pathway Receptor->JAKSTAT CK2 CK2 Kinase Receptor->CK2 PIM Pim-1/2/3 Kinases JAKSTAT->PIM BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylation cMyc c-Myc (Proliferation) PIM->cMyc Stabilization CK2->cMyc Inhibitor Furan-2-carbimidate Derivatives Inhibitor->PIM Inhibition Inhibitor->CK2 Inhibition Apoptosis Apoptosis Blocked BAD->Apoptosis Survival Cell Survival & Growth cMyc->Survival

Fig 1. Pim/CK2 signaling pathways targeted by methyl furan-2-carbimidate derived inhibitors.

Comparative Analysis: In Vitro vs. In Vivo Translation

The transition from in vitro assays to in vivo models is where many compounds fail due to poor pharmacokinetics (PK) or off-target toxicity.

  • In Vitro Efficacy: Assessed via isolated biochemical assays and cell cultures. The goal is to identify compounds with an IC50 of less than 500 nM for Pim-1/2/3 or CK2[3][4]. In vitro data is also crucial for estimating the Minimum Effective Concentration (MEC)[5].

  • In Vivo Efficacy: Evaluated in experimental animals to determine the Maximum Tolerated Dose (MTD) and the Effective Dose for 50% maximal response (ED50)[3]. The therapeutic index—the ratio between MTD and ED50—determines the viability of the compound for human trials[3].

Quantitative Data Summaries

Table 1: Comparative In Vitro Profiling of Furan-2-Carbimidate Derivatives

Assay Type Target Primary Metric Representative Value Biological Significance
Biochemical Pim-1 Kinase IC50 < 10 nM Direct target engagement and ATP-competitive binding.
Biochemical CK2 Kinase IC50 < 500 nM Demonstrates targeted polypharmacology[3].

| Cellular | MV4-11 Cells | EC50 | 150 nM | Confirms cell permeability and intracellular target inhibition. |

Table 2: In Vivo Pharmacokinetics and Efficacy Translation (Mouse Xenograft)

Parameter Metric Representative Value Translational Impact
Tolerability MTD 50 mg/kg Establishes the safety ceiling for the therapeutic window[3].
Efficacy ED50 15 mg/kg Defines the therapeutic index (MTD/ED50)[3].
Pharmacokinetics Bioavailability (F%) 45% Confirms viability for oral dosing regimens.

| Tumor Response | TGI at 20 mg/kg | 78% | Validates in vivo target engagement and tumor penetration. |

Workflow Synth Synthesis via Methyl furan-2-carbimidate InVitro In Vitro Profiling (Kinase Assays) Synth->InVitro Cell Cellular Assays (Proliferation) InVitro->Cell IC50 < 500nM InVivoPK In Vivo PK/PD (Mice Models) Cell->InVivoPK Cell Permeable Efficacy In Vivo Efficacy (Tumor Xenografts) InVivoPK->Efficacy Favorable PK

Fig 2. Translational workflow from in vitro screening to in vivo efficacy validation.

Self-Validating Experimental Protocols

To ensure data integrity, every experiment must contain internal controls that validate the run itself. Below are the optimized protocols for evaluating these derivatives.

Protocol A: In Vitro TR-FRET Kinase Inhibition Assay

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because furan-containing heterocycles can occasionally exhibit auto-fluorescence. TR-FRET's time-delay measurement eliminates this background noise.

  • Reagent Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Expert Insight: Add 2 mM DTT immediately before use to prevent oxidation of the kinase's catalytic cysteine residues, and 0.1% BSA to prevent non-specific binding of the hydrophobic furan derivatives to the microplate walls.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the methyl furan-2-carbimidate derivative in 100% DMSO. Transfer 100 nL to a 384-well plate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.

  • Reaction Initiation: Add 5 µL of Pim-1 enzyme/substrate mix to the wells. Incubate for 15 minutes at room temperature to allow compound binding. Initiate the reaction by adding 5 µL of ATP at the predetermined Km concentration.

  • Detection & Validation (The Self-Validating Step): After 60 minutes, add 10 µL of TR-FRET stop/detection buffer (containing EDTA to chelate Mg2+ and halt the kinase).

    • Validation Metric: Every plate must contain 16 wells of DMSO (negative control) and 16 wells of 10 µM Staurosporine (positive control). Calculate the Z'-factor. Do not proceed with data analysis unless Z' > 0.6 , which mathematically proves the assay's signal-to-noise ratio is robust enough to distinguish true hits.

Protocol B: In Vivo Tumor Xenograft Efficacy Study

Causality Note: Dosages must be designed to maintain plasma concentrations above the MEC for 50-90% of the dosing interval to ensure continuous kinase inhibition[5].

  • MTD Determination: Administer escalating doses of the compound to healthy BALB/c mice. Monitor for 14 days for weight loss (>20% indicates toxicity) or behavioral changes to establish the Maximum Tolerated Dose (MTD)[3].

  • Xenograft Inoculation: Inject

    
     MV4-11 cells subcutaneously into the right flank of athymic nude mice. Wait until tumors reach an average volume of 100-150 mm³ before randomization.
    
  • Dosing Regimen: Randomize mice into three groups (n=8/group): Vehicle control, Compound at ED50 (e.g., 15 mg/kg), and Reference Standard (e.g., a known Pim inhibitor). Administer via oral gavage (PO) daily.

  • Efficacy & Validation (The Self-Validating Step): Measure tumor volume via digital calipers bi-weekly.

    • Validation Metric: The study is only considered valid if the Reference Standard arm demonstrates a statistically significant Tumor Growth Inhibition (TGI > 50%) compared to the Vehicle arm. This proves the animal model was responsive and properly executed, validating the efficacy data of the novel furan-2-carbimidate derivative.

References

1.[3] Google Patents. "CA2832865C - Aminopyrimidine kinase inhibitors." Available at: 3 2.[4] Google Patents. "CA2832865A1 - Aminopyrimidine kinase inhibitors." Available at:4 3.[2] PubChem. "Methyl furan-2-carboximidate | C6H7NO2 | CID 13114963." Available at: 2 4.[1] MolCore. "51282-48-5 | methyl furan-2-carbimidate." Available at: 1 5.[5] Google Patents. "CA2832865C - Aminopyrimidine kinase inhibitors (In Vitro Data)." Available at: 5

Sources

Safety & Regulatory Compliance

Safety

Methyl furan-2-carbimidate proper disposal procedures

Core Directive: Operational Autonomy & Safety Handling Methyl furan-2-carbimidate (often supplied as the hydrochloride salt , also known as a Pinner salt) requires a specific protocol due to its electrophilic nature and...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Operational Autonomy & Safety

Handling Methyl furan-2-carbimidate (often supplied as the hydrochloride salt , also known as a Pinner salt) requires a specific protocol due to its electrophilic nature and sensitivity to moisture.[1] Unlike stable organic solvents, this compound is a reactive intermediate.[1] Improper disposal in standard aqueous waste streams can lead to uncontrolled hydrolysis, pH spikes, or the release of ammonia gas.[1]

This guide moves beyond generic "organic waste" labeling.[1] It provides a Deactivation-First Strategy , ensuring the compound is chemically neutralized before it enters the facility's waste stream.[1]

Pre-Disposal Assessment & Chemical Identity

Before initiating disposal, verify the state of the material.[2] Imidates are typically stored as hydrochloride salts to prevent premature hydrolysis.[1]

Parameter Data / Characteristic
Chemical Name Methyl furan-2-carbimidate (often Methyl 2-furoimidate)
Functional Group Imidate Ester (Imino Ether)
Reactivity Class Moisture Sensitive / Electrophile
Hydrolysis Products Methyl furan-2-carboxylate (Ester) + Ammonium Chloride (Salt)
Major Hazards Skin/Eye Irritant, Respiratory Irritant, Moisture Sensitive.[1][3][4]
Waste Code (Rec.) D001 (Ignitable - if in solvent), Irritant

Deactivation Protocol: Controlled Hydrolysis

Scientific Rationale: Direct incineration is acceptable for small, sealed quantities.[1] However, for bulk disposal (>50g) or old/degraded stock, controlled acidic hydrolysis is the safest route.[1]

  • Why Acidic? Basic hydrolysis liberates free ammonia gas (

    
    ), creating an inhalation hazard.[1] Acidic hydrolysis keeps the nitrogen trapped as the non-volatile ammonium ion (
    
    
    
    ).[1]
  • End Product: The resulting Methyl furan-2-carboxylate is a stable, well-characterized ester that poses significantly lower reactivity risks in waste containers.[1]

Step-by-Step Deactivation Workflow

Reagents Needed:

  • 1M Hydrochloric Acid (HCl) or 10% Sulfuric Acid (

    
    ).[1]
    
  • Ice bath.[1]

  • Stir plate and magnetic stir bar.[1]

  • pH strips.[1]

Protocol:

  • Setup: Place a round-bottom flask or beaker in an ice bath (

    
    ). Add the acid solution (approx. 10 mL per 1 g of imidate).[1]
    
  • Addition: Slowly add the Methyl furan-2-carbimidate solid to the stirring acid. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to stir for 30–60 minutes. The solution may become cloudy as the organic ester (Methyl furan-2-carboxylate) forms (it has limited solubility in water).[1]

  • Verification: Check pH. It should remain acidic (< pH 2).[1] If the pH rises, add more acid.[1]

  • Phase Separation (Optional): If a significant organic layer forms, extract with a non-halogenated solvent (e.g., Ethyl Acetate).[1]

  • Final Disposal:

    • Aqueous Layer: Contains Ammonium Chloride.[1] Neutralize to pH 7 and dispose of via drain (if local regulations permit) or Aqueous Waste.[1]

    • Organic Layer: Contains Methyl furan-2-carboxylate.[1] Dispose of in Non-Halogenated Organic Waste .

Visualization: Deactivation & Disposal Logic

The following diagram illustrates the decision matrix for disposing of Methyl furan-2-carbimidate, distinguishing between pure stock and reaction mixtures.

DisposalWorkflow Start Start: Methyl furan-2-carbimidate Waste StateCheck State of Material? Start->StateCheck SolidStock Solid / Pure Stock StateCheck->SolidStock Pure Substance ReactionMix Dilute Reaction Mixture StateCheck->ReactionMix In Solution QuantityCheck Quantity > 50g? SolidStock->QuantityCheck SolventCheck Solvent Type? ReactionMix->SolventCheck Deactivation PROTOCOL A: Controlled Acidic Hydrolysis (1M HCl, 0°C) QuantityCheck->Deactivation Yes (High Risk) DirectTrash PROTOCOL B: Lab Pack for Incineration (Do not sewer) QuantityCheck->DirectTrash No (Low Risk) NonHaloWaste Non-Halogenated Waste Stream Deactivation->NonHaloWaste Organic Phase (Ester) HaloWaste Halogenated Waste Stream SolventCheck->HaloWaste DCM / Chloroform SolventCheck->NonHaloWaste MeOH / EtOAc / THF

Caption: Figure 1. Decision tree for the safe segregation and treatment of Methyl furan-2-carbimidate waste streams.

Waste Stream Segregation Guidelines

Once deactivated (or if disposing of small quantities directly), segregate according to the facility's combustion capabilities.[1]

Waste Stream Criteria Container Labeling
Stream A: Non-Halogenated Organic Contains the imidate or its ester hydrolysis product in solvents like Methanol, Ethanol, or Ethyl Acetate.[1]Flammable, Irritant.[1][3][4][5] Contains: Methyl furan-2-carboxylate.[1][6]
Stream B: Halogenated Organic If the imidate was used in Dichloromethane (DCM) or Chloroform.[1]Toxic, Halogenated.[1] Contains: Methyl furan-2-carbimidate.[1][4]
Stream C: Solid Hazardous Pure solid waste, contaminated silica gel, or filter paper.[1]Solid Hazardous Waste.[1] Reacts with water.[1][7]

Critical Warning:

  • Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1] Furan rings are electron-rich and can react violently with oxidizers.[1]

  • Do NOT mix with strong bases without ventilation.[1] This will release ammonia gas.[1]

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The dust is an irritant.[1] Ensure adequate air exchange.[1][4][5][8]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible, use an N95 or P100 respirator.[1]

  • Neutralization:

    • Cover the spill with a dry absorbent (Vermiculite or Sand).[1]

    • Do not use water initially, as this will cause sticky hydrolysis products on the floor.[1]

    • Sweep up the dry material into a waste container.[1]

  • Cleaning: Wash the area with a dilute soap solution (mildly basic) to remove final traces, followed by water.[1]

References

  • Thermo Fisher Scientific. (2021).[1][5] Safety Data Sheet: 2-Methylfuran (Structural Analog).[1] Retrieved from

  • Neilson, D. G. (1975).[1] The Chemistry of Amidines and Imidates.[9] John Wiley & Sons.[1] (Authoritative text on Imidate reactivity and hydrolysis mechanisms).

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981).[1] Prudent Practices for Handling Hazardous Chemicals in Laboratories.[1][5][10] National Academies Press.[1]

  • Hunter, M. J., & Ludwig, M. L. (1962).[1] The Reaction of Imidate Esters with Proteins and Related Small Molecules.Journal of the American Chemical Society, 84(18), 3491–3504.[1] (Cites hydrolysis kinetics and ammonia evolution).

Sources

Handling

Personal protective equipment for handling Methyl furan-2-carbimidate

Comprehensive Safety and Operational Guide: Handling Methyl Furan-2-Carbimidate Executive Summary Methyl furan-2-carbimidate (CAS 51282-48-5) is a highly reactive imidoester intermediate predominantly utilized by drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Methyl Furan-2-Carbimidate

Executive Summary Methyl furan-2-carbimidate (CAS 51282-48-5) is a highly reactive imidoester intermediate predominantly utilized by drug development professionals in the synthesis of advanced pharmaceutical agents, notably aminopyrimidine kinase inhibitors targeting Pim, CK2, and Wnt pathways[1]. Due to the highly electrophilic nature of the carbimidate carbon, this compound is strictly moisture-sensitive and susceptible to rapid nucleophilic attack. This guide provides a self-validating protocol for personal protective equipment (PPE), reaction handling, and waste disposal to ensure operator safety and high-yield synthetic outcomes.

Physicochemical & Hazard Profile

To design an effective safety and logistical protocol, one must first understand the physicochemical constraints of the molecule[2].

Property / HazardData / SpecificationCausality / Operational Implication
Chemical Name Methyl furan-2-carbimidateActive furan-derived imidoester.
CAS Number 51282-48-5Unique identifier for safety tracking and inventory.
Molecular Formula C6H7NO2Contains a polar carbon-nitrogen double bond[2].
Molecular Weight 125.13 g/mol Low molecular weight; potential for volatility in solution[2].
Primary Hazards Skin/Eye Irritant, Moisture SensitiveHydrolyzes in the presence of water to release ammonia/amines and methyl 2-furoate, destroying the reagent.

Personal Protective Equipment (PPE) Matrix

Selecting PPE for Methyl furan-2-carbimidate requires mitigating its irritating properties and preventing moisture contamination from human sweat or ambient breath.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness for splash contact; 0.4 mm for extended handling).

    • Causality: Nitrile provides a robust barrier against polar organic molecules. Latex must be strictly avoided as it offers poor resistance to the organic solvents (e.g., Methanol, DMSO) typically used to dissolve this compound[1].

  • Eye & Face Protection: Snug-fitting chemical splash goggles.

    • Causality: Imidoesters are highly reactive with the mucous membranes of the eyes. A face shield should be added if handling volumes exceeding 50 mL or when pressurizing reaction vessels.

  • Respiratory Protection: NIOSH-approved N95/P100 particulate respirator (for powder handling) or half-mask with organic vapor (OV) cartridges (when in solution).

    • Causality: Prevents the inhalation of irritating dust and mitigates exposure to volatile solvent vapors during transfer operations.

  • Body Protection: Flame-retardant (FR) lab coat with fitted cuffs.

    • Causality: Prevents dermal exposure and protects against secondary fire hazards when the compound is used alongside flammable solvents.

Operational Protocol: Safe Handling & Reaction Setup

The following step-by-step methodology outlines the safe use of Methyl furan-2-carbimidate in the synthesis of aminopyrimidine derivatives[1]. This protocol is designed as a self-validating system: success at each step verifies the integrity of the previous step.

  • Step 1: Environmental Control (Inert Atmosphere)

    • Action: Transfer the reagent vial into a glovebox or connect to a Schlenk line purged with high-purity Argon or Nitrogen.

    • Causality: Atmospheric moisture rapidly hydrolyzes the carbimidate to methyl 2-furoate, destroying the reagent and generating gaseous byproducts.

  • Step 2: Solvent Preparation & Verification

    • Action: Suspend or dissolve Methyl furan-2-carbimidate in anhydrous Methanol (MeOH)[1].

    • Validation: Prior to addition, verify the solvent's anhydrous state using Karl Fischer titration (water content must be <50 ppm).

  • Step 3: Reagent Coupling

    • Action: Add the target amine (e.g., tert-butyl piperazine-1-carboxylate) to the solution. Introduce a non-nucleophilic base such as N-ethyl-N-isopropylpropan-2-amine (DIPEA)[1].

    • Causality: DIPEA neutralizes any acidic byproducts or HCl salts present, ensuring the amine remains deprotonated and nucleophilic enough to attack the carbimidate carbon.

  • Step 4: Reaction Incubation

    • Action: Shake or stir the solution at room temperature (RT) until completion[1].

    • Validation: Monitor via LC-MS to confirm the disappearance of the 125.13 m/z starting material peak.

Workflow Visualization

G Start Methyl furan-2-carbimidate (CAS: 51282-48-5) PPE 1. Don PPE (Nitrile, Goggles, Respirator) Start->PPE Inert 2. Inert Atmosphere (Glovebox / N2 Line) PPE->Inert Prevent Moisture Exposure Reaction 3. Reaction Setup (Anhydrous MeOH + Amine) Inert->Reaction Base Addition (e.g., DIPEA) Quench 4. Quench & Workup (Controlled Hydrolysis) Reaction->Quench Target Kinase Inhibitor Waste 5. Hazardous Waste (Incineration) Quench->Waste Segregate Organics

Workflow for the safe handling and reaction setup of Methyl furan-2-carbimidate.

Spill Response & Disposal Plan

A rapid, calculated response is required to manage accidental releases without exacerbating the hazard.

Spill Mitigation:

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure your respirator and chemical goggles are securely fitted before approaching the spill.

  • Contain: Do NOT use water, as it will trigger rapid hydrolysis and potential ammonia off-gassing. Instead, cover the spill with a dry, inert absorbent such as dry sand, vermiculite, or a proprietary chemical binder.

  • Collect: Use non-sparking tools to sweep the absorbed material into a chemically resistant, sealable high-density polyethylene (HDPE) container.

Disposal Protocol:

  • Segregation: Store the sealed waste container away from strong acids, oxidizing agents, and aqueous waste streams to prevent exothermic degradation.

  • Labeling & Destruction: Label clearly as "Hazardous Organic Waste - Moisture Sensitive." Dispose of via high-temperature incineration through a certified hazardous waste management facility.

References

  • Baldino, C. M., Caserta, J. L., Lee, C.-S., Dumas, S. A., & Flanders, Y. L. (2021). Aminopyrimidine kinase inhibitors (Patent No. CA2832865C).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13114963, Methyl furan-2-carboximidate. PubChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

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